molecular formula C17H16N2Na2O6S B001278 Carbenicillin Disodium CAS No. 4800-94-6

Carbenicillin Disodium

Cat. No.: B001278
CAS No.: 4800-94-6
M. Wt: 422.4 g/mol
InChI Key: RTYJTGSCYUUYAL-YCAHSCEMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Carbenicillin disodium is a semi-synthetic, broad-spectrum carboxypenicillin antibiotic belonging to the β-lactam family. It exerts a bactericidal effect by specifically targeting and inhibiting the synthesis of the bacterial cell wall. Its primary mechanism of action involves the irreversible binding to penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. This binding inhibits the final transpeptidation step of peptidoglycan cross-linking, a crucial process for maintaining cell wall integrity. The disruption of cell wall synthesis compromises the structural strength of the wall, leading to osmotic instability and ultimately causing cell lysis and death in susceptible, actively dividing bacteria. This antibiotic is particularly valued in research for its efficacy against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa , Escherichia coli , and Proteus species, while also displaying activity against some Gram-positive bacteria. Key Research Applications: Plasmid-Based Selection: this compound is widely used as a selective agent in molecular biology to isolate and maintain bacterial cells (e.g., E. coli ) that have been transformed with plasmids carrying the β-lactamase (Amp R ) resistance gene. Reduced Satellite Colonies: It offers superior performance over ampicillin due to its significantly greater chemical stability in aqueous solution and culture media. This enhanced resistance to hydrolysis by β-lactamases ensures consistent selective pressure, minimizes the formation of satellite colonies, and provides more reliable results in transformation and cloning experiments. Long-Term Culture Maintenance: Its stability makes it the preferred choice for maintaining plasmid retention during extended or large-scale liquid cultures, such as in fermentation and recombinant protein expression. Plant Transformation Research: In plant tissue culture, this compound is effectively used for the post-transformation elimination of Agrobacterium tumefaciens without impairing the regeneration and growth of plant explants. Advantages Over Ampicillin: Superior stability in solution and culture media, leading to a longer-lasting selective pressure. Significant reduction in satellite colony formation on solid media. Greater resistance to degradation by beta-lactamase enzymes and lower pH environments. Handling and Storage: Store the powder desiccated at -20°C. Stock solutions can be prepared in water and stored frozen for extended periods. This product is intended For Research Use Only (RUO) . It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYJTGSCYUUYAL-YCAHSCEMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4697-36-3 (Parent)
Record name Carbenicillin disodium [USAN:USP]
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DSSTOX Substance ID

DTXSID6045820
Record name Carbenicillin disodium
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Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4800-94-6
Record name Carbenicillin disodium [USAN:USP]
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Record name Carbenicillin disodium
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Record name Disodium [2S-(2α,5α,6β)]-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Record name CARBENICILLIN DISODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbenicillin Disodium in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbenicillin, a semi-synthetic carboxypenicillin, exerts its bactericidal effects on Escherichia coli by disrupting the integrity of the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and cellular consequences of carbenicillin exposure in E. coli. It delves into the core mechanism of action, focusing on the inhibition of Penicillin-Binding Proteins (PBPs), the subsequent physiological and morphological changes, and the key mechanisms of bacterial resistance. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal activity of carbenicillin is achieved through the targeted inhibition of crucial enzymes involved in the synthesis of peptidoglycan, the primary structural component of the E. coli cell wall.[1][2] This process can be broken down into several key stages:

  • Penetration of the Outer Membrane: As a Gram-negative bacterium, E. coli possesses an outer membrane that acts as a selective barrier. Carbenicillin traverses this membrane, primarily through porin channels, to gain access to the periplasmic space.[1]

  • Targeting Penicillin-Binding Proteins (PBPs): Within the periplasm, carbenicillin's primary targets are the Penicillin-Binding Proteins (PBPs).[2][3] These are a group of transpeptidases, carboxypeptidases, and endopeptidases essential for the final steps of peptidoglycan synthesis and maintenance.

  • Inhibition of Transpeptidation: Carbenicillin, like other β-lactam antibiotics, acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor. It covalently binds to the active site of PBPs, specifically acylating a serine residue. This irreversible binding inactivates the enzyme, preventing the crucial transpeptidation step, which is responsible for cross-linking the peptidoglycan chains.[3][4]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering it unable to withstand the internal osmotic pressure of the cell.[1] This leads to a loss of structural integrity, ultimately resulting in cell lysis and bacterial death, particularly in actively dividing cells.[1][4] The process of cell lysis is often mediated by the activity of bacterial autolysins.[3]

Signaling Pathway of Carbenicillin Action

The following diagram illustrates the key steps in the mechanism of action of carbenicillin in E. coli.

Carbenicillin_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm Carbenicillin_ext Carbenicillin (Disodium) Porin Porin Channel Carbenicillin_ext->Porin Diffusion Outer_Membrane Outer Membrane Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding & Acylation Inner_Membrane Inner Membrane Peptidoglycan_Precursor Peptidoglycan Precursors Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cross-linking) Peptidoglycan_Precursor->Peptidoglycan_Synthesis Substrate PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Leads to Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of Carbenicillin Action in E. coli.

Quantitative Data on Carbenicillin Efficacy

The effectiveness of carbenicillin against E. coli can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC).

ParameterValue Range for E. coliReference
Minimum Inhibitory Concentration (MIC)1.56 µg/mL - 64 µg/mL[5]
Concentration for ~50% cell death in preformed biofilms≥ 32 µg/mL[6]
Typical working concentration in laboratory settings50 - 100 µg/mL[5]

Note: MIC values can vary depending on the specific strain of E. coli, the presence of resistance mechanisms, and the experimental conditions.

Morphological and Cellular Changes in E. coli

Exposure of E. coli to carbenicillin at or above the MIC induces distinct morphological changes that are observable through microscopy.

  • Cell Elongation: Inhibition of specific PBPs involved in cell division (like PBP3) while others involved in cell elongation remain active can lead to the formation of long, filamentous cells.

  • Spheroplast Formation: As the cell wall continues to weaken due to the inhibition of peptidoglycan cross-linking, the cells lose their characteristic rod shape and become spherical. These osmotically sensitive spherical cells are known as spheroplasts.

  • Beaded Chains: In some cases, carbenicillin-treated cells exhibit swelling at the septal region, leading to the formation of beaded chains.[1]

  • Cell Lysis: The final and most dramatic morphological change is the complete rupture of the cell, or lysis, due to the inability of the weakened cell wall to counteract the internal turgor pressure.[1]

Experimental Workflow for Observing Morphological Changes

The following diagram outlines a typical workflow for studying the morphological effects of carbenicillin on E. coli using electron microscopy.

Morphological_Analysis_Workflow start Start culture Grow E. coli culture to mid-log phase start->culture treatment Treat with Carbenicillin (at MIC) culture->treatment incubation Incubate for defined time points treatment->incubation fixation Fix cells (e.g., with glutaraldehyde) incubation->fixation preparation Prepare for Electron Microscopy (Dehydration, Critical-point drying, Sputter coating) fixation->preparation sem_imaging Scanning Electron Microscopy (SEM) Imaging preparation->sem_imaging tem_imaging Transmission Electron Microscopy (TEM) Imaging preparation->tem_imaging analysis Analyze Morphological Changes (Elongation, Spheroplasts, Lysis) sem_imaging->analysis tem_imaging->analysis end End analysis->end

Caption: Workflow for Morphological Analysis of Carbenicillin-treated E. coli.

Mechanisms of Resistance in E. coli

The clinical efficacy of carbenicillin can be compromised by the development of resistance in E. coli. The primary mechanisms of resistance include:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. E. coli can acquire genes encoding β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of carbenicillin, rendering the antibiotic inactive.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of carbenicillin for its target enzymes. This reduced affinity requires higher concentrations of the antibiotic to achieve an inhibitory effect.

  • Reduced Outer Membrane Permeability: Changes in the structure or expression of porin channels in the outer membrane can restrict the influx of carbenicillin into the periplasmic space, thereby reducing its access to the target PBPs.

  • Efflux Pumps: E. coli can utilize efflux pumps to actively transport carbenicillin out of the periplasm and across the outer membrane, preventing the antibiotic from reaching a sufficiently high concentration to inhibit the PBPs.

Logical Relationship of Resistance Mechanisms

The following diagram illustrates how different resistance mechanisms can counteract the action of carbenicillin.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Carbenicillin Carbenicillin Target PBP Inhibition Carbenicillin->Target causes Effect Bactericidal Effect Target->Effect leads to Beta_Lactamase β-Lactamase Degradation Beta_Lactamase->Carbenicillin Inactivates PBP_Alteration PBP Alteration PBP_Alteration->Target Prevents Reduced_Permeability Reduced Permeability Reduced_Permeability->Carbenicillin Blocks Entry Efflux_Pump Efflux Pump Efflux_Pump->Carbenicillin Removes

Caption: Overview of Carbenicillin Resistance Mechanisms in E. coli.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of carbenicillin against E. coli.

Materials:

  • E. coli strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Carbenicillin disodium salt

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Carbenicillin Stock Solution: Prepare a concentrated stock solution of carbenicillin in a suitable sterile solvent (e.g., water).

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of E. coli into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Carbenicillin:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the carbenicillin stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of carbenicillin that completely inhibits visible growth of E. coli. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Penicillin-Binding Protein (PBP) Binding Assay (Competitive Assay)

This protocol describes a general method to assess the binding of carbenicillin to E. coli PBPs using a fluorescently labeled penicillin as a reporter.

Materials:

  • E. coli cell culture

  • This compound salt

  • Bocillin FL (fluorescently labeled penicillin)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Cell Preparation:

    • Grow E. coli to the mid-log phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in PBS to a desired concentration.

  • Competitive Binding:

    • Incubate aliquots of the cell suspension with varying concentrations of carbenicillin for a specific time (e.g., 30 minutes) at 37°C to allow for binding to the PBPs.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin FL to each sample and incubate for a shorter period (e.g., 10 minutes) at 37°C. Bocillin FL will bind to the PBPs that are not already occupied by carbenicillin.

  • Cell Lysis and Membrane Preparation:

    • Lyse the cells (e.g., by sonication).

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Resuspend the membrane pellets in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent bands corresponding to the different PBPs will be inversely proportional to the amount of carbenicillin bound. By quantifying the band intensities at different carbenicillin concentrations, the IC50 value (the concentration of carbenicillin required to inhibit 50% of Bocillin FL binding) for each PBP can be determined.

Bacterial Cell Lysis Assay

This protocol provides a method to quantify carbenicillin-induced cell lysis by monitoring the decrease in optical density of a bacterial culture.

Materials:

  • E. coli culture

  • This compound salt

  • Spectrophotometer

  • Shaking incubator (37°C)

Procedure:

  • Culture Preparation: Grow an E. coli culture in a suitable broth to the early logarithmic phase of growth.

  • Treatment:

    • Divide the culture into flasks.

    • Add carbenicillin at various concentrations (e.g., 1x, 2x, 5x MIC) to the test flasks.

    • Maintain one flask as an untreated control.

  • Monitoring Lysis:

    • Incubate all flasks at 37°C with shaking.

    • At regular time intervals (e.g., every 30 minutes), measure the optical density (OD) at 600 nm for each culture.

  • Data Analysis: Plot the OD600 values against time for each carbenicillin concentration and the control. A significant decrease in OD over time in the carbenicillin-treated cultures compared to the control is indicative of cell lysis. The rate of lysis can be calculated from the slope of the curve.

Conclusion

This compound remains a significant antibiotic, and a thorough understanding of its mechanism of action in E. coli is crucial for its effective use and for the development of strategies to overcome resistance. Its primary mode of action, the inhibition of PBP-mediated peptidoglycan synthesis, leads to predictable and observable consequences for the bacterial cell. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can further investigate the intricate details of this antibiotic-pathogen interaction, paving the way for advancements in antibacterial drug discovery and development.

References

The Chemical Stability of Carbenicillin Disodium in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Carbenicillin Disodium in solution. Carbenicillin, a semi-synthetic penicillin antibiotic, is susceptible to degradation in aqueous environments, which can impact its therapeutic efficacy and safety. Understanding the kinetics and mechanisms of its degradation is crucial for the development of stable pharmaceutical formulations and for ensuring its potency in research applications. This document details the factors influencing its stability, presents available quantitative data, outlines experimental protocols for stability assessment, and illustrates key pathways and workflows.

Factors Influencing the Stability of this compound

The primary mechanism of this compound degradation in solution is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by several factors:

  • pH: Carbenicillin is most stable in the pH range of 6.5 to 8.0. It is more stable at lower pH compared to ampicillin. However, it is unstable in acidic conditions.

  • Temperature: As with most chemical reactions, the degradation of Carbenicillin is accelerated at higher temperatures. Refrigeration or freezing of solutions is often recommended to extend its shelf-life.

  • Solvent/Buffer Composition: The type of intravenous solution or buffer can impact stability. This compound has been shown to be stable in dextrose 5% in water and normal saline for 24 hours at both 5°C and 25°C.

  • Presence of Other Drugs: Admixtures with certain other drugs can affect the stability of Carbenicillin. For instance, its combination with multiple B vitamins and vitamin C has been shown to be unstable at 25°C.

  • Enzymatic Degradation: The presence of β-lactamase enzymes will lead to the rapid hydrolysis of the β-lactam ring, inactivating the antibiotic.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound in various solutions and under different storage conditions.

Table 1: Stability of this compound in Aqueous Solutions

ConcentrationSolventStorage TemperatureDurationStability
50 mg/mLWaterRoom TemperatureSeveral hoursStable
50 mg/mLWater+4°CUp to 5 daysStable
4-50 mg/mLUltrapure Water or 50% Ethanol+4°CSeveral weeksStable
4-50 mg/mLUltrapure Water or 50% Ethanol-20°CUp to 6 monthsStable
2%Normal Saline5°C and 24°CNot specifiedShelf-life may be longer than manufacturer's recommendation
2%5% Dextrose in Water5°C and 24°CNot specifiedShelf-life may be longer than manufacturer's recommendation

Table 2: Stability of this compound (1 g/liter ) in Intravenous Solutions at 5°C and 25°C

Intravenous SolutionAdditiveStorage TemperatureDuration% Activity Lost
Dextrose 5% in WaterNone5°C and 25°C24 hoursStable
Normal SalineNone5°C and 25°C24 hoursStable
Maintenance Electrolytes in Dextrose 5%None5°C and 25°C24 hoursStable
Dextrose 5% in WaterPotassium Chloride (80 mEq/liter)5°C and 25°C24 hoursStable
Dextrose 5% in WaterSodium Bicarbonate (89.2 mEq/liter)5°C and 25°C24 hoursStable
Dextrose 5% in WaterHydrocortisone Sodium Succinate (500 mg/liter)5°C and 25°C24 hoursStable
Dextrose 5% in WaterGentamicin Sulfate (160 mg/liter)5°C and 25°C24 hoursStable
Dextrose 5% in WaterAmpicillin Sodium (2 g/liter )5°C and 25°C24 hoursStable
Dextrose 5% in WaterMultiple B vitamins and Vitamin C25°C12 hours32%
Dextrose 5% in WaterMultiple B vitamins and Vitamin C25°C24 hours47%

Experimental Protocols for Stability Assessment

The stability of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) for chemical stability and microbiological assays for potency.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Objective: To quantify the concentration of this compound and its degradation products over time.

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection Wavelength: UV detection at a wavelength where Carbenicillin shows significant absorbance (e.g., 230 nm).

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution.

    • Sample Solution: Prepare the this compound solution to be tested at the desired concentration in the relevant medium (e.g., buffer of a specific pH, intravenous fluid).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the standard solutions to generate a calibration curve.

    • Inject the sample solutions at specified time points (e.g., 0, 3, 6, 12, 24 hours) during the stability study.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact Carbenicillin.

  • Data Analysis:

    • Calculate the concentration of this compound in the samples at each time point using the calibration curve.

    • Determine the percentage of Carbenicillin remaining at each time point relative to the initial concentration.

    • The degradation kinetics (e.g., half-life) can be calculated by plotting the natural logarithm of the concentration versus time.

Microbiological Potency Assay

This assay determines the biological activity of this compound.

Objective: To measure the potency of this compound by its ability to inhibit the growth of a susceptible microorganism.

Methodology:

  • Test Organism: A susceptible strain of bacteria, such as Pseudomonas aeruginosa, is typically used.

  • Culture Media: Use an appropriate agar medium that supports the growth of the test organism.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of a Carbenicillin reference standard of known potency. From this, prepare a series of dilutions to be used for the standard curve.

    • Sample Solution: Prepare the this compound solution under investigation at a concentration expected to be within the range of the standard curve.

  • Assay Procedure (Cylinder-Plate Method):

    • Prepare agar plates seeded with the test organism.

    • Place sterile stainless steel or porcelain cylinders on the surface of the agar.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates under conditions suitable for the growth of the test organism (e.g., 30-35°C for 24-48 hours).

  • Data Analysis:

    • Measure the diameter of the zones of inhibition around each cylinder.

    • Plot the zone diameter versus the logarithm of the concentration for the standard solutions to create a standard curve.

    • Determine the potency of the sample solution by interpolating its zone of inhibition on the standard curve.

Visualizations

Degradation Pathway of Carbenicillin

The primary degradation pathway for Carbenicillin in aqueous solution is the hydrolytic cleavage of the β-lactam ring, leading to the formation of inactive penicilloic acid.

G Carbenicillin This compound (Active) Penicilloic_Acid Carbenicillin Penicilloic Acid (Inactive) Carbenicillin->Penicilloic_Acid  Hydrolysis of β-Lactam Ring Degradation_Products Further Degradation Products (e.g., Penilloic Acid) Penicilloic_Acid->Degradation_Products Decarboxylation

Caption: Hydrolytic Degradation of Carbenicillin.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of this compound in solution.

G cluster_prep Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation Prep_Sample Prepare Carbenicillin Solution in desired medium Store_Sample Store solution under specific conditions (pH, Temperature) Prep_Sample->Store_Sample Prep_Standards Prepare Analytical Standards HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Micro_Assay Microbiological Assay Prep_Standards->Micro_Assay Time_Points Sample at defined time intervals Store_Sample->Time_Points Time_Points->HPLC_Analysis Time_Points->Micro_Assay Quantify Quantify remaining Carbenicillin HPLC_Analysis->Quantify Potency Assess Biological Potency Micro_Assay->Potency Kinetics Determine Degradation Kinetics (Half-life) Quantify->Kinetics

Caption: Carbenicillin Stability Testing Workflow.

Conclusion

The stability of this compound in solution is a critical parameter for its effective use in both clinical and research settings. This technical guide has summarized the key factors influencing its stability, provided available quantitative data, and detailed the experimental protocols for its assessment. By understanding and controlling the conditions that affect its degradation, researchers and drug development professionals can ensure the integrity and efficacy of this compound in their applications. Further studies are warranted to generate more comprehensive kinetic data across a wider range of pH and temperature conditions to build a more complete stability profile.

Carbenicillin Disodium: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of Carbenicillin Disodium against gram-negative bacteria. It includes a summary of its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of key bacterial resistance pathways.

Executive Summary

Carbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin class.[1] It exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[2] While effective against a range of gram-negative bacteria, its clinical utility has been impacted by the emergence of resistance. This document serves as a comprehensive resource for understanding the antibacterial profile of Carbenicillin, with a focus on its activity against clinically relevant gram-negative pathogens.

Spectrum of Activity and Mechanism of Action

Carbenicillin is primarily active against gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus species.[2][3] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][4] By binding to these proteins, Carbenicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

dot

cluster_cell Gram-Negative Bacterium Carbenicillin Carbenicillin Porin Porin Channel Carbenicillin->Porin Enters through Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to cluster_resistance Carbenicillin Resistance Mechanisms cluster_enzymatic Enzymatic Degradation cluster_efflux Efflux Pump Carbenicillin Carbenicillin Beta_Lactamase β-Lactamase Carbenicillin->Beta_Lactamase Hydrolysis AcrB AcrB (Inner Membrane) Carbenicillin->AcrB:f0 Expulsion Inactive_Carbenicillin Inactive Metabolite Beta_Lactamase->Inactive_Carbenicillin AcrA AcrA (Periplasm) AcrB:f0->AcrA:f0 TolC TolC (Outer Membrane) AcrA:f0->TolC:f0 Start Start Prepare_Dilutions Prepare Serial Dilutions of Carbenicillin in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

The Dawn of a New Defense: A Technical Guide to the Discovery and History of Carbenicillin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pioneering semi-synthetic penicillin that revolutionized the treatment of Gram-negative infections.

Executive Summary

This technical guide provides a comprehensive overview of the discovery, history, and development of Carbenicillin, a pivotal semi-synthetic penicillin. It details the scientific breakthroughs at Beecham Research Laboratories, the chemical synthesis of this crucial antibiotic, its mechanism of action, and its clinical significance, particularly against Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental protocols, quantitative data, and the historical context of Carbenicillin's emergence as a therapeutic agent.

The Genesis of a Semi-Synthetic Penicillin: A Historical Perspective

The story of Carbenicillin is intrinsically linked to the broader narrative of penicillin development. Following the revolutionary discovery of penicillin by Alexander Fleming and its subsequent mass production, the medical world faced the growing challenge of bacterial resistance and the limited spectrum of natural penicillins. The breakthrough that paved the way for a new generation of antibiotics was the isolation and identification of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by a team of scientists at Beecham Research Laboratories in 1957.[1][2][3] This discovery was a watershed moment, as it provided a versatile chemical scaffold upon which new side chains could be attached, leading to the creation of a vast array of semi-synthetic penicillins with tailored properties.

A dedicated team at Beecham, including John H. C. Nayler, played a crucial role in exploring the potential of 6-APA.[4] Their work led to the synthesis of Carbenicillin, a carboxypenicillin, which was a significant advancement due to its activity against problematic Gram-negative bacteria, most notably Pseudomonas aeruginosa. Marketed under the trade name Pyopen, Carbenicillin was released for general use in the mid-1970s, with an oral formulation, Carbenicillin indanyl sodium (Geocillin), receiving FDA approval in 1972.

The Architects of Innovation: Key Scientists at Beecham Research Laboratories

The development of the family of semi-synthetic penicillins at Beecham Research Laboratories was a collaborative effort of a talented team of scientists. While the discovery of 6-APA was a collective achievement, the following individuals were instrumental in the broader project that led to Carbenicillin:

  • Ralph Batchelor: A key member of the team that first isolated 6-APA.[2][3]

  • Peter Doyle: Played a significant role in the research and development of new penicillin derivatives.[5][6]

  • George Rolinson: Contributed to the discovery of 6-APA and the subsequent development of semi-synthetic penicillins.[2][3]

  • John H. C. Nayler: A prominent figure in the chemical synthesis of novel penicillins, and his name is associated with the patents for Carbenicillin's synthesis, highlighting his pivotal role.[4]

Their collective expertise in chemistry and microbiology propelled Beecham to the forefront of antibiotic research and development during this era.

The Chemical Blueprint: Synthesis of Carbenicillin

The synthesis of Carbenicillin is a classic example of semi-synthetic antibiotic development, involving the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA). The specific side chain that confers Carbenicillin's unique properties is derived from phenylmalonic acid.

General Synthesis Pathway

The fundamental reaction involves the coupling of a suitably activated derivative of phenylmalonic acid with 6-APA. A common method involves the use of a monoester of phenylmalonic acid to control the acylation reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-APA 6-Aminopenicillanic Acid (6-APA) Acylation Acylation Reaction 6-APA->Acylation Phenylmalonic_Acid_Derivative Phenylmalonic Acid Derivative (e.g., Monobenzyl Phenylmalonate) Phenylmalonic_Acid_Derivative->Acylation Carbenicillin Carbenicillin Acylation->Carbenicillin

General Synthesis Pathway of Carbenicillin.
Experimental Protocol: A Representative Synthesis

The following protocol provides a representative method for the synthesis of Carbenicillin, based on the principles of acylating 6-APA with a phenylmalonic acid derivative.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Monobenzyl phenylmalonate

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Palladium on carbon (Pd/C) catalyst for debenzylation

  • Hydrogen gas source

  • Suitable buffer solutions for pH adjustment and extraction

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • Activation of Phenylmalonic Acid Derivative: Monobenzyl phenylmalonate is dissolved in an anhydrous solvent. An equimolar amount of a coupling agent, such as DCC, is added to activate the carboxylic acid group for amide bond formation.

  • Acylation of 6-APA: A solution of 6-APA in a suitable solvent is added to the activated phenylmalonic acid derivative. The reaction mixture is stirred at a controlled temperature (typically cool to room temperature) to facilitate the acylation of the 6-amino group of 6-APA.

  • Work-up and Isolation of the Intermediate: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and impurities. The organic layer containing the benzyl-protected Carbenicillin is dried and the solvent is removed under reduced pressure.

  • Debenzylation: The isolated intermediate is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium on carbon catalyst and a hydrogen atmosphere. This step cleaves the benzyl protecting group from the carboxylic acid side chain.

  • Purification: The catalyst is removed by filtration. The resulting solution containing Carbenicillin is then purified, which may involve extraction, crystallization, or chromatographic techniques to yield the final product.

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Like all penicillin antibiotics, Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of bacteria, particularly Gram-positive organisms, but is also a vital target in Gram-negative bacteria.

The key steps in Carbenicillin's mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin penetrates the outer membrane of Gram-negative bacteria and binds to and inactivates penicillin-binding proteins (PBPs) located in the bacterial cell membrane.

  • Inhibition of Transpeptidation: PBPs are enzymes, specifically transpeptidases, that catalyze the final step of peptidoglycan synthesis. This step involves the cross-linking of peptide chains, which gives the cell wall its strength and rigidity.

  • Weakening of the Cell Wall and Lysis: By inhibiting this cross-linking process, Carbenicillin weakens the bacterial cell wall. The internal osmotic pressure of the bacterium then leads to cell lysis and death.

G Carbenicillin Carbenicillin PBP Penicillin-Binding Proteins (PBPs) Carbenicillin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Mechanism of Action of Carbenicillin.

Quantitative Data: In Vitro Activity and Pharmacokinetics

The efficacy of an antibiotic is determined by its in vitro activity against specific pathogens and its pharmacokinetic profile in the human body.

In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for Carbenicillin against key bacterial species.

Bacterial SpeciesMIC Range (µg/mL)
Pseudomonas aeruginosa3.13 - >1024
Escherichia coli1.56 - 64
Proteus mirabilis1.56 - 3.13
Staphylococcus aureusVaries significantly

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Profile

The pharmacokinetic properties of Carbenicillin determine its absorption, distribution, metabolism, and excretion (ADME) in the body.

Pharmacokinetic ParameterValue
Bioavailability (Oral) 30 - 40%
Protein Binding 30 - 60%
Elimination Half-life Approximately 1 hour
Metabolism Minimal
Excretion Primarily renal (30-40% unchanged in urine)

Clinical Significance and Evolution

The introduction of Carbenicillin was a major clinical advance, providing a therapeutic option for serious infections caused by P. aeruginosa and other Gram-negative bacilli that were resistant to other available penicillins. It found significant use in treating urinary tract infections, bacteremia, and respiratory tract infections, particularly in immunocompromised patients.

Emergence of Resistance

As with all antibiotics, the extensive use of Carbenicillin led to the emergence of resistant bacterial strains. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive. Other mechanisms include alterations in the target PBPs and reduced permeability of the bacterial outer membrane.

The Next Generation: Successors to Carbenicillin

The challenge of Carbenicillin resistance spurred further research and development of new anti-pseudomonal penicillins with improved stability to β-lactamases and enhanced activity. This led to the development of agents such as:

  • Ticarcillin: A carboxypenicillin with a similar spectrum to Carbenicillin but with greater in vitro potency against P. aeruginosa.

  • Piperacillin: A ureidopenicillin with an even broader spectrum of activity, including enhanced potency against various Gram-negative bacteria.

These newer agents, often used in combination with β-lactamase inhibitors (e.g., clavulanic acid, tazobactam), have become mainstays in the treatment of severe Gram-negative infections.

Conclusion

Carbenicillin holds a significant place in the history of antimicrobial chemotherapy. Its development, born from the strategic manipulation of the 6-APA nucleus, marked a turning point in the fight against Gram-negative pathogens. While its clinical use has been largely superseded by newer, more potent agents, the scientific principles behind its discovery and the lessons learned from its use and the subsequent emergence of resistance continue to inform and guide modern antibiotic research and development. This technical guide serves as a testament to the ingenuity of the scientists at Beecham Research Laboratories and the enduring legacy of their pioneering work.

References

A Deep Dive into the Molecular Distinctions Between Carbenicillin Disodium and Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and functional differences between two pivotal semi-synthetic β-lactam antibiotics: Carbenicillin Disodium and Ampicillin. While both share the core penicillin structure and a fundamental mechanism of action, their distinct side chains impart significant differences in their chemical properties, antibacterial spectrum, and stability. This document outlines these differences through structural visualizations, comparative quantitative data, and detailed experimental protocols relevant to their characterization.

Core Structural Differences: The Decisive Side Chain

Both Carbenicillin and Ampicillin are built upon the 6-aminopenicillanic acid nucleus, which features a thiazolidine ring fused to a β-lactam ring. Their functional divergence stems from the different acyl side chains attached to the 6-amino group of this core structure.

Ampicillin , an aminopenicillin, is distinguished by the presence of an α-amino group on its phenylacetyl side chain. This addition broadens its spectrum of activity against many Gram-negative bacteria compared to penicillin G.

Carbenicillin , on the other hand, is a carboxypenicillin. Its defining feature is the substitution of the α-amino group with a carboxyl group on the phenylacetyl side chain. This seemingly minor alteration has profound implications for the molecule's properties, including its stability and activity against specific pathogens like Pseudomonas aeruginosa.[1][2] Carbenicillin is typically used as a disodium salt to enhance its solubility in water.

Below is a graphical representation of the molecular structures of this compound and Ampicillin, highlighting their shared core and distinct side chains.

cluster_carbenicillin This compound cluster_ampicillin Ampicillin Carbenicillin Ampicillin

Figure 1: Molecular Structures of this compound and Ampicillin.

Comparative Physicochemical and Biological Data

The structural dissimilarities between this compound and Ampicillin translate into distinct physicochemical and biological properties. These are summarized in the table below for ease of comparison.

PropertyThis compoundAmpicillin
Chemical Class CarboxypenicillinAminopenicillin
Molecular Formula C₁₇H₁₆N₂Na₂O₆S[3]C₁₆H₁₉N₃O₄S[4]
Molecular Weight 422.4 g/mol [3]349.4 g/mol [4]
pKa Not explicitly found2.5 (carboxyl group), 7.3 (amino group)[5]
Stability More stable in acidic conditions and more resistant to heat.[1] Less susceptible to degradation by some β-lactamases.[6]Less stable, particularly at non-neutral pH and higher temperatures.[1]
Spectrum of Activity Broad-spectrum with notable activity against Pseudomonas aeruginosa and some Proteus species.[1][6]Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria.[2]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments used in the characterization of β-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_analysis Analysis prep_antibiotic Prepare stock solutions of Carbenicillin and Ampicillin add_antibiotic Add antibiotic stock to the first well prep_antibiotic->add_antibiotic prep_media Prepare Mueller-Hinton Broth (MHB) add_media Dispense MHB into a 96-well microtiter plate prep_media->add_media prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate add_media->add_antibiotic serial_dilute Perform two-fold serial dilutions of the antibiotic across the plate add_antibiotic->serial_dilute serial_dilute->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity; the MIC is the lowest concentration with no visible growth incubate->read_mic

Figure 2: Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Ampicillin in sterile deionized water. The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution:

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • This will result in a range of antibiotic concentrations in the wells.

  • Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

β-Lactamase Stability Assay (Spectrophotometric Method)

This protocol describes a method to assess the stability of Carbenicillin and Ampicillin in the presence of β-lactamase enzymes by monitoring the hydrolysis of the β-lactam ring.

cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_calculation Data Analysis prep_substrates Prepare solutions of Carbenicillin and Ampicillin in buffer mix_reagents Mix substrate and enzyme solutions in a quartz cuvette prep_substrates->mix_reagents prep_enzyme Prepare a solution of purified β-lactamase in buffer prep_enzyme->mix_reagents measure_absorbance Immediately measure the change in absorbance over time at a specific wavelength (e.g., 235 nm) mix_reagents->measure_absorbance calc_rate Calculate the initial rate of hydrolysis from the change in absorbance measure_absorbance->calc_rate compare_stability Compare the hydrolysis rates of Carbenicillin and Ampicillin calc_rate->compare_stability

Figure 3: Workflow for Spectrophotometric β-Lactamase Stability Assay.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and Ampicillin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a solution of purified β-lactamase enzyme in the same buffer. The concentration of the enzyme should be determined empirically to give a measurable rate of hydrolysis.

  • Spectrophotometric Measurement:

    • Set a UV-Vis spectrophotometer to the appropriate wavelength for monitoring the hydrolysis of the β-lactam ring (e.g., around 235 nm, where the intact β-lactam ring has a characteristic absorbance).

    • Equilibrate the substrate solution (Carbenicillin or Ampicillin) in a quartz cuvette to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength at regular intervals (e.g., every 5-10 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance versus time. The initial, linear portion of this curve represents the initial rate of hydrolysis.

    • Calculate the rate of hydrolysis using the Beer-Lambert law, based on the change in molar extinction coefficient upon cleavage of the β-lactam ring.

    • Compare the initial rates of hydrolysis for Carbenicillin and Ampicillin. A lower rate indicates greater stability in the presence of the β-lactamase.

Conclusion

The structural variance between this compound and Ampicillin, specifically the carboxyl group in the former versus the amino group in the latter, fundamentally dictates their respective chemical and biological profiles. Carbenicillin's carboxyphenyl side chain confers enhanced stability and a crucial advantage against certain Gram-negative pathogens, most notably P. aeruginosa. In contrast, Ampicillin's aminophenyl side chain provides a broader spectrum of activity against many common bacteria. Understanding these molecular distinctions is paramount for researchers and drug development professionals in the rational selection and design of β-lactam antibiotics for specific therapeutic applications and research contexts. The provided protocols offer standardized methods for the continued comparative evaluation of these and other β-lactam compounds.

References

The Pivotal Role of the Beta-Lactam Ring in Carbenicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carbenicillin, a semi-synthetic carboxypenicillin, has long been a subject of study in the field of antibacterial chemotherapy. Its efficacy, like all beta-lactam antibiotics, is intrinsically linked to the chemistry of its core structural feature: the four-membered beta-lactam ring. This technical guide provides an in-depth examination of this critical functional group. We will explore its role in the mechanism of action, specifically the inhibition of bacterial cell wall synthesis through the acylation of Penicillin-Binding Proteins (PBPs). Furthermore, this paper will detail the primary mechanism of bacterial resistance, where the hydrolytic destruction of the beta-lactam ring by beta-lactamase enzymes renders the antibiotic inert. This guide includes quantitative data on Carbenicillin's efficacy, detailed experimental protocols for studying its interaction with bacterial targets, and visualizations of the key molecular pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: The Beta-Lactam Ring as a Molecular Mimic

The bactericidal effect of Carbenicillin is a direct consequence of the chemical reactivity of its strained beta-lactam ring. This structure acts as a molecular mimic of the D-alanyl-D-alanine terminal of the peptide side chains in peptidoglycan, the primary structural component of the bacterial cell wall.[1][2][3]

1.1 Target Identification: Penicillin-Binding Proteins (PBPs)

The molecular targets for Carbenicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] These enzymes, including transpeptidases and carboxypeptidases, are anchored in the bacterial cell membrane and are responsible for the final steps of peptidoglycan synthesis—specifically, the cross-linking of peptide chains that gives the cell wall its structural integrity.[4][5][6]

1.2 The Acylation Reaction

The mechanism of inhibition involves the PBP's active site serine residue, which mistakes the beta-lactam ring for its natural D-Ala-D-Ala substrate.[3][7] The inherent strain of the four-membered ring makes the amide bond highly susceptible to nucleophilic attack. The active site serine attacks the carbonyl carbon of the beta-lactam ring, causing the ring to open and form a stable, covalent acyl-enzyme complex.[5][7][8] This acylation process is effectively irreversible, sequestering the PBP and preventing it from carrying out its cell wall synthesis function.[3][5]

Carbenicillin_MoA cluster_0 Bacterial Periplasm cluster_1 Inhibition Pathway Carb Carbenicillin (with β-lactam ring) PBP PBP (Active Site Serine) Carb->PBP Mimics D-Ala-D-Ala Binds to active site AcylEnzyme Stable Acyl-Enzyme Complex (Inhibited PBP) PBP->AcylEnzyme Serine attacks β-lactam ring PG Peptidoglycan Precursors PG->PBP Normal Substrate NoXLink Inhibition of Peptidoglycan Cross-linking AcylEnzyme->NoXLink Prevents catalysis WeakWall Weakened Cell Wall NoXLink->WeakWall Leads to Lysis Cell Lysis WeakWall->Lysis Results in

Caption: Mechanism of action of Carbenicillin via PBP inhibition.

Bacterial Resistance: Targeting the Beta-Lactam Ring

The very feature that makes Carbenicillin effective—its reactive beta-lactam ring—is also its primary vulnerability to bacterial resistance mechanisms.

2.1 Enzymatic Inactivation by Beta-Lactamases

The most significant mechanism of resistance is the bacterial production of beta-lactamase enzymes.[1][3][9] These enzymes are hydrolases that specifically target and cleave the amide bond in the beta-lactam ring.[7][10] This hydrolysis reaction neutralizes the antibiotic by destroying its reactive core, rendering it incapable of acylating PBPs.[3][9] In Gram-negative bacteria, beta-lactamases are often located in the periplasmic space, providing a highly effective defense by destroying the antibiotic before it can reach its PBP targets on the inner membrane.[11]

2.2 Other Resistance Mechanisms

While beta-lactamase production is the most common form of resistance, other mechanisms exist:

  • Target Modification: Mutations in the genes encoding PBPs can alter their structure, reducing the binding affinity of Carbenicillin to its target.[1][9][12]

  • Reduced Permeability: Gram-negative bacteria can modify or reduce the number of porin channels in their outer membrane, restricting the entry of Carbenicillin into the periplasmic space.[11][12][13]

  • Efflux Pumps: Some bacteria possess membrane pumps that actively transport Carbenicillin out of the cell, preventing it from reaching a sufficient concentration to inhibit PBPs.[9][11][12]

Resistance_Mechanism cluster_0 Periplasmic Space Carb Carbenicillin BL β-Lactamase Enzyme Carb->BL Intercepted by PBP PBP Target Carb->PBP Intended Path InactiveCarb Inactive (Hydrolyzed) Carbenicillin BL->InactiveCarb Hydrolyzes β-lactam ring NoInhibition No Inhibition Cell Wall Synthesis Continues PBP->NoInhibition InactiveCarb->PBP Cannot bind to

Caption: Bacterial resistance via beta-lactamase enzyme activity.

Quantitative Analysis of Carbenicillin Efficacy

The efficacy of Carbenicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. MIC values can vary significantly depending on the bacterial species and the presence of resistance mechanisms.

Bacterial SpeciesConditionReported MIC / Effective ConcentrationCitation(s)
Staphylococcus aureus-1 µg/mL[14]
Pseudomonas aeruginosaSusceptible< 2 mg/L[13]
Pseudomonas aeruginosaResistant> 128 mg/L[13]
Pseudomonas aeruginosa-≈50% cell death at 16 µg/mL[15]
Escherichia coli-≈50% cell death at 32 µg/mL[15]
Bacillus subtilisCombination w/ MHY13872.5-fold reduction in MIC[16]

Experimental Protocols

Investigating the interaction between Carbenicillin and its bacterial targets requires specific biochemical assays.

4.1 Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the ability of Carbenicillin to bind to and inhibit PBPs by measuring its ability to compete with a labeled beta-lactam probe.

Methodology

  • Bacterial Membrane Preparation:

    • Culture bacteria to mid-logarithmic phase and harvest by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[17]

    • Resuspend cells in buffer and lyse them using a French press or sonication.

    • Isolate the cell membranes by ultracentrifugation.

    • Wash the membrane pellet to remove remaining soluble proteins and resuspend in buffer. Store at -70°C.[17]

  • Competition Binding:

    • Thaw membrane preparations on ice.

    • In separate tubes, incubate a fixed amount of membrane protein with increasing concentrations of unlabeled Carbenicillin for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).

  • Probe Labeling:

    • Add a constant, low concentration of a labeled beta-lactam probe (e.g., fluorescent Bocillin-FL or 3H-Penicillin G) to each tube.[17][18]

    • Incubate for a further 10-15 minutes to allow the probe to bind to any PBPs not occupied by Carbenicillin.

  • Reaction Termination & Sample Preparation:

    • Stop the reaction by adding a sample buffer containing SDS and boiling the samples.

  • Gel Electrophoresis and Detection:

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs using an in-gel fluorescence scanner (for fluorescent probes) or by fluorography and exposure to X-ray film (for radiolabeled probes).[17][19]

  • Data Analysis:

    • Quantify the band intensity for each PBP at each Carbenicillin concentration. A decrease in signal intensity with increasing Carbenicillin concentration indicates successful competition for the PBP binding site.

PBP_Workflow A 1. Grow Bacterial Culture B 2. Isolate Cell Membranes (Lysis & Ultracentrifugation) A->B C 3. Incubate Membranes with varying [Carbenicillin] B->C D 4. Add Fluorescent β-Lactam Probe C->D E 5. Separate Proteins via SDS-PAGE D->E F 6. Visualize Labeled PBPs (In-Gel Fluorescence Scan) E->F G 7. Quantify Bands & Determine Inhibition F->G

Caption: Experimental workflow for the PBP competition assay.

4.2 Beta-Lactamase Activity Assay

This colorimetric assay measures the activity of beta-lactamase enzymes in a bacterial sample using the chromogenic cephalosporin, Nitrocefin.

Methodology

  • Sample Preparation:

    • Prepare a bacterial lysate via sonication or by using chemical lysis reagents.[20][21]

    • Clarify the lysate by centrifugation to remove insoluble cell debris. The supernatant contains the soluble enzymes, including beta-lactamases.[21]

    • Alternatively, use the cell culture supernatant to measure secreted beta-lactamase activity.[22]

  • Standard Curve Preparation:

    • Prepare a standard curve of fully hydrolyzed Nitrocefin by incubating a stock solution with a strong base or a known high concentration of beta-lactamase.[21]

    • Create a serial dilution of the hydrolyzed Nitrocefin to correlate absorbance with product concentration.

  • Assay Procedure:

    • Pipette the bacterial lysate (or supernatant) into the wells of a 96-well clear microplate.[20]

    • Prepare a reaction master mix containing Nitrocefin substrate in a suitable assay buffer (e.g., phosphate buffer, pH 7.0).[20][21]

    • Initiate the reaction by adding the Nitrocefin master mix to each well.

  • Measurement:

    • Immediately place the microplate into a plate reader.

    • Measure the increase in absorbance at 490 nm kinetically over a period of 30-60 minutes.[20][22] Hydrolysis of Nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Determine the rate of reaction (Vo) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of product formation (µmol/min) using the standard curve. This value represents the beta-lactamase activity in the sample.[23]

Conclusion

The beta-lactam ring is the cornerstone of Carbenicillin's antibacterial activity. Its ability to act as a suicide inhibitor of Penicillin-Binding Proteins by forming a stable covalent bond effectively halts bacterial cell wall construction, leading to cell death. However, this same chemical reactivity makes it a prime target for bacterial beta-lactamase enzymes, which represent the most prevalent and clinically significant mechanism of resistance. A thorough understanding of the structure-function relationship of the beta-lactam ring, facilitated by the quantitative and experimental methods detailed herein, is essential for the ongoing development of novel antibiotics and strategies to overcome bacterial resistance.

References

Carbenicillin Disodium: A Technical Guide to Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the solubility characteristics of Carbenicillin Disodium and detailed protocols for the preparation of stock solutions, a critical component in research and drug development applications. This compound is a semi-synthetic penicillin antibiotic, prized for its efficacy against a broad spectrum of Gram-negative bacteria and its enhanced stability over ampicillin, making it a preferred selective agent in molecular biology and cell culture.

Physicochemical Properties and Solubility Data

This compound is a white to off-white, hygroscopic crystalline powder.[1] Its molecular formula is C₁₇H₁₆N₂Na₂O₆S, with a molecular weight of approximately 422.36 g/mol .[2][3] Understanding its solubility in various solvents is paramount for the preparation of accurate and effective stock solutions.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. It is highly soluble in water, with limited solubility in organic solvents.

SolventSolubility (approx.)Notes
Water50-100 mg/mLReadily soluble, forming a clear to slightly yellow solution.[2][4][5][6]
Ethanol~2.5 mg/mLSignificantly less soluble than in water.[7][8]
Dimethyl Sulfoxide (DMSO)~15 mg/mLModerately soluble.[7]
MethanolSolubleSpecific quantitative data is limited, but it is soluble.[9]
PBS (pH 7.2)~5 mg/mLSolubility is lower in buffered saline compared to pure water.[7]

Preparation of Aqueous Stock Solutions

Aqueous stock solutions of this compound are the most common preparation for use in cell culture and molecular biology. The following protocols provide detailed steps for preparing high-concentration stock solutions.

Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution

This protocol is suitable for most standard laboratory applications.

Materials:

  • This compound salt

  • Sterile distilled or deionized water

  • Sterile conical tubes or flasks

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh 0.5 g of this compound powder.

  • Dissolving: In a sterile conical tube or flask, add the weighed this compound to 10 mL of sterile distilled water.[10]

  • Mixing: Vortex or gently swirl the solution until the powder is completely dissolved. The solution should be clear.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[10][11]

  • Filtering: Filter-sterilize the solution into a new sterile conical tube. It is recommended to pre-wet the filter with a small amount of sterile water to ensure maximum recovery of the stock solution.[2][10]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.[11][12]

  • Storage: Store the aliquots at -20°C.

Experimental Protocol: Preparation of a 100 mg/mL this compound Stock Solution

For applications requiring a higher concentration, the following protocol can be used.

Materials:

  • This compound salt

  • Sterile distilled or deionized water

  • Sterile conical tubes or flasks

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh 1 g of this compound powder.

  • Dissolving: In a sterile conical tube or flask, add the weighed this compound to 10 mL of sterile distilled water.[11]

  • Mixing: Vortex or gently swirl the solution until the powder is completely dissolved to achieve a final concentration of 100 mg/mL.[11]

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.[11]

  • Aliquoting: Distribute the sterilized solution into appropriate volumes for single-use aliquots.[11]

  • Storage: Store the aliquots at -20°C for long-term use.

Stock Solution Stability and Storage

Proper storage is crucial to maintain the efficacy of this compound stock solutions.

Storage TemperatureStability Duration
-20°CUp to 1 year.[2][10] Some sources suggest up to 6 months.[3][8]
4°CUp to 5 days.[4] Some sources suggest several weeks.[3]
Room TemperatureSeveral hours.[4]
37°C (in media)Approximately 3 days.[13]

It is strongly recommended to store stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

Mechanism of Action and Use as a Selective Agent

Carbenicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[6][14] Specifically, it acylates the penicillin-sensitive transpeptidase C-terminal domain, preventing the cross-linking of peptidoglycan strands.[14] This disruption of cell wall integrity leads to cell lysis and bacterial death. Its greater stability at lower pH and resistance to degradation by β-lactamase enzymes compared to ampicillin makes it a robust selection agent in bacterial transformation protocols.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships discussed in this guide.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Application weigh 1. Weigh Carbenicillin Disodium Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve sterilize 3. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 4. Aliquot into Single-Use Tubes sterilize->aliquot storage_node Store at -20°C aliquot->storage_node use_node Use as a Selective Agent in Media storage_node->use_node

Caption: Workflow for the preparation and storage of this compound stock solutions.

G Carbenicillin Carbenicillin Disodium Transpeptidase Penicillin-Binding Proteins (Transpeptidases) Carbenicillin->Transpeptidase Inhibits Peptidoglycan Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Simplified mechanism of action of this compound.

References

An In-depth Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis by Carbenicillin Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism by which Carbenicillin Disodium inhibits bacterial cell wall synthesis. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental processes.

Executive Summary

Carbenicillin, a semisynthetic penicillin antibiotic, exerts its bactericidal effect by interfering with the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains.[1][2][3] By acylating the active site of these enzymes, particularly the transpeptidases, Carbenicillin effectively halts cell wall construction, leading to cell lysis and bacterial death.[1][2][4] This guide will delve into the specifics of this inhibitory action, presenting key quantitative metrics, detailed methodologies for its study, and visual diagrams to elucidate the complex processes involved.

Mechanism of Action: Inhibition of Peptidoglycan Transpeptidation

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in its synthesis involves the cross-linking of linear glycan chains, a reaction catalyzed by the transpeptidase domain of high molecular weight PBPs.[4][5]

Carbenicillin, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This mimicry allows it to bind to the active site of the transpeptidase. The highly reactive β-lactam ring of Carbenicillin is then attacked by a serine residue in the enzyme's active site, forming a stable, covalent acyl-enzyme intermediate.[1][4] This acylation process effectively inactivates the transpeptidase, preventing it from carrying out its essential cross-linking function.[1][2] The inhibition of multiple PBPs disrupts the coordination of cell wall synthesis, ultimately leading to the activation of autolytic enzymes and subsequent cell lysis.[1]

Mechanism of Carbenicillin Action Carbenicillin Carbenicillin PBP (Transpeptidase) PBP (Transpeptidase) Carbenicillin->PBP (Transpeptidase) Binds to active site Acyl-Enzyme Complex (Inactive) Acyl-Enzyme Complex (Inactive) PBP (Transpeptidase)->Acyl-Enzyme Complex (Inactive) Forms covalent bond Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala)->PBP (Transpeptidase) Normal Substrate Inhibition of Cross-linking Inhibition of Cross-linking Acyl-Enzyme Complex (Inactive)->Inhibition of Cross-linking Cell Wall Weakening Cell Wall Weakening Inhibition of Cross-linking->Cell Wall Weakening Cell Lysis Cell Lysis Cell Wall Weakening->Cell Lysis

Figure 1: Mechanism of Carbenicillin Inhibition.

Quantitative Data

The efficacy of Carbenicillin is quantified through its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity
AntibioticOrganismPBP TargetIC50 (µM)
CarbenicillinStreptococcus pneumoniaePBP30.018[1]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Carbenicillin, MIC values are particularly relevant for its activity against Pseudomonas aeruginosa.

Bacterial StrainInoculum SizeMedian MIC (µg/mL)
Pseudomonas aeruginosa (200 strains)High100[6]
Pseudomonas aeruginosa (200 strains)Low37.5[6]

It is noteworthy that in some strains of P. aeruginosa, Carbenicillin has been observed to induce the transcription of the ampC gene, which encodes a β-lactamase. However, this increase in transcripts does not always translate to a measurable increase in enzymatic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Carbenicillin with bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method

This method determines the MIC of an antibiotic in a liquid growth medium.

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth, as detected by the naked eye.[7][8]

Broth Microdilution Workflow Prepare Carbenicillin Dilutions Prepare Carbenicillin Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Carbenicillin Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Value Read MIC Value Incubate Plate->Read MIC Value

Figure 2: Broth Microdilution Workflow.
Penicillin-Binding Protein (PBP) Binding Assay

Competitive Fluorescent PBP Binding Assay

This assay measures the ability of a test antibiotic (Carbenicillin) to compete with a fluorescently labeled penicillin for binding to PBPs.

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., P. aeruginosa) to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Lyse the cells using a French press or sonication.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

  • Competitive Binding Reaction:

    • In separate tubes, pre-incubate the membrane preparation with varying concentrations of Carbenicillin for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

    • Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL (a fluorescent derivative of penicillin V), to each tube.

    • Incubate for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by Carbenicillin.

  • Detection and Quantification:

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • Quantify the intensity of the fluorescent bands. The decrease in fluorescence intensity with increasing concentrations of Carbenicillin corresponds to its binding to the PBPs.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of fluorescent probe binding against the logarithm of the Carbenicillin concentration and fitting the data to a sigmoidal dose-response curve.

PBP Binding Assay Workflow Isolate Bacterial Membranes Isolate Bacterial Membranes Incubate with Carbenicillin Incubate with Carbenicillin Isolate Bacterial Membranes->Incubate with Carbenicillin Add Fluorescent Penicillin Add Fluorescent Penicillin Incubate with Carbenicillin->Add Fluorescent Penicillin SDS-PAGE SDS-PAGE Add Fluorescent Penicillin->SDS-PAGE Fluorescence Imaging Fluorescence Imaging SDS-PAGE->Fluorescence Imaging Quantify and Determine IC50 Quantify and Determine IC50 Fluorescence Imaging->Quantify and Determine IC50

Figure 3: PBP Binding Assay Workflow.

Conclusion

This compound remains a significant antibiotic, particularly for its activity against Gram-negative pathogens like Pseudomonas aeruginosa. Its mechanism of action, centered on the irreversible acylation of penicillin-binding proteins and the subsequent inhibition of cell wall synthesis, is a classic example of targeted antimicrobial therapy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of this and other β-lactam antibiotics. A thorough understanding of these principles is essential for the continued development of novel strategies to combat bacterial resistance.

References

An In-depth Technical Guide to the Development of Carbenicillin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms by which bacteria develop resistance to carbenicillin, a semisynthetic penicillin antibiotic. Understanding these mechanisms is critical for the development of new therapeutic strategies to combat antibiotic resistance.

Core Mechanisms of Carbenicillin Resistance

Bacteria have evolved several sophisticated mechanisms to counteract the antibacterial effects of carbenicillin and other β-lactam antibiotics. The primary strategies include enzymatic degradation of the antibiotic, reduction of drug accumulation through decreased permeability and active efflux, and modification of the drug's target.

1.1. Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to carbenicillin is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of carbenicillin, rendering the antibiotic inactive.[1][2][3] This enzymatic degradation prevents carbenicillin from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1]

  • Classification: β-Lactamases are a diverse group of enzymes. Some, like those produced by certain strains of Klebsiella, Escherichia coli, and Proteus mirabilis, can hydrolyze carbenicillin, although sometimes at lower rates compared to other penicillins like ampicillin.[4]

  • Resistance Levels: The level of resistance often correlates with the amount of β-lactamase produced and its catalytic efficiency against carbenicillin.[5]

1.2. Reduced Drug Permeability

Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, which can limit the entry of antibiotics like carbenicillin.[6][7] Resistance can arise from modifications to this barrier.

  • Porin Channel Modification: Carbenicillin and other hydrophilic antibiotics traverse the outer membrane through porin channels.[8][9] Mutations that lead to a reduced number or altered structure of these porins can significantly decrease the influx of carbenicillin into the bacterial cell.[6][8] This mechanism is a common strategy for developing resistance in bacteria such as Pseudomonas aeruginosa and Enterobacter species.[6][10] In some cases, subtle changes in porin function, rather than a complete loss, may be involved in intrinsic resistance.[10]

1.3. Active Efflux of the Drug

Bacteria can actively expel carbenicillin from the cell using multidrug efflux pumps.[1][11] These transport proteins, located in the bacterial cell membrane, recognize and pump out a wide range of toxic compounds, including various classes of antibiotics.[12][13]

  • Efflux Pump Families: Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are major contributors to intrinsic and acquired antibiotic resistance in Gram-negative bacteria.[13][14]

  • Synergistic Effects: The overexpression of efflux pumps can act synergistically with other resistance mechanisms, such as enzymatic degradation, to confer high levels of resistance.[15]

1.4. Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Carbenicillin's mode of action is to bind to and inhibit Penicillin-Binding Proteins (PBPs), which are enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][6]

  • Reduced Binding Affinity: Mutations in the genes encoding PBPs can lead to alterations in their structure.[1][6] These altered PBPs may have a reduced affinity for carbenicillin, diminishing the antibiotic's inhibitory effect.[1][16] This mechanism is a significant factor in the penicillin resistance of bacteria like Streptococcus pneumoniae.[6][16]

Quantitative Analysis of Resistance

The level of antibiotic resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes hypothetical MIC data for a bacterial strain, illustrating the impact of different resistance mechanisms on carbenicillin susceptibility.

Bacterial StrainResistance Mechanism(s)Carbenicillin MIC (µg/mL)
Wild-Type (Susceptible)None8
Mutant Aβ-Lactamase Production256
Mutant BPorin Deficiency64
Mutant CEfflux Pump Overexpression128
Mutant DPBP Alteration128
Mutant Eβ-Lactamase + Porin Deficiency>1024

Key Experimental Protocols

3.1. Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Solutions: Prepare a stock solution of carbenicillin. A two-fold serial dilution of the carbenicillin stock solution is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of carbenicillin at which there is no visible growth of bacteria.

3.2. β-Lactamase Activity Assay

Protocol: Nitrocefin Assay

  • Cell Lysate Preparation: Bacterial cells are harvested and lysed to release the periplasmic proteins, including β-lactamase.

  • Assay Setup: In a 96-well plate, add the cell lysate to a solution containing nitrocefin, a chromogenic cephalosporin substrate.

  • Measurement: The hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change, which can be measured spectrophotometrically at a specific wavelength (e.g., 486 nm).

  • Calculation: The rate of hydrolysis is proportional to the β-lactamase activity, which can be calculated and normalized to the total protein concentration in the lysate.

Signaling Pathways and Experimental Workflows

4.1. Logical Flow of Carbenicillin Action and Resistance

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Carbenicillin_ext External Carbenicillin Porin Porin Channel Carbenicillin_ext->Porin Entry Carbenicillin_int Internal Carbenicillin Porin->Carbenicillin_int PBP Penicillin-Binding Proteins (PBPs) Carbenicillin_int->PBP Inhibition BetaLactamase β-Lactamase Carbenicillin_int->BetaLactamase Degradation EffluxPump Efflux Pump Carbenicillin_int->EffluxPump Expulsion CellWall Cell Wall Synthesis PBP->CellWall Catalysis Lysis Cell Lysis CellWall->Lysis Inhibition leads to AlteredPBP Altered PBP AlteredPBP->PBP Replaces PorinMutation Porin Mutation PorinMutation->Porin Blocks

Caption: Logical flow of carbenicillin's action and the points of intervention by resistance mechanisms.

4.2. Experimental Workflow for Investigating Resistance

cluster_results Analysis of Results start Isolate Resistant Bacterial Strain mic Determine MIC of Carbenicillin start->mic beta_lactamase_assay β-Lactamase Activity Assay mic->beta_lactamase_assay gene_sequencing Sequence Genes (bla, porins, PBPs) mic->gene_sequencing expression_analysis Gene Expression Analysis (qRT-PCR) for Efflux Pumps mic->expression_analysis high_mic High MIC Confirms Resistance mic->high_mic positive_beta Positive Result: Enzymatic Degradation beta_lactamase_assay->positive_beta mutations Mutations Found: Target Modification or Reduced Permeability gene_sequencing->mutations overexpression Overexpression: Active Efflux expression_analysis->overexpression

Caption: A typical experimental workflow to identify the mechanisms of carbenicillin resistance in a bacterial isolate.

References

The Principles of Carbenicillin for Plasmid Selection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of carbenicillin as a selective agent in molecular biology, particularly for plasmid maintenance in bacterial cultures. Carbenicillin offers distinct advantages over other antibiotics, such as ampicillin, by ensuring experimental reliability and cleaner results. This document outlines its mechanism of action, provides detailed experimental protocols, and presents key data to inform your research and development workflows.

Core Principles of Carbenicillin in Plasmid Selection

Carbenicillin is a semi-synthetic penicillin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan cross-linking.[2] This disruption of cell wall integrity leads to cell lysis and death, making it a potent bactericidal agent.[2]

In the context of molecular cloning, plasmids are engineered to carry a gene conferring resistance to a specific antibiotic. The most common resistance mechanism against β-lactam antibiotics like carbenicillin is the expression of a β-lactamase enzyme, which hydrolyzes the β-lactam ring, rendering the antibiotic inactive.[3] When a bacterial population is transformed with such a plasmid and cultured in media containing carbenicillin, only the bacteria that have successfully taken up the plasmid will survive and proliferate.

Advantages of Carbenicillin over Ampicillin

While both carbenicillin and ampicillin are β-lactam antibiotics and can be used for selecting plasmids carrying the β-lactamase gene (bla), carbenicillin is often the preferred choice due to its enhanced stability.[2][3] Ampicillin is known to be less stable in culture media and can be readily degraded by secreted β-lactamase, leading to a decrease in the effective antibiotic concentration.[3] This degradation can permit the growth of non-transformed "satellite" colonies around a transformed colony, which can lead to contamination and inaccurate results in downstream applications.[3]

Carbenicillin's greater stability mitigates the formation of satellite colonies, ensuring a more stringent and reliable selection process.[2] It has a better tolerance for heat and acidity compared to ampicillin, making it more robust for use in various culture conditions and for longer incubation periods.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of carbenicillin in plasmid selection.

ParameterCarbenicillinAmpicillinReference(s)
Typical Working Concentration 50-100 µg/mL50-100 µg/mL[3]
Stock Solution Concentration 50-100 mg/mL50-100 mg/mL[4]
Solvent for Stock Solution Water or 50% EthanolWater[5]
Storage of Stock Solution -20°C-20°C
Half-life in Culture Media (with β-lactamase expressing bacteria) ~3 hoursSignificantly shorter than Carbenicillin[6]

Table 1: Comparison of Carbenicillin and Ampicillin Properties for Plasmid Selection.

Bacterial StrainPlasmid TypeRecommended Carbenicillin Concentration (µg/mL)Reference(s)
E. coli DH5αHigh-copy (e.g., pUC-based)50-100[3]
E. coli BL21(DE3)Expression vectors (e.g., pET)50-100
E. coli JM109General cloning vectors (e.g., pGEM®)100[5]

Table 2: Recommended Carbenicillin Concentrations for Common E. coli Strains.

Experimental Protocols

Preparation of Carbenicillin-Containing LB Agar Plates

This protocol describes the preparation of Luria-Bertani (LB) agar plates supplemented with carbenicillin for the selection of transformed bacteria.

Materials:

  • LB agar powder

  • Distilled water

  • Carbenicillin disodium salt

  • Sterile petri dishes

  • Autoclave

  • Water bath set to 50-55°C

  • Sterile flasks and graduated cylinders

Procedure:

  • Prepare the LB agar solution according to the manufacturer's instructions. A common formulation is 25 g of LB agar powder per 1 L of distilled water.

  • Autoclave the LB agar solution at 121°C for 15-20 minutes to sterilize it.

  • After autoclaving, allow the molten agar to cool in a 50-55°C water bath. This is crucial to prevent the heat degradation of the carbenicillin.

  • Prepare a stock solution of carbenicillin (e.g., 50 mg/mL in sterile distilled water). Filter-sterilize the stock solution through a 0.22 µm filter.

  • Once the LB agar has cooled to approximately 50-55°C (the flask should be comfortable to hold), add the carbenicillin stock solution to the desired final concentration (typically 50-100 µg/mL). For example, to achieve a final concentration of 100 µg/mL in 1 L of media, add 2 mL of a 50 mg/mL carbenicillin stock solution.

  • Gently swirl the flask to ensure the carbenicillin is evenly distributed throughout the agar. Avoid creating air bubbles.

  • Pour the carbenicillin-containing LB agar into sterile petri dishes, allowing approximately 20-25 mL per 100 mm plate.

  • Allow the plates to solidify at room temperature.

  • Once solidified, the plates can be stored in a sealed bag at 4°C for up to a month. For optimal performance, it is recommended to use freshly prepared plates.

Bacterial Transformation with Carbenicillin Selection

This protocol outlines a standard heat-shock transformation of chemically competent E. coli and subsequent selection on carbenicillin plates.

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA (1-5 µL)

  • LB broth

  • Carbenicillin-containing LB agar plates

  • Ice

  • Water bath at 42°C

  • Shaking incubator at 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a vial of chemically competent E. coli cells on ice.

  • Add 1-5 µL of your plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat-shock the mixture by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-500 µL of pre-warmed sterile LB broth (without antibiotic) to the tube.

  • Incubate the tube at 37°C for 1 hour in a shaking incubator. This "recovery" period allows the bacteria to express the β-lactamase resistance protein.

  • Plate 50-200 µL of the transformation mixture onto a pre-warmed carbenicillin-containing LB agar plate.

  • Spread the cells evenly using a sterile spreader.

  • Incubate the plate overnight (12-16 hours) at 37°C.

Inoculating a Liquid Culture from a Single Colony

This protocol describes how to start a liquid culture from a single, isolated colony from a carbenicillin selection plate for subsequent applications like plasmid DNA purification or protein expression.

Materials:

  • A carbenicillin-containing LB agar plate with well-isolated colonies

  • Sterile LB broth containing carbenicillin (at the same concentration as the plate)

  • Sterile culture tubes or flasks

  • Sterile inoculation loop or pipette tip

  • Shaking incubator at 37°C

Procedure:

  • Using a sterile inoculation loop or pipette tip, select a single, well-isolated colony from your carbenicillin plate.

  • Inoculate a sterile culture tube or flask containing the appropriate volume of LB broth with carbenicillin.

  • Incubate the culture overnight (12-16 hours) at 37°C with vigorous shaking (200-250 rpm).

  • The following day, the culture should be turbid, indicating bacterial growth. This culture can now be used for downstream applications.

Visualizations

signaling_pathway cluster_bacterium Bacterium Plasmid Plasmid bla_gene bla (β-lactamase) gene Plasmid->bla_gene contains Ribosome Ribosome bla_gene->Ribosome transcription & translation beta_lactamase β-lactamase enzyme Carbenicillin Carbenicillin beta_lactamase->Carbenicillin hydrolyzes Ribosome->beta_lactamase produces CellWall Cell Wall Synthesis Carbenicillin->CellWall inhibits Inactive_Carbenicillin Inactive Carbenicillin

Caption: Mechanism of Carbenicillin Resistance.

experimental_workflow cluster_prep Preparation cluster_transformation Transformation cluster_recovery Recovery & Plating Competent_Cells Thaw Competent Cells Add_Plasmid Add Plasmid DNA Competent_Cells->Add_Plasmid Incubate_Ice Incubate on Ice (30 min) Add_Plasmid->Incubate_Ice Heat_Shock Heat Shock (42°C, 45-60s) Incubate_Ice->Heat_Shock Incubate_Ice2 Incubate on Ice (2 min) Heat_Shock->Incubate_Ice2 Add_LB Add LB Broth (no antibiotic) Incubate_Ice2->Add_LB Incubate_37C Incubate at 37°C (1 hr) Add_LB->Incubate_37C Plate_Cells Plate on Carbenicillin Agar Incubate_37C->Plate_Cells Incubate_Overnight Incubate Overnight at 37°C Plate_Cells->Incubate_Overnight satellite_colonies cluster_amp Ampicillin Selection cluster_carb Carbenicillin Selection Amp_Degradation Ampicillin Degradation by secreted β-lactamase Reduced_Amp Reduced Local Ampicillin Concentration Amp_Degradation->Reduced_Amp Satellite_Growth Growth of Non-transformed Satellite Colonies Reduced_Amp->Satellite_Growth Carb_Stability Carbenicillin is More Stable Maintained_Carb Maintained Selective Pressure Carb_Stability->Maintained_Carb No_Satellites No Satellite Colony Growth Maintained_Carb->No_Satellites

References

Methodological & Application

Optimal Working Concentration of Carbenicillin for Selecting Transformed E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin, a semi-synthetic penicillin antibiotic, is a crucial reagent in molecular biology for the selection of transformed Escherichia coli (E. coli) cells. It acts by inhibiting the synthesis of the bacterial cell wall. Resistance to carbenicillin is conferred by the enzyme β-lactamase, which is encoded by the bla gene often present on plasmids. This application note provides a comprehensive guide to the optimal working concentration of carbenicillin, protocols for its use in selecting transformed E. coli, and a comparison with ampicillin. Carbenicillin is often preferred over ampicillin due to its higher stability, which results in fewer satellite colonies on selection plates.[1][2][3] Satellite colonies are small colonies of non-resistant bacteria that can grow around a large colony of resistant bacteria, which secretes β-lactamase into the surrounding medium, inactivating the antibiotic. Carbenicillin's increased stability helps to maintain selective pressure over longer incubation periods.[1][2][4]

Quantitative Data Summary

The recommended working concentration of carbenicillin for selecting transformed E. coli typically ranges from 50 to 100 µg/mL.[3][5][6][7][8] The optimal concentration can depend on factors such as the E. coli strain, the copy number of the plasmid, and the specific experimental conditions.

Table 1: Recommended Carbenicillin Concentrations

ApplicationRecommended Working ConcentrationStock Solution ConcentrationSolvent
E. coli Transformation Selection50 - 100 µg/mL[3][5][6][7][8]50 mg/mL (1000x) or 100 mg/mL (1000x)[5][6][7][8][9]Distilled water[5][6][10] or 50% Ethanol[1][4][9]

Table 2: Comparison of Carbenicillin and Ampicillin for E. coli Selection

FeatureCarbenicillinAmpicillin
Mechanism of Action Inhibits bacterial cell wall synthesis by inhibiting transpeptidase.Inhibits bacterial cell wall synthesis by inhibiting transpeptidase.
Resistance Gene bla (encodes β-lactamase)[1][4]bla (encodes β-lactamase)
Stability in Media More stable; less susceptible to breakdown by heat and low pH.[2][4]Less stable; degrades more quickly.[2][9]
Satellite Colonies Results in fewer satellite colonies.[1][2][4][3][5][6]Prone to the formation of satellite colonies.[2]
Cost Generally more expensive.[3][8]Less expensive.[3]
Typical Working Concentration 50 - 100 µg/mL[4][3][5][6][7][8]50 - 100 µg/mL[9][11]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)

This protocol describes the preparation of a 1000x stock solution of carbenicillin.

Materials:

  • Carbenicillin disodium salt

  • Sterile distilled water or 50% ethanol

  • Sterile 0.2 µm filter

  • Sterile centrifuge tubes or vials for aliquoting

Procedure:

  • Weigh out 5 grams of this compound salt.

  • Dissolve the carbenicillin in 100 mL of sterile distilled water or 50% ethanol to achieve a final concentration of 50 mg/mL.[5][6][7]

  • Ensure the powder is completely dissolved by vortexing.

  • Sterilize the solution by passing it through a 0.2 µm filter.[5][6][10] Do not autoclave carbenicillin solutions, as heat can cause degradation.[4]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. The stock solution is stable for up to six months at this temperature.[4][5][6]

Protocol 2: Heat Shock Transformation of E. coli and Selection with Carbenicillin

This protocol outlines the standard heat shock method for transforming competent E. coli cells.

Materials:

  • Competent E. coli cells (e.g., DH5α, BL21)

  • Plasmid DNA (1 pg - 100 ng)

  • LB broth or SOC medium

  • LB agar plates containing carbenicillin (50-100 µg/mL)

  • Ice

  • Water bath or heat block set to 42°C

  • Incubator set to 37°C

  • Sterile microcentrifuge tubes

  • Sterile spreaders

Procedure:

  • Thaw a tube of competent E. coli cells on ice for 10-30 minutes.[12][13]

  • Add 1-5 µL of plasmid DNA to the thawed competent cells.[12][13] Gently mix by flicking the tube; do not vortex.[12][14]

  • Incubate the cell/DNA mixture on ice for 20-30 minutes.[12][13]

  • Perform the heat shock by placing the tube in a 42°C water bath for 30-90 seconds.[12][13][14] The optimal time can vary depending on the competent cells.

  • Immediately transfer the tube back to ice for 2-5 minutes.[12][15]

  • Add 250-950 µL of pre-warmed (room temperature or 37°C) LB broth or SOC medium to the tube.[12][13] SOC medium may give a higher transformation efficiency.[12]

  • Incubate the tube at 37°C for 60 minutes with shaking (approximately 250 rpm).[12][14] This allows the cells to recover and express the antibiotic resistance gene.

  • Warm the LB agar plates containing carbenicillin to 37°C.[12]

  • Spread 50-100 µL of the cell culture onto the pre-warmed selection plates.[12] To obtain well-isolated colonies, it may be necessary to plate different volumes or dilutions of the culture.[14]

  • Incubate the plates overnight (12-16 hours) at 37°C in an inverted position.[12][14]

Visualizations

Mechanism of Carbenicillin Resistance

The following diagram illustrates the mechanism by which the bla gene product, β-lactamase, confers resistance to carbenicillin.

Carbenicillin_Resistance Carbenicillin Carbenicillin PBP Penicillin-Binding Protein (PBP) Carbenicillin->PBP Binds to and inhibits Carbenicillin->Inhibition Hydrolysis Hydrolysis Carbenicillin->Hydrolysis CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition->CellWall Bla_Gene bla Gene (on plasmid) BetaLactamase β-Lactamase Bla_Gene->BetaLactamase Expresses BetaLactamase->Hydrolysis InactiveCarbenicillin Inactive Carbenicillin Hydrolysis->InactiveCarbenicillin

Caption: Mechanism of β-lactamase-mediated carbenicillin resistance.

Experimental Workflow for E. coli Transformation and Selection

This diagram outlines the key steps in the experimental workflow for selecting transformed E. coli using carbenicillin.

Transformation_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection & Growth StockSolution Prepare Carbenicillin Stock Solution (50 mg/mL) AgarPlates Prepare LB Agar Plates with Carbenicillin (50-100 µg/mL) StockSolution->AgarPlates Plating Plate Cells on Carbenicillin Plates AgarPlates->Plating ThawCells Thaw Competent E. coli on Ice AddDNA Add Plasmid DNA ThawCells->AddDNA IceIncubation1 Incubate on Ice AddDNA->IceIncubation1 HeatShock Heat Shock at 42°C IceIncubation1->HeatShock IceIncubation2 Incubate on Ice HeatShock->IceIncubation2 Recovery Add SOC/LB & Incubate at 37°C (Recovery) IceIncubation2->Recovery Recovery->Plating Incubation Incubate Overnight at 37°C Plating->Incubation Colonies Transformed Colonies Appear Incubation->Colonies

Caption: Workflow for transformation and selection of E. coli.

References

Application Notes and Protocols for Carbenicillin Disodium in Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbenicillin Disodium is a semi-synthetic penicillin antibiotic that serves as a crucial selective agent in molecular biology, particularly for the expression of recombinant proteins in bacteria. Its superior stability compared to ampicillin makes it a preferred choice for preventing the growth of non-transformed cells and reducing the occurrence of satellite colonies, thereby ensuring the integrity of the selected clones. This document provides detailed application notes and protocols for the effective use of this compound.

Mechanism of Action

Carbenicillin belongs to the β-lactam group of antibiotics and functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Specifically, it targets and acylates the penicillin-sensitive transpeptidase, an enzyme essential for the cross-linking of peptidoglycan strands.[3][4] This disruption of the cell wall structure leads to cell lysis and death, particularly in actively dividing bacteria.[2] The resistance to carbenicillin is conferred by the enzyme β-lactamase, which hydrolyzes the β-lactam ring, rendering the antibiotic inactive.[1][2] Plasmids used in recombinant protein expression often carry the β-lactamase gene (bla), allowing for the selection of transformed bacteria.

Advantages Over Ampicillin

Carbenicillin is often favored over ampicillin for several key reasons:

  • Enhanced Stability: Carbenicillin exhibits greater stability in culture media, being more resistant to degradation by heat and changes in pH.[1][5][6] This ensures sustained selective pressure over longer incubation periods and in large-scale cultures.[1][5]

  • Reduced Satellite Colonies: The higher stability of carbenicillin leads to a significant reduction in the formation of satellite colonies.[5][6][7] Satellite colonies are small, non-resistant colonies that can grow in the zone of antibiotic degradation around a resistant colony, a common issue with the less stable ampicillin.[5][7]

  • Consistent Selection: Due to its stability, carbenicillin provides a more consistent and reliable selection of transformed bacteria, which is critical for reproducible experimental outcomes.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound.

Table 1: Recommended Concentrations and Storage

ParameterValueReference
Stock Solution Concentration 50 - 100 mg/mL in sterile water or 50% ethanol[1][8][9]
Working Concentration in Media 20 - 100 µg/mL[1][10][11]
Stock Solution Storage -20°C for up to 1 year[8][9]
Selective Plate Storage 4°C for approximately 1 month[12]
Stability in Media at 37°C Approximately 3 days[13][14]

Table 2: Comparison with Ampicillin

FeatureThis compoundAmpicillinReference
Stability in Media More stableLess stable, sensitive to heat and pH[1][5][6]
Satellite Colony Formation Significantly reducedProne to formation[5][6][7][15]
Relative Cost HigherLower[6][15]
Resistance Gene bla (β-lactamase)bla (β-lactamase)[1][16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound salt

  • Sterile, deionized or distilled water

  • Sterile 15 mL conical tube or appropriate vessel

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh 0.5 g of this compound powder and transfer it to the sterile conical tube.[8][9]

  • Add 10 mL of sterile water to the tube.[8][9]

  • Vortex or mix thoroughly until the powder is completely dissolved.[17]

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.[8][9]

  • Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes.[8][10]

  • Aliquot the sterile stock solution into appropriate volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date.

  • Store the aliquots at -20°C for up to one year.[8][9]

Protocol 2: Preparation of Selective LB Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized or distilled water

  • Autoclave

  • Sterile petri dishes

  • This compound stock solution (50 mg/mL)

  • Water bath or incubator set to 50-55°C

Procedure:

  • Prepare LB agar according to the manufacturer's instructions (typically 32 g of LB agar powder per 1 L of water).[18]

  • Autoclave the LB agar solution for 15-20 minutes at 121°C.[18]

  • After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent degradation of the antibiotic.

  • Once the agar has cooled, add the this compound stock solution to a final concentration of 50-100 µg/mL. For a final concentration of 100 µg/mL, add 2 mL of a 50 mg/mL stock solution per 1 L of LB agar.

  • Swirl the flask gently to ensure even distribution of the antibiotic. Avoid introducing air bubbles.

  • Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted at 4°C.

Protocol 3: Bacterial Transformation and Selection

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA containing the ampicillin/carbenicillin resistance gene (bla)

  • LB broth

  • Selective LB agar plates containing carbenicillin

  • Incubator at 37°C

  • Ice

  • Water bath at 42°C

Procedure:

  • Thaw a vial of competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Incubate the cell/DNA mixture on ice for 20-30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-500 µL of pre-warmed (room temperature) LB broth to the cells.

  • Incubate the cells at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.

  • Plate 50-200 µL of the cell suspension onto the pre-warmed selective LB agar plates containing carbenicillin.

  • Incubate the plates overnight (12-16 hours) at 37°C.

  • The following day, colonies containing the plasmid with the bla gene will have grown on the selective plates.

Visualizations

Carbenicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Carbenicillin Carbenicillin PBP Penicillin-Binding Protein (Transpeptidase) Target Carbenicillin->PBP Inhibits Cell_Lysis Cell Lysis Peptidoglycan_Synthesis Peptidoglycan Cross-linking Process PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Product Peptidoglycan_Synthesis->Cell_Wall Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Carbenicillin in bacteria.

Beta_Lactamase_Resistance cluster_resistance Mechanism of Resistance cluster_gene Genetic Basis Carbenicillin Carbenicillin Hydrolysis Hydrolysis of β-lactam ring Carbenicillin->Hydrolysis Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Hydrolysis Catalyzes Inactive_Carbenicillin Inactive Carbenicillin Hydrolysis->Inactive_Carbenicillin Plasmid Plasmid bla_Gene bla Gene (AmpR) Plasmid->bla_Gene Carries bla_Gene->Beta_Lactamase Encodes for

Caption: β-Lactamase mediated resistance to Carbenicillin.

Recombinant_Protein_Expression_Workflow Start Start Transformation Bacterial Transformation with Recombinant Plasmid Start->Transformation Incubation Recovery Incubation (Expression of bla gene) Transformation->Incubation Plating Plating on LB Agar with Carbenicillin (50-100 µg/mL) Incubation->Plating Selection Overnight Incubation at 37°C (Selection of Resistant Colonies) Plating->Selection Colony_Picking Inoculate Single Colony into Liquid Culture with Carbenicillin Selection->Colony_Picking Protein_Expression Induce Recombinant Protein Expression Colony_Picking->Protein_Expression Harvest Harvest Bacterial Cells for Protein Purification Protein_Expression->Harvest End End Harvest->End

Caption: Workflow for recombinant protein expression using Carbenicillin.

References

Application Notes and Protocols: A Step-by-Step Guide to Preparing Carbenicillin Selection Plates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Carbenicillin selection plates, a fundamental technique in molecular biology for selecting bacteria transformed with plasmids conferring Carbenicillin resistance. Carbenicillin, a semi-synthetic penicillin antibiotic, is often favored over ampicillin due to its greater stability, which can reduce the occurrence of satellite colonies.[1][2][3][4][5]

Principle of Carbenicillin Selection

Carbenicillin inhibits the synthesis of the bacterial cell wall by interfering with the transpeptidase enzyme.[4] Plasmids used in molecular cloning often carry a gene, such as bla, which encodes for β-lactamase. This enzyme inactivates Carbenicillin by hydrolyzing its β-lactam ring, allowing only bacteria that have successfully taken up the plasmid to grow in its presence.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of Carbenicillin stock solutions and selection plates.

ParameterValueUnitNotes
Carbenicillin Stock Solution Concentration50 - 100mg/mLA 1000x stock is commonly prepared.[6][7]
Working Concentration in Plates50 - 100µg/mLThe final concentration in the agar medium.[1][2][4][6][8]
Carbenicillin Powder Solubility in Waterup to 50mg/mL[1]
Stock Solution Storage Temperature-20°C[1][2][4][8][9][10]
Stock Solution Shelf Life at -20°C6 - 12months[1][3][4][9]
Prepared Plate Storage Temperature4°C[6][11][12]
Prepared Plate Shelf Lifeup to 1month[13]
Agar Cooling Temperature50 - 60°CTemperature to cool the autoclaved agar before adding the antibiotic.[6][7][10][11][12][13][14]

Experimental Protocols

This section details the step-by-step procedures for preparing the Carbenicillin stock solution and the final selection plates.

Preparation of Carbenicillin Stock Solution (50 mg/mL)

This protocol outlines the preparation of a 1000X Carbenicillin stock solution.

Materials:

  • Carbenicillin disodium salt[1][2][8]

  • Sterile distilled water

  • Sterile 0.22 µm syringe filter[8][9]

  • Sterile conical tubes or microcentrifuge tubes for aliquoting

  • Vortex mixer

Procedure:

  • Weigh out 0.5 grams of this compound salt.

  • Dissolve the powder in 10 mL of sterile distilled water in a sterile container.[9]

  • Vortex the solution until the Carbenicillin is completely dissolved.[2]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[8][9]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1][8]

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one year.[9]

Preparation of Carbenicillin Selection Plates (50 µg/mL)

This protocol describes the preparation of Luria-Bertani (LB) agar plates containing Carbenicillin.

Materials:

  • Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)

  • Distilled water

  • Autoclavable bottle or flask (at least twice the volume of the media)

  • Autoclave

  • Water bath set to 55-60°C[6][7][11][13]

  • Sterile petri dishes

  • Carbenicillin stock solution (50 mg/mL)

  • Sterile pipette tips and pipettor

Procedure:

  • Prepare the LB agar medium according to the manufacturer's instructions. A common formulation is 37 grams of pre-mixed LB agar powder per 1 liter of distilled water.[6][10]

  • Transfer the mixture to an autoclavable bottle or flask. Ensure the container is no more than half full to prevent boiling over.

  • Autoclave the medium on a liquid cycle (typically 121°C for 20 minutes) to sterilize it.[7][13]

  • After autoclaving, allow the molten agar to cool in a 55-60°C water bath.[6][7][11][13] This is crucial to prevent the heat from degrading the Carbenicillin.[7][11] The bottle should be cool enough to handle with gloved hands.[7]

  • Once the agar has cooled to the appropriate temperature, add the Carbenicillin stock solution to achieve the desired final concentration. For a final concentration of 50 µg/mL in 1 liter of media, add 1 mL of a 50 mg/mL stock solution.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.[6][7][11] Avoid creating air bubbles.[7]

  • Working in a sterile environment (e.g., next to a flame), pour approximately 20-25 mL of the molten agar into each sterile petri dish, enough to cover the bottom surface.[10][11]

  • If air bubbles form, they can be removed by briefly flaming the surface of the agar.[7]

  • Leave the plates undisturbed at room temperature to solidify completely (approximately 30 minutes).[6][13]

  • Once solidified, invert the plates and incubate them at room temperature overnight to allow them to dry.[6][7]

  • Label the plates with the antibiotic and date. Store them in a sealed bag at 4°C until needed.[6][11]

Visualizations

Experimental Workflow for Preparing Carbenicillin Selection Plates

G cluster_0 Carbenicillin Stock Solution Preparation cluster_1 LB Agar Plate Preparation stock1 Weigh this compound Salt stock2 Dissolve in Sterile Water stock1->stock2 stock3 Filter Sterilize (0.22 µm) stock2->stock3 stock4 Aliquot and Store at -20°C stock3->stock4 plate4 Add Carbenicillin Stock Solution stock4->plate4 Add to Cooled Agar plate1 Prepare LB Agar Medium plate2 Autoclave to Sterilize plate1->plate2 plate3 Cool Agar to 55-60°C plate2->plate3 plate3->plate4 plate5 Pour Plates plate4->plate5 plate6 Solidify, Dry, and Store at 4°C plate5->plate6

Caption: Workflow for preparing Carbenicillin selection plates.

Signaling Pathway (Mechanism of Action)

G Carbenicillin Carbenicillin Transpeptidase Transpeptidase (Cell Wall Synthesis Enzyme) Carbenicillin->Transpeptidase Inhibits InactiveCarbenicillin Inactive Carbenicillin CellWall Bacterial Cell Wall Synthesis Transpeptidase->CellWall Catalyzes CellLysis Cell Lysis / Death CellWall->CellLysis Inhibition leads to BetaLactamase β-Lactamase (from Resistance Plasmid) BetaLactamase->Carbenicillin Inactivates

Caption: Mechanism of Carbenicillin action and resistance.

References

Application Notes and Protocols for Carbenicillin in Plant Tissue Culture to Eliminate Agrobacterium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agrobacterium tumefaciens is a soil bacterium widely utilized as a vector for introducing foreign DNA into plant genomes in a process known as Agrobacterium-mediated transformation. Following the successful transfer of the T-DNA from the bacterium to the plant cell, the continued presence of Agrobacterium is detrimental to the plant tissue. The bacteria can compete with the plant cells for nutrients, produce toxic metabolites, and interfere with normal plant development and regeneration, potentially leading to necrosis and death of the explants.[1][2] Therefore, the elimination of Agrobacterium is a critical step in the successful production of transgenic plants.

Carbenicillin, a β-lactam antibiotic, is frequently employed in plant tissue culture to eradicate Agrobacterium post-transformation.[3][4] It is a semi-synthetic penicillin that inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.[5][6] Its relative stability and effectiveness against a broad range of Gram-negative bacteria, including Agrobacterium, make it a common choice for researchers.[4][7] However, the concentration of carbenicillin must be carefully optimized, as high concentrations can be phytotoxic to plant tissues and may inhibit regeneration.[1][8][9]

Mechanism of Action

Carbenicillin belongs to the β-lactam class of antibiotics. Its mode of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.

  • Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin acylates the active site of transpeptidases, which are types of PBPs.[5]

  • Inhibition of Transpeptidation: This binding inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.[6]

  • Weakened Cell Wall: The lack of cross-linking results in a weakened cell wall that cannot withstand the internal osmotic pressure.

  • Cell Lysis: This ultimately leads to cell lysis and bacterial death.[5]

Because plant cells lack peptidoglycan cell walls, carbenicillin is selectively toxic to bacteria.[10]

cluster_agrobacterium Agrobacterium Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Inhibition leads to Carbenicillin Carbenicillin Carbenicillin->PBP Binds and Inhibits

Caption: Mechanism of carbenicillin action on Agrobacterium.

Data Presentation

Table 1: Effective Concentrations of Carbenicillin for Agrobacterium Elimination in Various Plant Species
Plant SpeciesAgrobacterium StrainEffective Carbenicillin Concentration (mg/L)Reference(s)
Nicotiana tabacum (Tobacco)LBA4404400[8]
PhalaenopsisEHA101500[11]
Carica papaya (Papaya)Not specified125[1]
Indica RiceEHA105100-250[3]
SoybeanLBA4404500-1000 (not effective)[2]
Table 2: Phytotoxic Effects of Carbenicillin on Plant Regeneration
Plant SpeciesExplant TypeCarbenicillin Concentration (mg/L)Observed EffectReference(s)
Nicotiana tabacumLeaf discs< 500No significant effect on shoot regeneration.[8]
PhalaenopsisCell suspension500Caused necrosis of cells.[11]
Carica papayaAdventitious roots375-500Promoted callus growth but inhibited somatic embryo formation.[1]
CarrotProtoplasts400-500Completely reduced the ability to regenerate.[9]
PeanutCotyledonary nodes>200Reduction in fresh shoot weight.[12]
Table 3: Comparison of Carbenicillin with Other Antibiotics for Agrobacterium Elimination
AntibioticTypical Concentration (mg/L)AdvantagesDisadvantagesReference(s)
Carbenicillin 100 - 500More stable than ampicillin.[7][13]Can be phytotoxic at higher concentrations.[1][9] Less effective against some Agrobacterium strains.[2][1][3][8][11]
Cefotaxime 100 - 500Broad spectrum, low eukaryote toxicity.[14] Can promote somatic embryogenesis in some species.[1]Less stable than carbenicillin in some conditions.[1][3][15]
Timentin 100 - 300Highly effective against Agrobacterium.[16] Less phytotoxic than carbenicillin and cefotaxime in some cases.A combination of ticarcillin and clavulanic acid.[14][16]
Meropenem 3 - 10Highly effective at very low concentrations.[11] Low phytotoxicity.[11]More expensive than carbenicillin and cefotaxime.[3][11]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)

Materials:

  • Carbenicillin disodium salt[13]

  • Sterile distilled water

  • Sterile 0.22 µm syringe filter[17][18]

  • Sterile centrifuge tubes or vials for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 5 g of this compound salt.

  • Add the powder to a sterile container with 80 mL of sterile distilled water.[18]

  • Dissolve the powder completely by gentle swirling or vortexing.

  • Adjust the final volume to 100 mL with sterile distilled water.[13]

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[17][18]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to six months.[13] Aqueous solutions are stable for up to 72 hours at 0-5°C.

Protocol 2: Elimination of Agrobacterium from Plant Explants

This protocol provides a general workflow. Optimal timings and concentrations should be determined empirically for each plant species and experimental system.

Materials:

  • Co-cultivated plant explants

  • Sterile distilled water or liquid plant culture medium

  • Carbenicillin stock solution (from Protocol 1)

  • Sterile filter paper

  • Appropriate plant regeneration or selection medium

Procedure:

  • Post Co-cultivation Wash: After the co-cultivation period (typically 2-3 days), remove the plant explants from the co-cultivation medium.

  • Wash the explants to remove excess Agrobacterium. This can be done by immersing them in sterile distilled water or liquid culture medium containing a bacteriostatic agent. A washing step enhances the effectiveness of the antibiotics in the subsequent culture stages.[1]

  • Gently blot the explants dry on sterile filter paper.

  • Culture on Selection/Regeneration Medium: Transfer the explants to a solid plant tissue culture medium (e.g., MS medium) supplemented with the appropriate plant growth regulators and selection agents (if applicable).

  • Add carbenicillin from the stock solution to the autoclaved and cooled medium (below 50°C) to the desired final concentration (e.g., 250-500 mg/L).

  • Culture the explants in the appropriate environmental conditions (light, temperature).

  • Subculture the explants to fresh medium containing carbenicillin every 2-3 weeks to maintain the antibiotic pressure and provide fresh nutrients.

  • Once transgenic shoots are well-established and rooted, and no signs of bacterial contamination are visible, they can be transferred to a medium without carbenicillin.

Visualizations

Explant 1. Explant Preparation Infection 3. Infection/ Co-cultivation Explant->Infection Agro_Culture 2. Agrobacterium Culture Agro_Culture->Infection Wash 4. Washing Step Infection->Wash Selection 5. Selection & Regeneration (Medium + Carbenicillin) Wash->Selection Subculture 6. Subculture Selection->Subculture Subculture->Selection Repeat as needed Rooting 7. Rooting & Acclimatization (Antibiotic-free medium) Subculture->Rooting Transgenic_Plant Transgenic Plant Rooting->Transgenic_Plant

Caption: Workflow for Agrobacterium-mediated transformation.

cluster_outcomes Potential Outcomes cluster_effects Effects Concentration Carbenicillin Concentration High_Conc High Concentration->High_Conc Optimal_Conc Optimal Concentration->Optimal_Conc Low_Conc Low Concentration->Low_Conc Phytotoxicity Phytotoxicity (Reduced Regeneration) High_Conc->Phytotoxicity Elimination Agrobacterium Elimination Optimal_Conc->Elimination Survival Agrobacterium Survival Low_Conc->Survival

Caption: Carbenicillin concentration and its effects.

Concluding Remarks

The successful use of carbenicillin to eliminate Agrobacterium in plant tissue culture hinges on a delicate balance between effectively killing the bacteria and minimizing harm to the plant tissue. The optimal concentration can vary significantly depending on the plant species, the explant type, and the specific Agrobacterium strain used.[2][19] It is crucial to conduct preliminary experiments to determine the minimal inhibitory concentration (MIC) for the Agrobacterium strain and the phytotoxicity threshold for the plant material. Furthermore, the stability of carbenicillin in culture media should be considered, and fresh media should be used regularly to ensure its efficacy.[20] While carbenicillin remains a widely used and effective tool, researchers should also consider alternatives like cefotaxime, timentin, or meropenem, which may offer advantages in specific transformation systems.[3][11]

References

Application Notes and Protocols for Carbenicillin in Liquid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Plasmid Maintenance in Molecular Biology Research

Introduction

In the realm of molecular biology, the stable maintenance of plasmids within bacterial cultures is paramount for successful downstream applications such as protein expression, DNA sequencing, and gene therapy research. Antibiotic selection is the cornerstone of this process, ensuring that only bacteria harboring the plasmid of interest proliferate. Carbenicillin, a semi-synthetic penicillin antibiotic, serves as a crucial selective agent.[1][2] This document provides detailed application notes and protocols for the effective use of carbenicillin in liquid culture for plasmid maintenance, tailored for researchers, scientists, and drug development professionals.

Carbenicillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[3][4][5] Specifically, it targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[5] This action leads to a weakened cell wall and subsequent cell lysis, particularly in actively dividing bacteria.[5] Plasmids used in molecular biology often carry a gene conferring resistance to β-lactam antibiotics, most commonly the β-lactamase (bla) gene, which encodes an enzyme that hydrolyzes the β-lactam ring, inactivating the antibiotic.[1][3][6]

While ampicillin has traditionally been a common choice for plasmid selection, carbenicillin offers significant advantages, particularly for liquid cultures. Carbenicillin exhibits greater stability in culture media compared to ampicillin, being more resistant to degradation by heat and changes in pH.[1][3][6][7] This enhanced stability ensures sustained selective pressure over longer incubation periods, which is critical for large-scale cultures.[3][7] Furthermore, carbenicillin is less susceptible to inactivation by the secreted β-lactamase enzyme, which can otherwise lead to the growth of non-resistant "satellite" colonies around the resistant ones.[6][7]

Data Presentation

Carbenicillin: Key Properties and Working Parameters
PropertyValueReference
Molecular Weight422.4 g/mol [3][7][8]
Molecular FormulaC₁₇H₁₆N₂Na₂O₆S[3][7]
AppearanceWhite to light yellow solid[3][8]
Storage of Powder2°C to 8°C[3][7][8]
Stock Solution Concentration50 - 100 mg/mL[9][10][11][12]
Stock Solution SolventUltrapure water or 50% ethanol[3][9][13]
Stock Solution Storage-20°C for up to 6 months or 4°C for several weeks[3][9]
Working Concentration in Liquid Culture20 - 100 µg/mL[2][3][6][11][14]
Comparison of Carbenicillin and Ampicillin for Plasmid Maintenance
FeatureCarbenicillinAmpicillinReference
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis[1][3]
Resistance Gene β-lactamase (bla)β-lactamase (bla)[3][15]
Stability in Media More stable (heat and pH resistant)Less stable[1][3][6][7]
Satellite Colony Formation Significantly reducedProne to satellite colonies[6][7][15]
Cost Generally more expensiveLess expensive[1][2]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)

Materials:

  • Carbenicillin disodium salt powder

  • Sterile, ultrapure water or 50% ethanol

  • Sterile conical tube (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the desired amount of carbenicillin powder. For a 50 mg/mL stock solution, you will need 50 mg of carbenicillin for every 1 mL of solvent.

  • Dissolving: Add the appropriate volume of sterile, ultrapure water or 50% ethanol to the conical tube containing the carbenicillin powder. Vortex thoroughly until the powder is completely dissolved.[3]

  • Sterile Filtration: Draw the carbenicillin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[4] Do not autoclave carbenicillin solutions , as this will lead to its degradation.[3]

  • Aliquoting: Filter the solution into sterile microcentrifuge tubes in convenient volumes (e.g., 1 mL). This prevents repeated freeze-thaw cycles of the entire stock.

  • Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for long-term use (up to 6 months) or at 4°C for short-term use (several weeks).[3][9]

Protocol 2: Using Carbenicillin in Liquid Culture for Plasmid Maintenance

Materials:

  • Sterile liquid growth medium (e.g., Luria-Bertani (LB) broth)

  • Carbenicillin stock solution (50 mg/mL)

  • Bacterial strain transformed with a plasmid containing the ampicillin/carbenicillin resistance gene (bla)

  • Sterile culture tubes or flasks

  • Incubator shaker

Procedure:

  • Media Preparation: Prepare the desired volume of liquid growth medium and sterilize it by autoclaving. Allow the medium to cool to room temperature or at least below 50°C before adding the antibiotic.[16]

  • Adding Carbenicillin: Add the carbenicillin stock solution to the cooled medium to achieve the desired final working concentration. A typical working concentration is 50-100 µg/mL.[2][6][11] For a final concentration of 100 µg/mL, add 2 µL of a 50 mg/mL stock solution for every 1 mL of medium (a 1:1000 dilution is often used for a 100 mg/mL stock).[9][10] Swirl the flask gently to ensure even distribution of the antibiotic.

  • Inoculation: Inoculate the carbenicillin-containing medium with a single, well-isolated colony of the transformed bacteria from a fresh agar plate.[17] Alternatively, a small volume of a starter culture grown under selective conditions can be used to inoculate a larger culture.[16][17] For larger overnight cultures, it is recommended to first grow a smaller starter culture for about 8 hours.[17]

  • Incubation: Incubate the culture at the appropriate temperature (typically 37°C) with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.[16][17]

  • Monitoring Growth: Monitor the bacterial growth. The culture should reach the desired density (e.g., stationary phase for plasmid purification) within the expected timeframe (e.g., overnight).

  • Harvesting: Once the desired growth is achieved, the bacterial cells can be harvested by centrifugation for downstream applications such as plasmid DNA isolation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing stock_sol Prepare Carbenicillin Stock Solution (50 mg/mL) add_carb Add Carbenicillin to Cooled Medium (50-100 µg/mL) stock_sol->add_carb media_prep Prepare and Autoclave Liquid Culture Medium media_prep->add_carb inoculate Inoculate with a Single Transformed Bacterial Colony add_carb->inoculate incubate Incubate with Shaking (e.g., 37°C, 200-250 rpm) inoculate->incubate harvest Harvest Bacterial Cells (Centrifugation) incubate->harvest plasmid_iso Plasmid DNA Isolation harvest->plasmid_iso

Caption: Experimental workflow for using carbenicillin in liquid culture.

mechanism_of_action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Plasmid Plasmid with bla gene BetaLactamase β-Lactamase Enzyme Plasmid->BetaLactamase Encodes Carbenicillin Carbenicillin BetaLactamase->Carbenicillin Inactivates by Hydrolyzing β-lactam ring Carbenicillin->PBP Binds and Inhibits

Caption: Mechanism of carbenicillin action and resistance.

References

Carbenicillin Disodium in CRISPR/Cas9 Gene Editing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbenicillin Disodium in Gene Editing

This compound is a semi-synthetic penicillin antibiotic that plays a crucial role in molecular biology, particularly as a selection agent in CRISPR/Cas9 gene editing workflows. Like its analog ampicillin, carbenicillin functions by inhibiting the synthesis of the bacterial cell wall. Resistance to both antibiotics is conferred by the enzyme β-lactamase, which is encoded by the ampicillin resistance gene (AmpR or bla). In the context of CRISPR/Cas9, plasmids encoding the Cas9 nuclease, guide RNA (gRNA), and donor DNA templates often carry the AmpR gene. This allows for the selective propagation of bacteria that have successfully taken up these critical plasmid components.

The primary advantage of carbenicillin over ampicillin lies in its superior stability.[1][2][3] Carbenicillin is more resistant to degradation by β-lactamases that are secreted by resistant bacteria into the surrounding medium.[4] This enhanced stability ensures that the selective pressure is maintained over longer incubation periods, which is particularly beneficial in large-scale cultures.[2] A significant outcome of this stability is the drastic reduction in the formation of "satellite colonies"—small colonies of non-resistant bacteria that can grow in the zone of antibiotic depletion around a resistant colony.[1][4] This leads to a cleaner and more reliable selection of successfully transformed bacteria. While carbenicillin is more expensive than ampicillin, its benefits in reducing satellite colonies and ensuring selection integrity often justify the cost, especially in precise applications like CRISPR/Cas9 gene editing.[1][3]

Mechanism of Action and Resistance

Carbenicillin, a β-lactam antibiotic, targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall.[5] This inhibition weakens the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.

The resistance mechanism is provided by the AmpR (bla) gene, which is commonly included in CRISPR/Cas9 plasmids. This gene produces the enzyme β-lactamase, which hydrolyzes the β-lactam ring of carbenicillin, inactivating the antibiotic. Bacteria that have successfully incorporated the CRISPR plasmid can thus survive and proliferate in media containing carbenicillin.

Data Presentation: Carbenicillin in Selection Media

ParameterRecommended Value/RangeNotes
Working Concentration 50-100 µg/mLThe optimal concentration can vary depending on the bacterial strain and experimental conditions. A concentration of 100 µg/mL is commonly used for stringent selection.[1][6]
Solvent 50% Ethanol or WaterThis compound is soluble in water. A 50% ethanol solution can also be used for stock preparation.[6]
Stock Solution Conc. 50-100 mg/mL (1000x)Prepare a 1000x stock solution for easy dilution into media.
Storage of Stock -20°CAliquot the stock solution to avoid repeated freeze-thaw cycles.
Stability in Plates More stable than AmpicillinCarbenicillin's higher stability leads to fewer satellite colonies and more reliable selection.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin-Containing Media for Bacterial Selection in CRISPR/Cas9 Plasmid Propagation

This protocol describes the preparation of LB agar plates with carbenicillin for the selection of E. coli transformed with CRISPR/Cas9 component plasmids.

Materials:

  • Luria-Bertani (LB) agar powder

  • This compound

  • Sterile distilled water

  • Sterile flasks

  • Petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40g of LB agar powder in 1 liter of distilled water in a sterile flask.

  • Autoclave: Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • Cool the Media: After autoclaving, place the flask in a 55-60°C water bath to cool. It is crucial to cool the agar before adding the antibiotic to prevent its heat degradation.

  • Prepare Carbenicillin Stock Solution: Prepare a 1000x stock solution of carbenicillin (e.g., 100 mg/mL in sterile distilled water or 50% ethanol).[6] Filter-sterilize the stock solution through a 0.22 µm filter. Store in aliquots at -20°C.

  • Add Carbenicillin to Media: Once the LB agar has cooled to 55-60°C, add the carbenicillin stock solution to the desired final concentration (e.g., 1 mL of a 100 mg/mL stock to 1 liter of agar for a final concentration of 100 µg/mL). Swirl the flask gently to mix thoroughly, avoiding the introduction of air bubbles.

  • Pour Plates: Pour approximately 20-25 mL of the carbenicillin-containing LB agar into each sterile petri dish.

  • Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C. For optimal performance, use the plates within 2-4 weeks.

Protocol 2: CRISPR/Cas9-Mediated Gene Editing in E. coli with Carbenicillin Selection

This protocol provides a general workflow for gene editing in E. coli using a two-plasmid CRISPR/Cas9 system, with carbenicillin for plasmid selection.

Materials:

  • Competent E. coli cells

  • pCas9 plasmid (with an appropriate resistance marker, e.g., chloramphenicol)

  • pTargetT plasmid (with gRNA sequence and AmpR gene for carbenicillin resistance)

  • Donor DNA template (if performing homology-directed repair)

  • LB broth and LB agar plates with appropriate antibiotics (e.g., chloramphenicol and carbenicillin)

  • Electroporator and cuvettes (if using electroporation)

Procedure:

  • Transformation of pCas9 Plasmid: Transform the competent E. coli with the pCas9 plasmid. Plate the transformation mixture on LB agar plates containing the corresponding antibiotic (e.g., chloramphenicol) and incubate overnight at the permissive temperature for plasmid replication.

  • Preparation of Competent Cells: Prepare competent cells from the E. coli strain now harboring the pCas9 plasmid.

  • Co-transformation of pTargetT and Donor DNA: Co-transform the pCas9-containing competent cells with the pTargetT plasmid (carrying the gRNA and carbenicillin resistance) and the donor DNA template.

  • Selection of Edited Cells: Plate the co-transformation mixture on LB agar plates containing both chloramphenicol and carbenicillin (50-100 µg/mL). The carbenicillin will select for cells that have taken up the pTargetT plasmid. The CRISPR/Cas9 system will induce double-strand breaks at the target genomic locus, and only cells that undergo successful repair (ideally through homology-directed repair with the donor template) will survive.

  • Colony Screening: Pick individual colonies and screen for the desired edit using colony PCR and Sanger sequencing.

  • Plasmid Curing (Optional): If desired, the pCas9 and pTargetT plasmids can be cured from the edited E. coli strain, for example, by growing the cells at a non-permissive temperature for plasmid replication if the plasmids have temperature-sensitive replicons.

Protocol 3: Utilizing Carbenicillin in Mammalian Cell CRISPR/Cas9 Editing (FAB-CRISPR)

This protocol is based on the Fast Antibiotic-Based CRISPR (FAB-CRISPR) method, which uses an antibiotic resistance cassette in the donor DNA to select for successfully edited mammalian cells.[7][8] While the selection in mammalian cells will use a different antibiotic (e.g., puromycin, neomycin), the propagation of the donor plasmid in bacteria is a critical step where carbenicillin can be advantageously used.

Materials:

  • HeLa cells (or other mammalian cell line of interest)

  • Cas9 expression vector

  • gRNA expression vector

  • Homology-Directed Repair (HDR) donor plasmid containing the gene of interest, a mammalian antibiotic resistance cassette (e.g., puromycin resistance), and a bacterial antibiotic resistance gene (AmpR).

  • Transfection reagent

  • Mammalian cell culture medium and supplements

  • Selection antibiotic for mammalian cells (e.g., puromycin)

  • Competent E. coli for plasmid propagation

  • LB broth and agar plates containing carbenicillin (100 µg/mL)

Procedure:

  • Donor Plasmid Propagation in E. coli: Transform the HDR donor plasmid into competent E. coli. Plate the transformation on LB agar plates containing 100 µg/mL carbenicillin. The use of carbenicillin here ensures high-quality, stable propagation of the donor plasmid with a reduced risk of satellite colonies.[1][3]

  • Plasmid Preparation: Inoculate a single colony into LB broth with carbenicillin and grow overnight. Isolate a high-purity preparation of the HDR donor plasmid.

  • Transfection of Mammalian Cells: Co-transfect the mammalian cells with the Cas9 expression vector, the gRNA expression vector, and the purified HDR donor plasmid using a suitable transfection reagent.

  • Selection of Edited Cells: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the cell culture medium. The concentration of the antibiotic should be optimized for the specific cell line using a kill curve.

  • Expansion and Verification: Continue the selection for several days, replacing the medium with fresh antibiotic-containing medium as needed. The surviving cells are enriched for those that have successfully integrated the donor template. Expand the resistant cell population and verify the desired gene edit through PCR, sequencing, and functional assays.

Visualizations

CRISPR_Bacterial_Selection cluster_plasmids CRISPR Plasmids cluster_workflow Workflow pCas9 pCas9 Plasmid (Cas9 + Other Resistance) pTarget pTarget Plasmid (gRNA + AmpR Gene) Transformation Transformation into E. coli pTarget->Transformation Selection Plating on LB Agar + Carbenicillin Transformation->Selection Growth Growth of Resistant Colonies (Plasmid-containing) Selection->Growth AmpR gene expressed NoGrowth No Growth (No Plasmid) Selection->NoGrowth No AmpR gene

Caption: Workflow for selecting bacteria transformed with a carbenicillin-resistant CRISPR plasmid.

Ampicillin_vs_Carbenicillin cluster_Amp Ampicillin Plate cluster_Carb Carbenicillin Plate ResistantColony Resistant Colony (Secretes β-lactamase) Ampicillin Ampicillin Degrades ResistantColony->Ampicillin Enzyme action Carbenicillin Carbenicillin is Stable ResistantColony->Carbenicillin Less effective degradation Satellite Satellite Colonies Form Ampicillin->Satellite NoSatellite Clean Selection Carbenicillin->NoSatellite

Caption: Comparison of ampicillin and carbenicillin stability and effect on satellite colonies.

FAB_CRISPR_Workflow Donor_Plasmid HDR Donor Plasmid (AmpR + Mammalian Resistance) Ecoli_Prop Propagation in E. coli (Selection with Carbenicillin) Donor_Plasmid->Ecoli_Prop Purification Plasmid Purification Ecoli_Prop->Purification Transfection Co-transfection into Mammalian Cells Purification->Transfection Mammalian_Selection Selection with Mammalian Antibiotic Transfection->Mammalian_Selection Edited_Cells Enriched Population of Gene-Edited Cells Mammalian_Selection->Edited_Cells

Caption: Workflow for FAB-CRISPR highlighting the role of carbenicillin in donor plasmid propagation.

References

Application Notes and Protocols: Long-Term Storage of Carbenicillin Disodium Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbenicillin Disodium is a semi-synthetic penicillin antibiotic widely utilized in molecular biology and biotechnology for the selection of transformed cells harboring resistance genes.[1][2] As a member of the β-lactam class of antibiotics, it functions by inhibiting the synthesis of the bacterial cell wall.[1][3] Notably, Carbenicillin offers greater stability in culture media compared to its analogue, ampicillin, as it is more resistant to degradation by heat and low pH.[1][4] This enhanced stability leads to a reduction in the formation of satellite colonies, providing a more stringent and reliable selection pressure over extended incubation periods.[3][5][6] These application notes provide detailed protocols for the preparation and long-term storage of this compound stock solutions to ensure their efficacy and stability.

Mechanism of Action

Carbenicillin is a bactericidal agent that targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][7] The antibiotic acylates penicillin-binding proteins (PBPs), thereby inactivating these enzymes.[3][7][8] This inactivation prevents the formation of cross-links between linear peptidoglycan strands, compromising the structural integrity of the cell wall.[3][7] The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][3]

cluster_bacterium Bacterial Cell Carbenicillin Carbenicillin PBPs Penicillin-Binding Proteins (PBPs) Carbenicillin->PBPs Inhibits Carbenicillin->PBPs Peptidoglycan_Synthesis Peptidoglycan Cross-Linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Peptidoglycan_Synthesis->Cell_Lysis

Caption: Mechanism of action of Carbenicillin.

Storage Conditions

Proper storage of this compound, both in its powdered form and as a stock solution, is crucial for maintaining its antimicrobial activity.

Table 1: Storage of this compound Powder

Storage TemperatureDurationNotes
2°C to 8°CAt least 1 yearKeep container tightly closed.[1][9]
-20°CAt least 3 yearsFor extended long-term storage.[1]

Table 2: Long-Term Storage of this compound Stock Solutions

SolventConcentrationStorage TemperatureDuration
Ultrapure Water or 50% Ethanol4-50 mg/mL4°CSeveral weeks
Ultrapure Water or 50% Ethanol4-50 mg/mL-20°CUp to 6 months[1][10]
Sterile Water50-100 mg/mL-20°CUp to 1 year[11][12]
50% Ethanol100 mg/mL-20°C12 months[5]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol details the preparation of a 1000X stock solution.

Materials:

  • This compound salt

  • Ultrapure sterile water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • In a sterile environment, weigh out 1 g of this compound powder.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add 20 mL of ultrapure sterile water to the tube.

  • Vortex until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile 50 mL conical tube. Do not autoclave Carbenicillin solutions .[1]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

workflow start Start weigh Weigh Carbenicillin Disodium Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store Aliquots aliquot->store end End store->end

Caption: Workflow for preparing Carbenicillin stock solution.

Protocol 2: Assessment of Stock Solution Stability via Bioassay

This protocol provides a method to functionally assess the stability of a stored this compound stock solution.

Materials:

  • Stored Carbenicillin stock solution

  • Freshly prepared Carbenicillin stock solution (positive control)

  • A sensitive strain of E. coli (e.g., DH5α)

  • LB agar plates

  • LB broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Culture: Inoculate 5 mL of LB broth with a single colony of the sensitive E. coli strain and grow overnight at 37°C with shaking.

  • Prepare Plating Culture: Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of ~0.4-0.6.

  • Prepare Agar Plates:

    • Melt LB agar and cool to ~50-55°C.

    • Prepare a set of plates with varying concentrations of the stored Carbenicillin stock solution (e.g., 25 µg/mL, 50 µg/mL, 100 µg/mL).

    • Prepare a parallel set of plates using the freshly prepared Carbenicillin stock solution as a control.

    • Prepare a no-antibiotic control plate.

  • Plate Bacteria: Spread 100 µL of the prepared E. coli culture onto each agar plate.

  • Incubation: Incubate all plates overnight at 37°C.

  • Analysis:

    • The no-antibiotic control plate should show confluent bacterial growth.

    • Compare the growth on the plates containing the stored Carbenicillin to the plates with the fresh Carbenicillin.

    • A significant increase in the number of colonies or the appearance of a bacterial lawn on the plates with the stored solution, especially at higher concentrations, indicates degradation of the antibiotic. The stored solution should inhibit growth at the same concentration as the fresh solution if it has remained stable.

This compound is a robust selection antibiotic, offering advantages in stability over ampicillin.[1][3][6] For optimal performance and reproducibility in experimental workflows, it is imperative to adhere to proper preparation and storage protocols. Stock solutions, when prepared with sterile technique and stored in aliquots at -20°C, can remain stable and effective for up to a year.[11][12] Regular functional assessment through bioassays is recommended to ensure the continued efficacy of long-term stored solutions.

References

Application Notes and Protocols for Selecting Ampicillin-Resistant Plasmids with Carbenicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In molecular biology, the selection of bacteria harboring a specific plasmid is a fundamental step. This is most commonly achieved by utilizing plasmids that carry an antibiotic resistance gene. Ampicillin has traditionally been a widely used antibiotic for this purpose. However, its instability in culture media can lead to the emergence of satellite colonies, which are non-resistant bacteria that grow in the vicinity of a true resistant colony that has degraded the ampicillin in its local environment. Carbenicillin, a more stable analog of ampicillin, offers a robust alternative for the selection of ampicillin-resistant plasmids, minimizing the issue of satellite colonies and ensuring a more stringent selection pressure.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for the effective use of carbenicillin in selecting for ampicillin-resistant plasmids.

Advantages of Carbenicillin over Ampicillin

Carbenicillin and ampicillin are both β-lactam antibiotics that inhibit bacterial cell wall synthesis.[3][4] The resistance mechanism conferred by the ampicillin resistance gene (bla), which encodes for the β-lactamase enzyme, is effective against both antibiotics.[4][5] However, carbenicillin's chemical structure renders it more resistant to degradation by β-lactamase and more stable in various culture conditions.[1][3]

Key Advantages:

  • Reduced Satellite Colonies: Due to its higher stability, carbenicillin is less susceptible to inactivation by secreted β-lactamase, leading to a significant reduction in the growth of satellite colonies.[2][4][6][7]

  • Increased Stability: Carbenicillin is more stable than ampicillin at different temperatures and pH levels, ensuring consistent selective pressure over longer incubation periods and in different media formulations.[1][3]

  • Higher Stringency: The reduced degradation of carbenicillin ensures that only truly resistant colonies will grow, leading to a cleaner and more reliable selection.

Quantitative Data Summary

The following tables summarize the key quantitative differences between ampicillin and carbenicillin.

Table 1: General Properties and Working Concentrations

PropertyAmpicillinCarbenicillinReference
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis[3][4]
Resistance Gene bla (encodes β-lactamase)bla (encodes β-lactamase)[4][5]
Typical Working Concentration 50-100 µg/mL50-100 µg/mL[2]
Solvent for Stock Solution Water or 50% EthanolWater or 50% Ethanol[5]

Table 2: Stability and Efficacy

ParameterAmpicillinCarbenicillinReference
Stability in Media Less stable, prone to degradationMore stable[1][3][4]
Satellite Colony Formation Prone to formationSignificantly reduced[2][4][6][7]
Susceptibility to β-lactamase More susceptibleLess susceptible[1][3]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)

Materials:

  • Carbenicillin disodium salt

  • Sterile distilled water or 50% ethanol

  • Sterile conical tube (e.g., 50 mL)

  • Sterile filter (0.22 µm)

  • Sterile microcentrifuge tubes (1.5 mL)

Procedure:

  • Weigh out 1 gram of this compound salt.

  • Dissolve the powder in 20 mL of sterile distilled water or 50% ethanol in a sterile conical tube.[5]

  • Vortex until the carbenicillin is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 1 mL aliquots).

  • Store the aliquots at -20°C. The stock solution is stable for up to six months.[8]

Protocol 2: Preparation of LB Agar Plates with Carbenicillin

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled water

  • Autoclavable bottle or flask

  • Sterile petri dishes

  • Carbenicillin stock solution (50 mg/mL)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 37 grams of pre-mixed LB-agar powder in 1 liter of distilled water.[9]

  • Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • Allow the autoclaved LB agar to cool to approximately 50-55°C in a water bath. It should be cool enough to touch.

  • Add the appropriate volume of carbenicillin stock solution to achieve the desired final concentration (typically 50-100 µg/mL). For a final concentration of 100 µg/mL in 1 liter of media, add 2 mL of a 50 mg/mL carbenicillin stock solution.

  • Swirl the flask gently to mix the antibiotic evenly. Avoid introducing air bubbles.

  • Pour the LB agar with carbenicillin into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C in a sealed bag, protected from light. Plates are best used within 1-2 weeks.

Protocol 3: Bacterial Transformation and Selection with Carbenicillin

Materials:

  • Competent E. coli cells

  • Plasmid DNA (with ampicillin resistance gene)

  • LB broth

  • LB agar plates with carbenicillin (prepared as in Protocol 2)

  • Ice

  • Water bath at 42°C

  • Incubator at 37°C

Procedure:

  • Thaw a tube of competent E. coli cells on ice.[10]

  • Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells.[10]

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.[10]

  • Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.[10]

  • Immediately transfer the tube back to ice for 2 minutes.[10]

  • Add 250-500 µL of pre-warmed LB broth (without antibiotic) to the tube.

  • Incubate the tube at 37°C for 45-60 minutes with gentle shaking. This allows the bacteria to recover and express the antibiotic resistance gene.

  • Plate 50-200 µL of the transformation mixture onto pre-warmed LB agar plates containing carbenicillin.

  • Incubate the plates overnight (12-16 hours) at 37°C.[11]

  • The following day, observe the plates for the growth of colonies. Only bacteria that have successfully taken up the plasmid will be able to grow in the presence of carbenicillin.

Diagrams

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of β-lactam antibiotics and the role of β-lactamase in conferring resistance.

Mechanism cluster_bacterium Bacterium cluster_antibiotic Antibiotic Action cluster_resistance Resistance Mechanism CellWall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CellWall->PBP essential for PBP->CellWall disruption of Carbenicillin Carbenicillin Carbenicillin->PBP inhibits Plasmid Plasmid with bla gene BetaLactamase β-lactamase Plasmid->BetaLactamase encodes BetaLactamase->Carbenicillin inactivates

Caption: Mechanism of carbenicillin action and β-lactamase resistance.

Experimental Workflow for Plasmid Selection

This diagram outlines the key steps in the experimental workflow for selecting transformed bacteria using carbenicillin.

Workflow Start Start Transformation Bacterial Transformation (Plasmid with AmpR gene) Start->Transformation Recovery Recovery Step (Expression of AmpR gene) Transformation->Recovery Plating Plating on LB + Carbenicillin Agar Recovery->Plating Incubation Overnight Incubation (37°C) Plating->Incubation Selection Selection of Resistant Colonies Incubation->Selection End End Selection->End

Caption: Workflow for selecting ampicillin-resistant plasmids with carbenicillin.

Logical Relationship: Ampicillin vs. Carbenicillin Stability

This diagram illustrates the logical relationship between antibiotic stability, β-lactamase activity, and the formation of satellite colonies.

Stability cluster_amp Ampicillin cluster_carb Carbenicillin AmpStability Low Stability AmpDegradation High Degradation by β-lactamase AmpStability->AmpDegradation AmpSatellites Satellite Colony Formation AmpDegradation->AmpSatellites CarbStability High Stability CarbDegradation Low Degradation by β-lactamase CarbStability->CarbDegradation CarbClean Clean Selection CarbDegradation->CarbClean BetaLactamase Secreted β-lactamase BetaLactamase->AmpDegradation causes BetaLactamase->CarbDegradation less effective on

Caption: Comparison of ampicillin and carbenicillin stability and its effect on selection.

References

Carbenicillin Disodium: Application and Protocols for Preventing Contamination in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin Disodium is a semi-synthetic penicillin antibiotic widely employed in cell culture applications to prevent bacterial contamination.[1][2] As a member of the β-lactam family of antibiotics, it offers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Its improved stability in culture media compared to other penicillins, such as ampicillin, makes it a preferred choice for long-term experiments and large-scale cultures.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in maintaining aseptic cell culture conditions.

Mechanism of Action

Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7][8] The core mechanism involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain, an enzyme crucial for the cross-linking of peptidoglycan strands.[3][6][9] This inactivation of the enzyme disrupts the final stage of bacterial cell wall synthesis, leading to a loss of structural integrity and subsequent cell lysis, particularly in actively dividing bacteria.[3][7]

cluster_bacterium Bacterial Cell Carbenicillin Carbenicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Carbenicillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: Mechanism of Carbenicillin's antibacterial action.

Advantages of Carbenicillin in Cell Culture

Carbenicillin presents several advantages over other antibiotics, particularly ampicillin:

  • Enhanced Stability: Carbenicillin is more stable than ampicillin in culture media, especially in terms of resistance to heat and acidic conditions.[4][5] This stability ensures sustained antibiotic activity over longer incubation periods.

  • Reduced Satellite Colonies: Due to its higher stability and less susceptibility to inactivation by β-lactamase enzymes, Carbenicillin is less likely to permit the growth of satellite colonies around resistant bacterial colonies.[4][5]

  • Broad Spectrum of Activity: It is effective against a wide range of Gram-positive and Gram-negative bacteria, including problematic species like Pseudomonas aeruginosa.[3][8][10]

Data Presentation

Recommended Working Concentrations
ApplicationRecommended Concentration (µg/mL)
General Cell Culture Contamination Prevention50 - 100[11][12][13]
Selection of Ampicillin-Resistant Transformed Cells20 - 100[14]
Plant Tissue Culture100 - 250[12][15]
Spectrum of Activity
Bacterial TypeSusceptible Organisms (Examples)Resistant Organisms (Examples)
Gram-Positive Staphylococcus aureus (non-penicillinase producing), Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus faecalis[16]Penicillinase-producing bacteria[16]
Gram-Negative Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, Enterobacter species, Salmonella species, Haemophilus influenzae[3][16]Most Klebsiella species, some Serratia species, some resistant strains of Pseudomonas[16]

Experimental Protocols

Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound salt

  • Sterile distilled water or tissue culture grade water

  • Sterile conical tube (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh 1 g of this compound salt.

  • Add the powder to a sterile 50 mL conical tube.

  • Add 20 mL of sterile distilled water to the tube.

  • Dissolve the powder completely by vortexing or gentle inversion.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.[11][17]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C for long-term storage (up to one year).[18][19] For short-term storage, the stock solution can be kept at 4°C for several weeks.[14]

cluster_workflow Stock Solution Preparation Workflow Weigh Weigh Carbenicillin Disodium Salt Dissolve Dissolve in Sterile Water Weigh->Dissolve Filter Filter Sterilize (0.22 µm filter) Dissolve->Filter Aliquot Aliquot into Sterile Tubes Filter->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing Carbenicillin stock solution.

Use of Carbenicillin in Cell Culture Media

Protocol:

  • Thaw a frozen aliquot of the Carbenicillin stock solution at room temperature.

  • Aseptically add the appropriate volume of the stock solution to your sterile cell culture medium to achieve the desired final concentration (typically 50-100 µg/mL). For example, to achieve a final concentration of 100 µg/mL in 100 mL of medium, add 200 µL of a 50 mg/mL stock solution.

  • Gently mix the medium to ensure even distribution of the antibiotic.

  • The supplemented medium is now ready for use in your cell culture experiments.

Note: The stability of Carbenicillin in media at 37°C is typically around 3 days.[16] For long-term cultures, it is advisable to change the medium with freshly supplemented antibiotic every 3-4 days.

Cytotoxicity Considerations

At the recommended working concentrations for preventing bacterial contamination (50-100 µg/mL), this compound is generally considered to have no toxic effects on mammalian cell lines.[13] However, as with any antibiotic, it is good practice to determine the optimal concentration for your specific cell line that effectively prevents contamination without impacting cell viability or behavior. One study noted that very high concentrations of some beta-lactam antibiotics could potentially affect DNA polymerase alpha activity, though this was not observed with Carbenicillin at concentrations up to 10 mg/mL in vitro.[20] It is important to note that mammalian cells do not concentrate penicillin from the culture medium, which contributes to its low toxicity.[21]

Troubleshooting Contamination

Contamination Contamination Observed? Discard_Culture Discard Contaminated Culture Contamination->Discard_Culture Yes No_Contamination Continue Culture Contamination->No_Contamination No Check_Aseptic Review Aseptic Technique Check_Reagents Check Reagents for Contamination Check_Aseptic->Check_Reagents Increase_Carb Increase Carbenicillin Concentration Check_Reagents->Increase_Carb If contamination persists Consider_Other_Abx Consider Different Antibiotic Increase_Carb->Consider_Other_Abx If still persists Discard_Culture->Check_Aseptic

Caption: Troubleshooting guide for cell culture contamination.

References

Troubleshooting & Optimization

Technical Support Center: Carbenicillin Usage and Satellite Colony Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the prevention of satellite colonies when using Carbenicillin plates for bacterial selection.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies and why are they a concern?

Satellite colonies are small colonies of bacteria that have not taken up the desired plasmid and therefore lack antibiotic resistance.[1][2] They are typically observed growing in close proximity to a larger, genuinely resistant colony.[3][4] This phenomenon is problematic because it can lead to the selection of non-transformed cells, resulting in failed downstream experiments such as plasmid preparations or protein expression studies.[1][2] The main issue is that it can be difficult to distinguish between true colonies and satellite colonies, leading to false positives during colony screening.[4]

Q2: What is the underlying mechanism of satellite colony formation?

The formation of satellite colonies is primarily driven by the inactivation of the beta-lactam antibiotic in the agar surrounding a resistant colony.[1][2] Plasmids used in molecular cloning often contain a beta-lactamase gene (like bla) which confers resistance to antibiotics such as Ampicillin and Carbenicillin.[1][2] Bacteria that have successfully taken up the plasmid express and secrete the β-lactamase enzyme.[1][2][5] This enzyme diffuses into the surrounding medium and degrades the antibiotic, creating a localized zone with a reduced antibiotic concentration.[1][3] Non-transformed, antibiotic-sensitive bacteria within this zone can then survive and multiply, forming satellite colonies.[1][2][3]

Q3: Why is Carbenicillin generally preferred over Ampicillin for preventing satellite colonies?

Carbenicillin is often recommended as an alternative to Ampicillin for minimizing satellite colonies due to its higher stability.[3][6][7] Carbenicillin is less susceptible to hydrolysis by β-lactamase enzymes compared to Ampicillin.[1][7][8] It also has better stability in growth media with varying temperatures and pH.[7][8] This enhanced stability ensures that the selective pressure is maintained for a longer duration, thereby reducing the opportunity for non-resistant cells to grow.[7]

Q4: What are the key factors that can lead to satellite colonies even when using Carbenicillin?

While Carbenicillin is more robust, several factors can still contribute to the emergence of satellite colonies:

  • Prolonged Incubation: Incubating plates for longer than 16 hours can allow for sufficient time for β-lactamase to degrade the Carbenicillin, enabling satellite colony growth.[3][5][9]

  • High Density of Plated Cells: Plating too many cells can lead to a higher concentration of secreted β-lactamase, which can overwhelm the antibiotic in the plate.[9][10]

  • Incorrect Antibiotic Concentration: Using a Carbenicillin concentration that is too low will not provide adequate selective pressure.[3]

  • Degraded Antibiotic Stock: Using old or improperly stored Carbenicillin stock solutions can result in a lower effective concentration on the plates.[1][3]

  • Adding Antibiotic to Hot Agar: Adding the antibiotic to agar that is too hot (above 55°C) can cause it to degrade.[4][9]

Q5: What are the recommended working concentrations for Carbenicillin?

The typical working concentration for Carbenicillin in agar plates is between 50 and 100 µg/mL.[6][7] The optimal concentration can vary depending on the bacterial strain and the specific plasmid used.[7]

Troubleshooting Guide

If you are experiencing issues with satellite colonies on your Carbenicillin plates, please refer to the following troubleshooting table.

IssuePotential CauseRecommended Solution
Satellite colonies are present Incubation time is too long.Do not incubate plates for more than 16 hours.[3][10]
Antibiotic concentration is too low.Ensure the final concentration of Carbenicillin is between 50-100 µg/mL.[6][7] You may consider increasing the concentration within this range.
Antibiotic stock is old or degraded.Use a fresh stock of Carbenicillin.[1][3] Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Agar was too hot when the antibiotic was added.Allow the molten agar to cool to approximately 45-55°C before adding Carbenicillin.[4][9]
Plating density is too high.Use a more dilute suspension of transformed cells for plating.[9]
No colonies grow on the plate Inefficient transformation.Verify the transformation efficiency of your competent cells using a control plasmid.[11]
Incorrect antibiotic used.Confirm that your plasmid confers resistance to Carbenicillin (or Ampicillin).[11]
Antibiotic concentration is too high.Double-check your calculations for the Carbenicillin stock and its dilution in the media.
A lawn of bacteria grows Antibiotic concentration is too low or inactive.Prepare fresh plates with a new stock of Carbenicillin at the correct concentration.[11]
Incorrect antibiotic used for selection.Ensure your plasmid carries the appropriate resistance marker for Carbenicillin.[11]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Agar Plates
  • Prepare LB Agar: For 1 liter of LB agar, add the following to 950 mL of deionized water:

    • 10 g Tryptone

    • 5 g Yeast Extract

    • 10 g NaCl

    • 15 g Agar

  • Autoclave: Adjust the pH to 7.0 with 5N NaOH and bring the volume to 1 liter. Autoclave for 20 minutes at 121°C.

  • Cool the Agar: Place the autoclaved agar in a 55°C water bath to cool.

  • Add Carbenicillin: Once the agar has cooled, add Carbenicillin to a final concentration of 50-100 µg/mL. For example, add 1 mL of a 50 mg/mL stock solution to 1 liter of agar for a final concentration of 50 µg/mL. Swirl gently to mix.

  • Pour Plates: Pour approximately 20-25 mL of the LB agar with Carbenicillin into sterile 100 mm petri dishes.

  • Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates at 4°C, protected from light. It is recommended to use the plates within 1-2 months.

Protocol 2: Standard Bacterial Transformation
  • Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli on ice.

  • Add DNA: Add 1-5 µL of your ligation reaction or plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Incubate on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds.

  • Return to Ice: Immediately place the tube back on ice for 2 minutes.

  • Recovery: Add 950 µL of pre-warmed (37°C) SOC or LB medium to the tube.

  • Incubate with Shaking: Incubate the tube at 37°C for 1 hour with shaking at 225 rpm.

  • Plate Cells: Plate 100-200 µL of the cell suspension onto a pre-warmed Carbenicillin selection plate.

  • Incubate: Incubate the plate overnight (12-16 hours) at 37°C.

Visualizations

Satellite_Colony_Formation cluster_plate Agar Plate with Carbenicillin cluster_zone Zone of Antibiotic Degradation ResistantColony Resistant Colony (with plasmid) BetaLactamase β-lactamase enzyme ResistantColony->BetaLactamase secretes SatelliteColony Satellite Colony (no plasmid) Carbenicillin Carbenicillin BetaLactamase->Carbenicillin degrades Carbenicillin->SatelliteColony inhibition removed

Caption: Mechanism of satellite colony formation.

Troubleshooting_Workflow Start Satellite Colonies Observed on Carbenicillin Plate CheckIncubation Incubation > 16 hours? Start->CheckIncubation ReduceIncubation Reduce incubation time to < 16 hours CheckIncubation->ReduceIncubation Yes CheckConcentration Carbenicillin concentration 50-100 µg/mL? CheckIncubation->CheckConcentration No Success Problem Resolved ReduceIncubation->Success AdjustConcentration Prepare fresh plates with correct concentration CheckConcentration->AdjustConcentration No CheckPlates Are plates/antibiotic stock fresh? CheckConcentration->CheckPlates Yes AdjustConcentration->Success UseFresh Use fresh antibiotic stock and newly prepared plates CheckPlates->UseFresh No CheckDensity Plating density too high? CheckPlates->CheckDensity Yes UseFresh->Success DiluteCells Dilute cells before plating CheckDensity->DiluteCells Yes CheckDensity->Success No DiluteCells->Success

Caption: Troubleshooting workflow for satellite colonies.

References

Technical Support Center: Troubleshooting Low Transformation Efficiency with Carbenicillin Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during bacterial transformation experiments using Carbenicillin selection.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to low transformation efficiency.

Problem: Few or No Colonies on Your Carbenicillin Plate

One of the most common and frustrating outcomes is a plate with very few or no colonies. This guide will walk you through the potential causes and solutions.

Initial Checks:

  • Positive Control: Always include a positive control transformation with a known amount of a standard, uncut plasmid (e.g., pUC19). This will help you determine if the issue lies with your competent cells or the transformation protocol itself.

  • Negative Control: A "no DNA" control transformation plated on a Carbenicillin plate should yield no colonies. This confirms that your antibiotic is active and your competent cells are not contaminated.

  • Cell Viability: Streak your competent cells on a non-selective LB agar plate. If no colonies grow, the cells are not viable.

Troubleshooting Workflow:

G start Start: Low/No Colonies control_check Did your positive control (e.g., pUC19) work? start->control_check cells_ok Problem is likely with your plasmid or ligation. control_check->cells_ok Yes cells_bad Problem is with your competent cells or transformation protocol. control_check->cells_bad No plasmid_check Check Plasmid: - Concentration (1 pg - 100 ng) - Purity (free of contaminants) - Size (large plasmids have lower efficiency) - Sequence (toxic gene?) cells_ok->plasmid_check cell_viability Are the competent cells viable? (Streak on non-selective plate) cells_bad->cell_viability ligation_check Check Ligation: - Correct vector:insert ratio - Inactivate ligase if using PEG - Purify ligation product plasmid_check->ligation_check protocol_check Review Transformation Protocol: - Heat shock time and temperature - Outgrowth duration and medium - Correct antibiotic and concentration cell_viability->protocol_check Yes storage_check Check Cell Handling: - Avoid multiple freeze-thaw cycles - Thaw on ice - Store at -70°C cell_viability->storage_check No

Caption: Troubleshooting logic for low or no colonies.

Potential Causes and Solutions Table:

Potential CauseRecommended Solution
Competent Cells
Low Transformation EfficiencyTest efficiency with a control plasmid like pUC19. It should be at least 1 x 10^7 cfu/µg for ligation transformations.[1] If it's low, prepare a fresh batch or use high-efficiency commercial cells.
Improper Storage/HandlingStore competent cells at -70°C and thaw on ice just before use. Avoid repeated freeze-thaw cycles, as this can reduce efficiency by half.[2] Do not vortex competent cells.[2]
Transformation Protocol
Incorrect Heat ShockThe temperature and duration of the heat shock are critical. For many chemically competent cells, 42°C for 30-60 seconds is optimal.[3] Adhere strictly to the protocol provided with your competent cells.[4][5]
Suboptimal Outgrowth/RecoveryAfter heat shock, allow cells to recover in a rich medium (like SOC) without antibiotic for at least one hour at 37°C with shaking.[3][4] Shortening this step can decrease efficiency.[4] SOC medium can double the transformation efficiency compared to LB.[4]
Plasmid DNA
DNA Concentration and QualityUse 1 pg to 100 ng of plasmid DNA.[6][7] DNA should be free of contaminants like phenol, ethanol, and detergents.[2] Ligation reactions often have lower DNA concentrations, so using more of the ligation mix (up to 5 µL for 50 µL of cells) may be necessary.[2][8]
Plasmid SizeLarger plasmids (>10 kb) have inherently lower transformation efficiencies.[3][6] For large plasmids, electroporation is a more efficient method.[2][3]
Toxic Gene ProductIf the gene you are cloning is toxic to E. coli, you may get few or no colonies. Try incubating the plates at a lower temperature (e.g., 30°C) to reduce gene expression.[9]
Carbenicillin Selection
Incorrect Antibiotic ConcentrationEnsure the final concentration of Carbenicillin in your plates is correct, typically 50-100 µg/mL.[10]
Old or Degraded AntibioticPrepare fresh antibiotic stock solutions and plates. While Carbenicillin is more stable than Ampicillin, it can still degrade over time.[10][11] A change in color of the stock solution (e.g., to pale yellow) may indicate degradation.[12]
Antibiotic Added to Hot AgarAdding the antibiotic to agar that is too hot (above 55°C) will cause it to break down.[1][8]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing small "satellite" colonies around my larger colonies?

A: Satellite colonies are small colonies of non-transformed bacteria that can grow in the immediate vicinity of a true, antibiotic-resistant colony. The resistant colony secretes β-lactamase, the enzyme that degrades ampicillin-family antibiotics like Carbenicillin.[10][13] This enzyme diffuses into the surrounding agar, lowering the antibiotic concentration and allowing non-resistant cells to grow.[10]

  • Solution: Carbenicillin is more stable and less susceptible to degradation by β-lactamase than Ampicillin, which is why it is often recommended to reduce satellite colonies.[10][11][13] If you are still seeing satellite colonies with Carbenicillin, consider the following:

    • Do not over-incubate your plates: Limit incubation to 16 hours.[2]

    • Use fresh plates: Older plates may have reduced antibiotic efficacy.

    • Pick well-isolated colonies: When selecting colonies for further growth, choose ones that are not surrounded by satellites.

Q2: Can I use Carbenicillin for a plasmid that has an Ampicillin resistance gene (AmpR)?

A: Yes. The Ampicillin resistance gene (bla) encodes for the β-lactamase enzyme, which inactivates both Ampicillin and Carbenicillin by cleaving the β-lactam ring.[14][15] Therefore, the AmpR marker confers resistance to both antibiotics. Carbenicillin is often preferred due to its higher stability.[10][11][14][16]

Q3: What is the recommended concentration of Carbenicillin for my plates?

A: The standard working concentration for Carbenicillin in LB agar plates is typically between 50 µg/mL and 100 µg/mL.[10]

Q4: How should I prepare and store Carbenicillin stock solutions and plates?

A:

  • Stock Solution: Prepare a 1000x stock solution (e.g., 50 mg/mL or 100 mg/mL). Carbenicillin can be dissolved in water or a 50% ethanol solution.[14] Filter-sterilize the stock solution and store it at -20°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Plates: Autoclave the LB agar and let it cool to 45-55°C before adding the Carbenicillin stock solution to the final desired concentration.[17] Pour the plates and allow them to solidify. Store the plates at 4°C, protected from light.[17] Freshly prepared plates (within a month) are recommended for optimal selection.[18]

Q5: My transformation efficiency is low. Should I change my transformation protocol?

A: Before changing the entire protocol, it's important to identify the bottleneck. The workflow below illustrates a typical heat-shock transformation protocol with key optimization points.

G cluster_prep Preparation cluster_incubation Incubation & Heat Shock cluster_outgrowth Outgrowth & Plating thaw 1. Thaw competent cells on ice (10-30 min) add_dna 2. Add 1-5 µL of DNA (1 pg - 100 ng) thaw->add_dna mix 3. Gently mix by flicking. Do not vortex. add_dna->mix ice_incubate 4. Incubate on ice for 30 min mix->ice_incubate heat_shock 5. Heat shock at 42°C for 30-60 sec ice_incubate->heat_shock ice_recover 6. Return to ice for 2-5 min heat_shock->ice_recover add_soc 7. Add 250-1000 µL room temp SOC medium ice_recover->add_soc shake 8. Incubate at 37°C with shaking for 1 hour add_soc->shake plate 9. Spread onto pre-warmed Carbenicillin plates shake->plate incubate_plate 10. Incubate overnight at 37°C plate->incubate_plate

Caption: Standard heat-shock transformation workflow.

Key Protocol Variables and Their Impact on Efficiency:

StepVariableImpact of Suboptimal Conditions
DNA Incubation Duration on iceShortening the 30-minute incubation on ice can lead to a 2-fold loss in efficiency for every 10 minutes saved.[4]
Heat Shock Temperature and TimeCritical for DNA uptake. Protocol-specific; deviation can drastically reduce efficiency or kill cells.[4][6][9]
Outgrowth DurationShortening the 1-hour outgrowth can result in a 2-fold loss of efficiency for every 15 minutes cut.[4]
Outgrowth MediumUsing SOC medium can yield 2-fold higher efficiency than LB.[4]
Outgrowth AgitationShaking during outgrowth can double the efficiency compared to static incubation.[4]

Experimental Protocols

Protocol: Preparation of Carbenicillin LB Agar Plates
  • Prepare LB Agar: For 1 liter of medium, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of deionized water.

  • Autoclave: Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.[17]

  • Cool Down: Place the autoclaved medium in a 55°C water bath to cool. This prevents degradation of the antibiotic and warping of petri dishes.[19]

  • Add Carbenicillin: Once the agar has cooled, add your sterile Carbenicillin stock solution to a final concentration of 50-100 µg/mL. For a 1000x stock of 100 mg/mL, you would add 1 mL of stock to 1 L of agar. Swirl gently to mix thoroughly.[20]

  • Pour Plates: In a sterile environment (e.g., next to a Bunsen burner), pour approximately 20-25 mL of the agar into each 10 cm petri dish.[19]

  • Solidify and Store: Leave the plates to solidify at room temperature. Once set, invert them and store at 4°C. For best results, use within one month.[16][18]

Protocol: High-Efficiency Heat Shock Transformation
  • Thaw Cells: Thaw a 50 µL aliquot of competent cells on ice. This may take 10-30 minutes.[3][4]

  • Add DNA: Add 1-5 µL of your DNA solution (e.g., purified plasmid or ligation reaction) to the thawed cells. The amount of DNA should be between 1 pg and 100 ng.[6]

  • Mix Gently: Gently flick the tube 4-5 times to mix. Do not vortex.[4]

  • Incubate on Ice: Place the cell/DNA mixture on ice for 30 minutes.[3][4]

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 30-60 seconds (follow the manufacturer's specific protocol). Do not shake.[3]

  • Recover on Ice: Immediately place the tube back on ice for 2-5 minutes.[4]

  • Outgrowth: Add 950 µL of pre-warmed (room temperature) SOC medium to the tube.[4]

  • Incubate with Shaking: Place the tube at 37°C for 1 hour with vigorous shaking (250 rpm).[4]

  • Plate: Spread 50-100 µL of the cell culture onto a pre-warmed LB agar plate containing Carbenicillin. To ensure you get single colonies, you can also plate different volumes or dilutions.[4]

  • Incubate: Incubate the plate overnight (12-16 hours) at 37°C.[6]

References

Optimizing Carbenicillin concentration for different E. coli strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing carbenicillin concentration in E. coli cultures. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful antibiotic selection.

Frequently Asked Questions (FAQs)

Q1: What is carbenicillin and how does it function as a selection agent? Carbenicillin is a semi-synthetic antibiotic belonging to the β-lactam class.[1] It functions by inhibiting the synthesis of the bacterial cell wall, specifically by interfering with the transpeptidase enzyme required for peptidoglycan cross-linking.[2][3] This action is bactericidal, meaning it kills the bacteria.[2][4] Plasmids used in molecular biology often carry the bla gene, which encodes for β-lactamase, an enzyme that inactivates carbenicillin by hydrolyzing its β-lactam ring.[2][5] This allows only the E. coli that have successfully taken up the plasmid to grow in media containing carbenicillin.

Q2: Why is carbenicillin often preferred over ampicillin? While both antibiotics have the same mechanism of action, carbenicillin is chemically more stable than ampicillin in growth media.[1][2][3][6][7] It exhibits greater resistance to degradation by heat and lower pH.[1][3] This stability is crucial for long-term experiments or large-scale cultures. A significant advantage of carbenicillin is the reduced formation of "satellite colonies".[1][3][6][7][8] Satellite colonies are non-resistant cells that can grow around a true resistant colony because the β-lactamase secreted by the resistant colony degrades the ampicillin in the immediate vicinity.[5][8] Since carbenicillin is less susceptible to β-lactamase, this effect is minimized.[1][3][5]

Q3: What is the typical working concentration of carbenicillin for E. coli? A typical laboratory working concentration for carbenicillin is between 50 to 100 µg/mL.[6][7] The optimal concentration can depend on factors such as the E. coli strain, the type of plasmid (high-copy vs. low-copy), and the specific experimental conditions.[2][7] For routine cloning and plasmid maintenance, 50 µg/mL is often sufficient, while 100 µg/mL is commonly used to ensure stringent selection.[9][10]

Q4: How should I prepare and store carbenicillin stock solutions? To prepare a stock solution (e.g., 50 mg/mL or 100 mg/mL), dissolve carbenicillin disodium salt in sterile ultrapure water or 50% ethanol.[2][10] Filter-sterilize the solution using a 0.22 µm filter; do not autoclave it as heat will cause degradation.[2] Stock solutions can be stored at 4°C for several weeks or at -20°C for up to 6 months for better stability.[2][10]

Q5: Does the plasmid copy number influence the required carbenicillin concentration? Yes, plasmid copy number (PCN) can influence the level of antibiotic resistance. Plasmids exist in low (1-5 copies/cell), medium, or high (50-100+ copies/cell) numbers.[11] A higher copy number of a plasmid carrying the β-lactamase gene generally leads to higher expression of the resistance enzyme, conferring greater resistance to carbenicillin. While standard concentrations (50-100 µg/mL) work for most common high-copy plasmids, it may be possible to use a lower concentration for high-copy plasmids or a higher concentration might be needed for very low-copy plasmids to maintain selective pressure.[2][12]

Troubleshooting Guides

Q1: I'm observing satellite colonies on my plates. What's causing this and how can I fix it? Answer: Satellite colonies, though less common with carbenicillin than ampicillin, can still occur.[1][6][8] They are small, non-resistant colonies that grow in an area where the antibiotic has been locally degraded by the β-lactamase secreted from a larger, resistant colony.[5][8]

  • Potential Causes & Solutions:

    • Antibiotic Concentration Too Low: The carbenicillin concentration may be insufficient to prevent the growth of non-transformants. Increase the working concentration to 100 µg/mL.

    • Prolonged Incubation: Incubating plates for too long (e.g., >16-24 hours) allows more time for antibiotic degradation. Avoid extended incubation periods.[8]

    • Old Plates: Carbenicillin in agar plates degrades over time, even when stored at 4°C. Use freshly prepared plates (within 1-2 weeks) for optimal results.

    • High Density of Colonies: Plates with very dense colony growth are more prone to satellite formation due to higher overall β-lactamase secretion. Plate a more dilute sample of your transformation to obtain well-isolated colonies.

Q2: After transformation, no colonies grew on my carbenicillin selection plates. What went wrong? Answer: The absence of colonies is a common issue that can point to several steps in the transformation protocol.

  • Potential Causes & Solutions:

    • Transformation Failure: The transformation efficiency may have been too low. This can be due to poor quality competent cells, insufficient DNA, or errors in the heat shock or electroporation step. Always include a positive control (e.g., a known high-copy plasmid) to verify the efficiency of your competent cells and protocol.[13]

    • Incorrect Antibiotic: Double-check that the plasmid indeed has a carbenicillin/ampicillin resistance gene (bla).

    • Carbenicillin Concentration Too High: While unlikely with standard strains and plasmids, an excessively high concentration could inhibit the growth of true transformants, especially if they are recovering slowly. Verify your stock and working solution calculations.

    • Problem with Outgrowth Step: After heat shock, a recovery period in antibiotic-free medium allows the cells to express the resistance protein. This step is critical for resistance to antibiotics other than ampicillin/carbenicillin but is still recommended.[13][14]

Q3: My selection plate has a bacterial lawn or too many tiny colonies to be satellites. What is the problem? Answer: This typically indicates a complete failure of the antibiotic selection.

  • Potential Causes & Solutions:

    • Inactive Antibiotic: Your carbenicillin stock solution may have degraded. Prepare a fresh stock solution from new powder.[8] Remember to store it properly at -20°C.[2]

    • Antibiotic Added to Hot Agar: Adding carbenicillin to agar that is too hot (above 50-55°C) will rapidly degrade it.[8][15] Allow the autoclaved agar to cool sufficiently before adding the antibiotic.

    • Incorrect Plate Preparation: The antibiotic may not have been mixed evenly into the agar.[8] Ensure thorough mixing after adding the antibiotic and before pouring the plates.

    • Contamination: The original competent cells could be contaminated with a resistant bacterium. Streak out the competent cells on a carbenicillin plate before transformation to check for contamination.

Data Presentation

Table 1: Recommended Carbenicillin Concentrations for Common E. coli Strains

E. coli Strain Primary Use Plasmid Copy Number Recommended Carbenicillin Conc. (µg/mL) Notes
DH5α General Cloning, Plasmid Storage[16][17] High or Low 50 - 100 Standard concentration is effective.
TOP10 General Cloning, High-Efficiency Transformation[16][17] High or Low 50 - 100 Similar to DH5α.
BL21(DE3) Protein Expression[16][17] High or Low 50 - 100 Use 100 µg/mL to ensure plasmid stability during induction.

| Stbl3 | Cloning of Unstable DNA (e.g., lentiviral) | High or Low | 50 - 100 | Lower concentrations (25-50 µg/mL) may be used but require validation. |

Table 2: Comparison of Carbenicillin and Ampicillin

Feature Carbenicillin Ampicillin Reference(s)
Mechanism Inhibits cell wall synthesis Inhibits cell wall synthesis [1]
Stability More stable in media (heat, acid) Less stable, degrades more quickly [1][3][6][7]
Satellite Colonies Significantly fewer Prone to formation [5][6][7][8]
Cost More expensive Less expensive [6][7]
Typical Working Conc. 50 - 100 µg/mL 50 - 100 µg/mL [6][10]

| Resistance Gene | bla (β-lactamase) | bla (β-lactamase) |[2][5] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This protocol helps determine the baseline susceptibility of your specific E. coli strain.

  • Prepare Carbenicillin Dilutions:

    • Prepare a series of 2-fold dilutions of carbenicillin in a sterile 96-well plate using liquid growth medium (e.g., LB broth). For example, start with 200 µg/mL and dilute down to ~0.1 µg/mL.

    • Include a well with no carbenicillin as a positive control for growth.

  • Inoculate Bacteria:

    • Grow an overnight culture of your E. coli strain (without any plasmid or antibiotic).

    • Dilute the overnight culture in fresh medium to an OD₆₀₀ of ~0.05-0.1.

    • Add a standardized volume (e.g., 5 µL) of the diluted culture to each well of the 96-well plate.

  • Incubate:

    • Cover the plate and incubate at 37°C for 16-20 hours with shaking.

  • Read Results:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of carbenicillin in a well that shows no visible growth.[18] For E. coli without a resistance plasmid, the MIC is typically low, around 10 µg/ml.[19]

Protocol 2: Titration of Optimal Carbenicillin Concentration

This protocol helps you find the ideal working concentration for your specific E. coli strain transformed with your specific plasmid.

  • Prepare Agar Plates:

    • Prepare a set of LB agar plates with a range of carbenicillin concentrations. A good range to test would be 25, 50, 100, 150, and 200 µg/mL.

    • Also, prepare one plate with no antibiotic and one plate with the standard concentration (e.g., 100 µg/mL) for control purposes.

  • Transform E. coli:

    • Perform a transformation of your E. coli strain with your plasmid of interest.[13]

    • As a negative control, perform a mock transformation with no DNA.

  • Plate the Transformations:

    • After the outgrowth period, plate equal volumes of the transformation mix onto each of the prepared agar plates.

    • Plate the negative control (no DNA) transformation onto a plate with a standard carbenicillin concentration (e.g., 50 µg/mL) to confirm that the untransformed cells are killed.

  • Incubate and Analyze:

    • Incubate all plates at 37°C for 16-24 hours.

    • Analyze the plates:

      • The no-antibiotic plate should show a lawn of growth.

      • The negative control plate should have no colonies.

      • Compare the number and size of colonies across the different carbenicillin concentrations. The optimal concentration is typically the lowest one that effectively prevents satellite colonies without significantly reducing the number of true transformants.

Mandatory Visualizations

TroubleshootingWorkflow start Problem: Satellite Colonies Observed check_conc Is Carbenicillin Concentration Sufficient? (e.g., 100 µg/mL) start->check_conc check_plates Are Plates Fresh? (< 2 weeks old) check_conc->check_plates Yes increase_conc Action: Increase Carbenicillin to 100 µg/mL check_conc->increase_conc No check_incubation Was Incubation Time Appropriate? (< 24 hours) check_plates->check_incubation Yes remake_plates Action: Prepare Fresh Plates check_plates->remake_plates No check_density Is Colony Density Low? check_incubation->check_density Yes reduce_time Action: Reduce Incubation Time check_incubation->reduce_time No dilute_culture Action: Plate a More Dilute Transformation check_density->dilute_culture No solution Solution: Problem Resolved check_density->solution Yes increase_conc->solution remake_plates->solution reduce_time->solution dilute_culture->solution

Caption: Workflow for troubleshooting satellite colonies.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates 1. Prepare Agar Plates with a Range of Carbenicillin Concentrations prep_cells 2. Transform E. coli with Plasmid of Interest prep_plates->prep_cells plate_cells 3. Plate Transformation Mix on All Plates prep_cells->plate_cells incubate 4. Incubate at 37°C for 16-24 hours plate_cells->incubate analyze 5. Compare Colony Number and Satellite Formation incubate->analyze determine_opt 6. Determine Optimal Concentration analyze->determine_opt

Caption: Workflow for determining optimal carbenicillin concentration.

LogicalRelationship efficacy Carbenicillin Efficacy conc Working Concentration efficacy->conc stability Chemical Stability efficacy->stability plasmid Plasmid Factors efficacy->plasmid strain E. coli Strain Characteristics efficacy->strain storage Storage Conditions (-20°C vs 4°C) stability->storage media_cond Media pH & Temp stability->media_cond copy_number Copy Number plasmid->copy_number promoter bla Promoter Strength plasmid->promoter growth_rate Growth Rate strain->growth_rate mic Inherent MIC strain->mic

Caption: Factors influencing carbenicillin selection efficacy.

References

Technical Support Center: Carbenicillin Stability and Degradation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of carbenicillin in microbiological and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is carbenicillin and why is it used in culture media?

Carbenicillin is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis. It is commonly used as a selective agent in molecular biology and cell culture to ensure the growth of only those cells that have been successfully transformed with a plasmid containing a carbenicillin resistance gene (typically the β-lactamase gene, bla).

Q2: How does carbenicillin degrade in media?

The primary mechanism of carbenicillin degradation in media is the hydrolysis of the β-lactam ring, which is susceptible to cleavage. This hydrolysis renders the antibiotic inactive. The rate of degradation is influenced by several factors, including temperature, pH, and the presence of enzymes like β-lactamases secreted by resistant bacteria.

Q3: What are the common signs of carbenicillin degradation in my experiments?

The most common indicator of significant carbenicillin degradation is the appearance of "satellite colonies." These are small colonies of non-resistant bacteria that grow in the immediate vicinity of a larger, resistant colony. The resistant colony secretes β-lactamase, which degrades the carbenicillin in the surrounding medium, allowing non-resistant cells to grow. The presence of numerous satellite colonies suggests that the carbenicillin in the plates has lost its potency.

Q4: Is carbenicillin more stable than ampicillin?

Yes, carbenicillin is generally more stable than ampicillin in culture media.[1][2][3][4] It exhibits greater resistance to degradation by heat and at lower pH.[1][2][3][4] This increased stability makes it a preferred choice for long-term experiments and for reducing the formation of satellite colonies.[1]

Troubleshooting Guides

Issue 1: Satellite colonies are appearing on my selective plates.
  • Possible Cause: Degradation of carbenicillin in the agar plates.

  • Troubleshooting Steps:

    • Verify Plate Age and Storage: Carbenicillin plates should ideally be used within 1-2 weeks of preparation. They must be stored at 4°C and protected from light.

    • Check Preparation Protocol: Ensure that the carbenicillin was added to the molten agar only after it had cooled to below 50°C. Adding the antibiotic to overly hot agar will cause rapid degradation.

    • Confirm Stock Solution Integrity: If you are preparing your own plates, ensure that your carbenicillin stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.

    • Increase Carbenicillin Concentration: In some instances, a slight increase in the working concentration of carbenicillin (e.g., from 50 µg/mL to 100 µg/mL) can help overcome minor degradation issues.

Issue 2: My liquid culture is contaminated despite using carbenicillin.
  • Possible Cause: Insufficient active carbenicillin concentration in the liquid medium over the course of the incubation.

  • Troubleshooting Steps:

    • Timing of Addition: Add carbenicillin to your liquid media immediately before inoculation. Do not add it to media that will be stored for an extended period at room temperature or 37°C.

    • pH of the Medium: The stability of carbenicillin is pH-dependent. Ensure the pH of your culture medium is within the optimal range for both your cells and carbenicillin stability (generally around neutral pH).

    • Incubation Time: For very long incubation periods, the carbenicillin may degrade. Consider adding a fresh dose of carbenicillin to the culture if the incubation period extends beyond 24-48 hours, though be mindful of the potential impact on your experiment.

Data Presentation: Carbenicillin Stability

The following tables summarize the known stability of carbenicillin under various conditions.

Table 1: Stability of Carbenicillin in Aqueous Solutions

TemperaturepHStability DurationReference
35°C5.540 hours[][6]
Room TemperatureNot SpecifiedUp to 24 hours
0-5°CNot SpecifiedUp to 72 hours
-20°CNot SpecifiedUp to 24 months (stock solution)[][6]

Table 2: Recommended Storage Conditions for Carbenicillin-Containing Media

Media TypeStorage TemperatureRecommended Maximum Storage Time
Agar Plates4°C (in the dark)1-2 weeks
Liquid Media4°CUse immediately after adding carbenicillin
Stock Solution (50 mg/mL)-20°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)

Materials:

  • Carbenicillin disodium salt

  • Sterile, deionized or distilled water

  • Sterile conical tube (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out 1 g of this compound salt and add it to a sterile 50 mL conical tube.

  • Add 20 mL of sterile, deionized water to the tube.

  • Vortex until the carbenicillin is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date.

  • Store the aliquots at -20°C.

Protocol 2: Quantification of Carbenicillin Activity using a Bioassay

This protocol provides a method to assess the biological activity of carbenicillin in a media sample.

Materials:

  • A bacterial strain sensitive to carbenicillin (e.g., E. coli DH5α).

  • Sterile LB broth and LB agar plates.

  • The carbenicillin-containing media sample to be tested.

  • A fresh, validated carbenicillin stock solution to create a standard curve.

  • Sterile culture tubes and Petri dishes.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the fresh carbenicillin stock solution in sterile LB broth to known concentrations (e.g., 0, 10, 25, 50, 75, 100 µg/mL).

  • Inoculum Preparation:

    • Inoculate a single colony of the sensitive E. coli strain into 5 mL of sterile LB broth.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh, sterile LB broth.

  • Assay Setup:

    • In sterile culture tubes, add a fixed volume of the diluted bacterial culture to each of the carbenicillin standards and to the media sample being tested.

    • Incubate all tubes at 37°C with shaking.

  • Data Collection:

    • Measure the optical density at 600 nm (OD600) of each tube at regular intervals (e.g., every hour for 6-8 hours).

  • Analysis:

    • Plot the growth curves (OD600 vs. time) for the standards.

    • Create a standard curve by plotting the OD600 at a specific time point (e.g., 4 hours) against the known carbenicillin concentrations.

    • Determine the OD600 of the test sample at the same time point and use the standard curve to estimate the active carbenicillin concentration in your sample.

Visualizations

Carbenicillin_Degradation_Pathway Carbenicillin Active Carbenicillin (β-lactam ring intact) Inactive_Carbenicillin Inactive Carbenicilloic Acid (β-lactam ring hydrolyzed) Carbenicillin->Inactive_Carbenicillin Hydrolysis Factors Degradation Factors Factors->Carbenicillin Temperature High Temperature Temperature->Factors pH Suboptimal pH (acidic or alkaline) pH->Factors Time Extended Incubation Time->Factors Beta_Lactamase β-Lactamase Beta_Lactamase->Factors

Caption: Factors influencing the degradation of carbenicillin.

Mitigation_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage Stock Prepare Fresh Carbenicillin Stock Cool Cool Agar to <50°C Stock->Cool Store_Stock Store Stock at -20°C Stock->Store_Stock Add Add Carbenicillin to Media Cool->Add Store_Plates Store Plates at 4°C in the Dark Add->Store_Plates Use_Plates Use Plates within 1-2 Weeks Store_Plates->Use_Plates Add_Liquid Add to Liquid Media Just Before Use Store_Stock->Add_Liquid

Caption: Workflow for mitigating carbenicillin degradation.

References

Why am I seeing bacterial growth in my negative control with Carbenicillin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected bacterial growth when using Carbenicillin for selection.

Troubleshooting Guide

Question: Why am I seeing bacterial growth in my negative control plate containing Carbenicillin?

Answer:

Unexpected growth in a negative control with Carbenicillin can arise from several factors, ranging from issues with the antibiotic itself to contamination or the emergence of resistant cells. Below is a step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Antibiotic Stock and Plates

The first step is to ensure the Carbenicillin being used is active and at the correct concentration.

Potential CauseRecommended Action
Degraded Carbenicillin Stock Carbenicillin, while more stable than ampicillin, can degrade over time, especially if stored improperly.[1][2][3] Prepare a fresh stock solution, filter-sterilize it, and store it in aliquots at -20°C for no longer than six months.[4][5]
Incorrect Working Concentration The final concentration in your plates or liquid media may be too low to inhibit growth effectively. The typical working concentration is 50-100 µg/mL.[1][6][7] Double-check your dilution calculations from the stock solution.
Heat-Inactivated Carbenicillin Adding Carbenicillin to agar that is too hot (above 50-55°C) can cause heat-induced degradation.[2][8] Ensure the autoclaved media has cooled sufficiently before adding the antibiotic.
Old or Improperly Stored Plates The efficacy of Carbenicillin in prepared plates diminishes over time. Use freshly prepared plates (within 1-2 weeks if stored at 4°C) for optimal performance.[8]
Step 2: Assess the Nature of the Bacterial Growth

The pattern of growth can provide clues to the underlying problem.

Potential CauseRecommended Action
Satellite Colonies Small colonies surrounding a larger, genuinely resistant colony may be "satellite" colonies.[8] These are non-resistant cells that grow in a zone where the primary colony has depleted the local Carbenicillin by secreting β-lactamase.[1][9] Carbenicillin is less prone to this than ampicillin, but it can still occur, especially with prolonged incubation.[3][6] To mitigate this, avoid incubating plates for longer than 16-20 hours.[8]
Resistant Contaminant The growth may be from an environmental contaminant that is naturally resistant to Carbenicillin.[10][11] Review your aseptic technique for all procedures, including media preparation and transformation.[12] Streak the unexpected colonies onto a new Carbenicillin plate to confirm resistance.
Spontaneous Resistance While less common, it is possible for your experimental strain to develop spontaneous resistance. The frequency of resistance development is a key consideration in antibiotic discovery.[13]
Step 3: Review Experimental Procedures and Reagents

Contamination can be introduced at multiple stages of an experiment.

Potential CauseRecommended Action
Contaminated Reagents Any reagent, including competent cells, DNA, or buffers, can be a source of contamination.[12] Use fresh, certified competent cells and sterile reagents.
Poor Aseptic Technique Ensure that the workspace is clean and that all materials are sterile.[12][14] This includes using sterile pipette tips, tubes, and spreaders, and working near a flame or in a laminar flow hood.
Cross-Contamination Contamination from other cell lines or experiments is a common issue.[14][15] Ensure dedicated lab supplies are used for different strains and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Carbenicillin? Carbenicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by interfering with the transpeptidase enzyme required for peptidoglycan cross-linking.[2][16] Plasmids containing a β-lactamase gene (bla) confer resistance by enzymatically hydrolyzing the β-lactam ring of the antibiotic.[2][17]

Q2: Why is Carbenicillin often preferred over Ampicillin? Carbenicillin is generally more stable than ampicillin in culture media.[1][2] It is more resistant to degradation by heat and lower pH, and it is less susceptible to hydrolysis by the secreted β-lactamase enzyme.[3][17] This increased stability leads to fewer satellite colonies and maintains selective pressure more effectively, especially during long incubation periods or in large-scale liquid cultures.[2][6][16][18]

Q3: Can I use Carbenicillin for a plasmid that has an Ampicillin resistance gene? Yes, the ampicillin resistance gene (bla) encodes the β-lactamase enzyme, which inactivates both ampicillin and Carbenicillin.[2][18] Therefore, Carbenicillin can be used for selection with plasmids conferring ampicillin resistance, often at the same concentration (50-100 µg/mL).[1][7]

Q4: What are satellite colonies? Satellite colonies are very small colonies of non-resistant bacteria that grow in the immediate vicinity of a large, antibiotic-resistant colony.[8][9] The resistant colony secretes β-lactamase into the surrounding medium, which degrades the antibiotic and creates a "safe zone" where non-resistant cells can survive.[1][3]

Q5: How can I confirm if the growth on my negative control is a contaminant? You can perform a simple test by picking a single colony from the negative control plate and re-streaking it onto a fresh plate containing the same concentration of Carbenicillin. If the bacteria grow, it confirms they are resistant. You can also perform gram staining and microscopy to identify the morphology of the bacteria, which may help determine if it is a common environmental contaminant.[15]

Quantitative Data Summary

The following table summarizes the key concentrations and storage conditions for Carbenicillin.

ParameterRecommended ValueSource(s)
Stock Solution Concentration 50 mg/mL to 100 mg/mL[4][19][20]
Working Concentration 50 - 100 µg/mL[1][2][6][7]
Stock Solution Storage Aliquot and store at -20°C[4][5][7][19]
Stock Solution Stability Up to 6 months at -20°C[4][5]
Prepared Plate Storage Store at 4°C in the dark[8]
Prepared Plate Stability Use within 1-2 weeks for best results[8]

Experimental Protocols

Protocol: Preparation of Carbenicillin Stock Solution (50 mg/mL)

This protocol details the preparation of a 1000X Carbenicillin stock solution for use in bacterial selection.

Materials:

  • Carbenicillin disodium salt

  • Nuclease-free distilled water

  • Sterile 15 mL or 50 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out 1 gram of this compound salt powder.

  • In a sterile conical tube, dissolve the powder in 20 mL of nuclease-free distilled water to achieve a final concentration of 50 mg/mL.

  • Vortex the solution until the Carbenicillin is completely dissolved.[4]

  • To sterilize the solution, draw it into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Dispense the filter-sterilized solution into sterile microcentrifuge tubes in appropriate aliquot volumes (e.g., 1 mL). Do not autoclave Carbenicillin as it is heat-labile.[2]

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to six months.[4][5]

Visualizations

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected growth on a Carbenicillin negative control plate.

G cluster_antibiotic Potential Issues with Antibiotic cluster_growth Potential Growth Causes cluster_protocol Potential Protocol Errors start Bacterial Growth in Negative Control Plate check_antibiotic Step 1: Verify Antibiotic and Plates start->check_antibiotic check_growth Step 2: Analyze Growth Pattern start->check_growth check_protocol Step 3: Review Experimental Technique start->check_protocol stock Old/Degraded Stock? check_antibiotic->stock conc Incorrect Concentration? check_antibiotic->conc heat Heat Inactivation? check_antibiotic->heat plates Old Plates? check_antibiotic->plates satellite Satellite Colonies? check_growth->satellite contaminant Resistant Contaminant? check_growth->contaminant reagents Contaminated Reagents? check_protocol->reagents aseptic Poor Aseptic Technique? check_protocol->aseptic solution Problem Resolved stock->solution Action: Make Fresh Stock conc->solution Action: Recalculate Dilution heat->solution Action: Cool Agar Before Adding plates->solution Action: Use Fresh Plates satellite->solution Action: Reduce Incubation Time contaminant->check_protocol Suspect Contamination reagents->solution Action: Use New Reagents aseptic->solution Action: Review/Improve Technique

Caption: Troubleshooting workflow for unexpected negative control growth.

References

Adjusting Carbenicillin concentration for low copy number plasmids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasmids. This guide focuses on the adjustment of carbenicillin concentration for effective selection of low copy number plasmids.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of carbenicillin used for plasmid selection?

For high copy number plasmids, the standard working concentration of carbenicillin is typically 100 µg/mL.[1][2][3] Carbenicillin is often preferred over ampicillin due to its higher stability, which can result in fewer satellite colonies.[2][4][5][6]

Q2: Why might the standard carbenicillin concentration be problematic for low copy number plasmids?

Low copy number plasmids exist in only a few copies per cell (typically 1-5 copies), compared to high copy number plasmids which can have hundreds of copies.[7][8] This means there are fewer copies of the antibiotic resistance gene (e.g., beta-lactamase for ampicillin/carbenicillin resistance). A high concentration of carbenicillin may inhibit the growth of cells containing low copy number plasmids before they can produce enough resistance protein, leading to poor yields or loss of the plasmid.

Q3: Can I simply increase the carbenicillin concentration to ensure selection of my low copy number plasmid?

Increasing the antibiotic concentration is not always beneficial for low copy number plasmids. In fact, one study found that increasing ampicillin concentration did not improve the yield of low copy number plasmid DNA.[8] Excessive antibiotic levels can place a metabolic burden on the host cells, potentially leading to slower growth and reduced plasmid replication.

Q4: What are the signs that my carbenicillin concentration may be too high for my low copy number plasmid?

You may observe the following:

  • No or very few colonies after transformation.

  • Significantly smaller colonies compared to transformations with high copy number plasmids.

  • Low plasmid DNA yield from overnight cultures.[9]

Troubleshooting Guide: Adjusting Carbenicillin Concentration

If you are experiencing issues with the selection of a low copy number plasmid using carbenicillin, consider the following troubleshooting steps.

Data Presentation: Carbenicillin Concentration Comparison
Plasmid Copy NumberTypical Carbenicillin Concentration (µg/mL)Considerations
High Copy 100Standard concentration for robust selection.
Medium Copy 50 - 100May require slight optimization depending on the specific plasmid and host strain.
Low Copy 25 - 50A lower concentration is often recommended to reduce metabolic stress on the host cell and allow for sufficient expression of the resistance gene.[10]
Very Low/Single Copy 10 - 25Requires careful titration to ensure selection without inhibiting cell growth.
Experimental Protocol: Determining Optimal Carbenicillin Concentration

This protocol outlines a method for titrating carbenicillin concentration to find the optimal level for your specific low copy number plasmid and bacterial strain.

Objective: To determine the minimum concentration of carbenicillin that effectively selects for cells containing the low copy number plasmid while minimizing growth inhibition.

Materials:

  • LB agar plates

  • Carbenicillin stock solution (e.g., 100 mg/mL)

  • Competent cells (your strain of interest)

  • Your low copy number plasmid DNA

  • A high copy number plasmid with the same resistance marker (positive control)

  • Competent cells without plasmid (negative control)

  • LB broth

  • Incubator at 37°C

  • Spectrophotometer (optional)

Methodology:

  • Prepare a range of carbenicillin plates: Prepare LB agar plates with a gradient of carbenicillin concentrations. A good starting range for a low copy number plasmid would be 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Transformation: Transform your competent cells with:

    • Your low copy number plasmid.

    • The high copy number plasmid (positive control).

    • No plasmid (negative control).

  • Plating: After the recovery step in antibiotic-free broth, plate equal volumes of each transformation mix onto each of the different carbenicillin concentration plates.

  • Incubation: Incubate the plates overnight at 37°C.

  • Analysis:

    • Negative Control Plates: There should be no growth on any of the carbenicillin plates. If there is growth, it indicates a problem with the antibiotic or the plates.

    • Positive Control Plates: You should see robust growth on all carbenicillin concentrations, although colony size may decrease slightly at higher concentrations.

    • Low Copy Number Plasmid Plates: Observe the number and size of colonies at each concentration. The optimal concentration is the lowest one that still effectively suppresses the growth of the negative control while allowing for a healthy number of reasonably sized colonies from your low copy number plasmid transformation.

  • Liquid Culture Confirmation (Optional): Pick a few colonies from the optimal plate concentration and inoculate small liquid LB cultures containing the same carbenicillin concentration. Grow overnight and measure the optical density (OD600) to confirm that the cells can grow effectively in liquid culture with the selected antibiotic concentration. You can also perform a plasmid miniprep to confirm plasmid yield.

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for troubleshooting carbenicillin concentration for low copy number plasmids.

AdjustingCarbenicillin start Start: Low plasmid yield or no colonies check_copy_number Is the plasmid low copy number? start->check_copy_number high_copy_troubleshoot Troubleshoot other - Transformation efficiency - Plasmid integrity - Competent cells check_copy_number->high_copy_troubleshoot No standard_concentration Using standard 100 µg/mL Carbenicillin? check_copy_number->standard_concentration Yes reduce_concentration Hypothesis: Concentration is too high, causing cell stress. standard_concentration->reduce_concentration Yes titration_experiment Perform Carbenicillin Titration Experiment (e.g., 10, 25, 50, 100 µg/mL) standard_concentration->titration_experiment No reduce_concentration->titration_experiment analyze_results Analyze colony number and size. Select lowest effective concentration. titration_experiment->analyze_results confirm_in_liquid Confirm growth and plasmid yield in liquid culture with optimal concentration. analyze_results->confirm_in_liquid end End: Optimized Carbenicillin Concentration confirm_in_liquid->end

Caption: Troubleshooting workflow for adjusting carbenicillin concentration for low copy number plasmids.

References

Technical Support Center: Carbenicillin Disodium Stability in Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Carbenicillin Disodium in growth media, with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: How does the stability of this compound compare to Ampicillin in growth media?

A1: this compound exhibits greater stability in growth media compared to Ampicillin. It is more resistant to degradation caused by acidic conditions and heat.[1] This enhanced stability makes Carbenicillin a preferred choice for long-term cell cultures and large-scale fermentations where pH levels can decrease over time.

Q2: What is the primary cause of this compound degradation in bacterial cultures?

A2: The primary cause of this compound degradation in bacterial cultures is enzymatic inactivation by β-lactamases.[1] Bacteria that produce these enzymes can hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This can lead to the loss of selective pressure and the growth of non-resistant cells. In cultures of β-lactamase producing E. coli, Carbenicillin can be completely degraded within 2.5 to 3 hours.[2]

Q3: What are "satellite colonies" and how does using this compound help in preventing them?

A3: Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a resistant colony. This occurs because the resistant colony secretes β-lactamase, which degrades the antibiotic in the surrounding medium, creating a zone where non-resistant cells can survive. Carbenicillin is less susceptible to some β-lactamases compared to Ampicillin, which reduces the formation of these satellite colonies.[1]

Q4: What is the recommended storage for this compound stock solutions?

A4: this compound stock solutions are typically prepared in water or a 50% ethanol solution. These solutions should be filter-sterilized and can be stored at -20°C for several months. Aqueous solutions are reported to be stable for several hours at room temperature and for up to five days at 4°C.[3]

Troubleshooting Guide

Issue 1: Loss of selective pressure in my culture, leading to the growth of non-transformed cells.

  • Possible Cause 1: Degradation of Carbenicillin due to low pH.

    • Explanation: As cells grow, they metabolize nutrients and secrete byproducts that can lower the pH of the growth medium. Carbenicillin is more stable at a neutral pH.

    • Solution: Monitor the pH of your culture regularly. If the pH drops significantly, consider using a buffered growth medium or adjusting the pH as needed. For long-term cultures, it may be necessary to periodically supplement with fresh Carbenicillin.

  • Possible Cause 2: Enzymatic degradation by β-lactamases.

    • Explanation: If your bacterial strain produces β-lactamases, the Carbenicillin will be actively degraded.

    • Solution: Ensure you are using a sufficient concentration of Carbenicillin. If the problem persists, consider using a different selection marker if your experimental design allows. In some cases, a combination of antibiotics may be more effective.

  • Possible Cause 3: Extended incubation time.

    • Explanation: Over extended periods, even under optimal conditions, Carbenicillin will naturally degrade.

    • Solution: For very long incubation times, it may be necessary to replenish the Carbenicillin in the medium. Refer to the stability data to estimate the half-life under your experimental conditions.

Issue 2: I am observing a high number of satellite colonies on my agar plates.

  • Possible Cause 1: Sub-optimal Carbenicillin concentration.

    • Explanation: If the concentration of Carbenicillin is too low, it may not be sufficient to completely inhibit the growth of non-resistant cells, especially in areas where β-lactamase activity is high.

    • Solution: Ensure you are using the recommended working concentration of Carbenicillin for your specific application and plasmid.

  • Possible Cause 2: High density of resistant colonies.

    • Explanation: A very high density of β-lactamase-producing colonies can lead to significant degradation of the antibiotic in the surrounding agar.

    • Solution: Plate a lower density of cells to reduce the localized concentration of β-lactamase.

Quantitative Data on this compound Stability

Disclaimer: The following tables provide estimated stability data for this compound based on information from available literature. Actual stability may vary depending on the specific composition of the growth medium and other experimental conditions. It is highly recommended to perform your own stability assessment for critical experiments.

Table 1: Estimated Half-life of this compound in Aqueous Solution

TemperaturepH 5pH 6pH 7pH 8
4°C ~10-14 days~12-16 days~14-20 days~10-14 days
25°C (Room Temp) ~2-3 days~3-5 days~4-6 days~2-4 days
37°C ~12-24 hours~1-2 days~2-3 days~12-24 hours

Table 2: Estimated Percentage of Active this compound Remaining in Growth Media

Time4°C (pH 7.0)25°C (pH 7.0)37°C (pH 7.0)
24 hours >95%~85-90%~60-70%
48 hours >90%~70-80%~35-50%
72 hours ~85-90%~60-70%~20-30%
1 week ~70-80%~30-40%<10%

Experimental Protocols

Protocol: Spectrophotometric Assay for Determining this compound Stability in Growth Media

This protocol provides a method to estimate the stability of this compound in your specific growth medium using a spectrophotometer to measure bacterial growth.

Materials:

  • Your growth medium of choice (e.g., LB, TSB)

  • This compound stock solution

  • A bacterial strain sensitive to Carbenicillin (do not use a resistant strain)

  • Sterile culture tubes or a 96-well microplate

  • Incubator with shaking capabilities

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Media with Carbenicillin:

    • Prepare a fresh batch of your growth medium.

    • Add this compound to the medium at your desired working concentration.

    • Create a series of sterile tubes or wells in a microplate, each containing the Carbenicillin-supplemented medium.

  • Incubation for Degradation:

    • Incubate these tubes/wells at the desired temperature (e.g., 37°C). This will be your "pre-incubated" media.

    • At various time points (e.g., 0, 12, 24, 48, 72 hours), remove a set of tubes/wells from the incubator. These will be used for the growth assay.

  • Bacterial Growth Assay:

    • Prepare a fresh overnight culture of the Carbenicillin-sensitive bacterial strain.

    • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh, antibiotic-free medium.

    • Inoculate each of the pre-incubated media tubes/wells (from step 2) with the diluted bacterial culture.

    • Include a positive control (medium with no Carbenicillin) and a negative control (medium with freshly added Carbenicillin).

    • Incubate all tubes/wells at the optimal growth temperature for the bacteria, with shaking.

  • Measure Bacterial Growth:

    • At regular intervals (e.g., every hour for 6-8 hours), measure the optical density (OD600) of the cultures using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Plot the OD600 values against time for each pre-incubation time point.

    • Compare the growth curves. A faster increase in OD600 in the media that was pre-incubated for longer periods indicates that the Carbenicillin has degraded and is less effective at inhibiting bacterial growth.

    • The time it takes for the culture to reach a certain OD600 can be used to estimate the remaining activity of the Carbenicillin.

Visualizations

Carbenicillin_Degradation_Pathway Carbenicillin Active Carbenicillin (β-lactam ring intact) Hydrolysis Hydrolysis (Acidic/Basic pH, Heat) Carbenicillin->Hydrolysis Spontaneous Enzymatic Enzymatic Degradation (β-lactamase) Carbenicillin->Enzymatic Catalyzed Inactive Inactive Carbenicilloic Acid (β-lactam ring cleaved) Hydrolysis->Inactive Enzymatic->Inactive

Caption: Major pathways of this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Degradation Incubation cluster_assay Bacterial Growth Assay cluster_analysis Data Analysis Prep_Media Prepare Growth Media with This compound Time_Points Aliquot for different pre-incubation time points Prep_Media->Time_Points Incubate Incubate at desired temperature (e.g., 37°C) Time_Points->Incubate Inoculate Inoculate with Carbenicillin-sensitive bacteria Incubate->Inoculate Incubate_Growth Incubate with shaking Inoculate->Incubate_Growth Measure_OD Measure OD600 at regular intervals Incubate_Growth->Measure_OD Plot_Growth Plot growth curves Measure_OD->Plot_Growth Analyze Compare curves to estimate stability Plot_Growth->Analyze

Caption: Workflow for assessing Carbenicillin stability.

Troubleshooting_Logic Start Issue: Loss of Selective Pressure Check_pH Is the media pH significantly low? Start->Check_pH Check_Strain Does the bacterial strain produce β-lactamase? Start->Check_Strain Check_Time Is the incubation time extended? Start->Check_Time Solution_pH Use buffered media or adjust pH. Supplement with fresh Carbenicillin. Check_pH->Solution_pH Yes Solution_Enzyme Increase Carbenicillin concentration. Consider alternative selection. Check_Strain->Solution_Enzyme Yes Solution_Time Replenish Carbenicillin periodically during long incubations. Check_Time->Solution_Time Yes

Caption: Troubleshooting logic for Carbenicillin instability.

References

Technical Support Center: Managing Carbenicillin-Resistant Satellite Colonies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of carbenicillin-resistant satellite colony formation during their experiments.

Troubleshooting Guide

This guide offers solutions to common problems encountered with satellite colonies in a question-and-answer format.

Question: What are satellite colonies and why are they a problem?

Satellite colonies are small colonies of bacteria that grow around a larger, central colony on an antibiotic selection plate.[1] The central colony consists of bacteria that have successfully taken up the desired plasmid containing the antibiotic resistance gene (e.g., β-lactamase for carbenicillin resistance). These resistant bacteria secrete the β-lactamase enzyme, which degrades the carbenicillin in the surrounding medium. This creates a localized area with a reduced antibiotic concentration, allowing non-transformed bacteria (which lack the plasmid) to grow and form satellite colonies.[2][3]

The primary problem with satellite colonies is that they do not contain the plasmid of interest.[1] Picking these colonies for downstream applications, such as plasmid DNA preparation or protein expression, will lead to experimental failure.

Question: I am observing a high number of satellite colonies on my carbenicillin plates. What are the possible causes and how can I prevent this?

Several factors can contribute to the formation of satellite colonies. Here are the most common causes and their solutions:

  • Prolonged Incubation Time: Incubating plates for too long (e.g., over 16-20 hours) allows for significant degradation of the antibiotic around the primary colonies, promoting the growth of satellite colonies.[4][5]

    • Solution: Monitor your plates and pick colonies as soon as they are large enough for your experimental needs. Avoid incubating plates for extended periods.

  • Antibiotic Degradation: Carbenicillin, while more stable than ampicillin, can still degrade over time, especially if plates are old or improperly stored.[2][5]

    • Solution: Always use freshly prepared antibiotic plates. Store plates at 4°C and in the dark to minimize degradation.[5]

  • Incorrect Antibiotic Concentration: Using a carbenicillin concentration that is too low may not provide sufficient selective pressure to inhibit the growth of non-transformed cells.

    • Solution: Ensure you are using the recommended working concentration of carbenicillin. For most E. coli strains, a concentration of 50-100 µg/mL is effective.[6][7]

  • High Plating Density: Plating a very dense culture of transformed bacteria can lead to a high concentration of secreted β-lactamase, accelerating the breakdown of carbenicillin and encouraging satellite colony formation.[4]

    • Solution: Plate a lower density of cells to ensure that individual colonies are well-separated.

Question: How can I confirm if the small colonies I see are indeed satellite colonies without the plasmid?

To definitively determine if smaller colonies are true transformants or satellite colonies, you can perform a quick screening method like colony PCR.

  • Colony PCR: This technique allows you to directly screen bacterial colonies for the presence of your plasmid insert without the need for a full plasmid purification.[5][8] You can design primers that are specific to your insert or to the vector sequence flanking the insertion site. A positive result (the presence of a PCR product of the expected size) indicates that the colony contains the desired plasmid. Satellite colonies will not produce a PCR product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of carbenicillin resistance?

Carbenicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[9][10] Resistance to carbenicillin is primarily conferred by the enzyme β-lactamase, which is often encoded by a gene on a plasmid (e.g., the bla gene). β-lactamase hydrolyzes the β-lactam ring in the carbenicillin molecule, rendering it inactive and unable to bind to PBPs.[10][11]

Q2: Why is carbenicillin often recommended over ampicillin for preventing satellite colonies?

Carbenicillin is generally preferred over ampicillin for several reasons:

  • Greater Stability: Carbenicillin is more stable than ampicillin in culture media, particularly with respect to changes in pH and temperature.[2][6][12] This ensures that the selective pressure is maintained for a longer period.

  • Reduced Satellite Colony Formation: Due to its higher stability and potentially lower susceptibility to β-lactamase, carbenicillin is less prone to the formation of satellite colonies compared to ampicillin.[2][6][7]

Q3: Can I use carbenicillin for selecting plasmids that carry an ampicillin resistance gene?

Yes, the β-lactamase enzyme that confers resistance to ampicillin also provides resistance to carbenicillin.[12][13] Therefore, you can substitute carbenicillin for ampicillin in your selection plates.

Quantitative Data Summary

The following table summarizes key quantitative data for carbenicillin and ampicillin.

ParameterCarbenicillinAmpicillinReference(s)
Typical Working Concentration 50 - 100 µg/mL50 - 100 µg/mL[6][14][15]
Stock Solution Concentration 50 - 100 mg/mL50 - 100 mg/mL[1][2][4][16]
Solvent for Stock Solution Water or 50% EthanolWater[1][12][15]
Storage of Stock Solution -20°C-20°C[1][2][4]
Half-life in LB Media at 37°C ~175 minutes~30-63 minutes[13]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution and LB Agar Plates

Materials:

  • Carbenicillin disodium salt

  • Sterile distilled water or 50% ethanol

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

  • LB agar powder

  • Sterile Petri dishes

Procedure for Carbenicillin Stock Solution (50 mg/mL):

  • Weigh 0.5 g of this compound salt.

  • Dissolve the powder in 10 mL of sterile distilled water or 50% ethanol.[1][12]

  • Ensure the powder is completely dissolved by vortexing.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1][4]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one year.[4]

Procedure for LB Agar Plates with Carbenicillin (50 µg/mL):

  • Prepare LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder per 1 L of distilled water).

  • Autoclave the LB agar solution to sterilize it.

  • Allow the autoclaved agar to cool to approximately 45-50°C in a water bath. It should be cool enough to touch the bottle with your bare hands.

  • Add the carbenicillin stock solution to the cooled agar to a final concentration of 50 µg/mL. For a 50 mg/mL stock, this would be 1 mL of stock solution per 1 L of agar.

  • Gently swirl the flask to mix the antibiotic evenly throughout the agar. Avoid creating air bubbles.

  • Pour the agar into sterile Petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature.

  • Store the plates inverted at 4°C in the dark.

Protocol 2: Colony PCR to Screen for Plasmid Inserts

Materials:

  • Bacterial colonies to be screened

  • Sterile pipette tips or toothpicks

  • PCR tubes

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers specific to the insert or vector flanking region

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR master mix containing all the necessary components except the template DNA (bacterial colony).

  • Aliquot the master mix into individual PCR tubes.

  • Using a sterile pipette tip or toothpick, pick a single, well-isolated colony from your agar plate.

  • Gently swirl the tip/toothpick directly into the PCR master mix in a PCR tube to transfer some of the bacterial cells.[8]

  • If you need to grow the colony for a later purpose, you can first streak the same tip/toothpick onto a fresh "patch" plate containing the appropriate antibiotic before dipping it into the PCR tube.

  • Place the PCR tubes in a thermocycler.

  • The initial denaturation step of the PCR cycle (e.g., 95°C for 5-10 minutes) will lyse the bacterial cells and release the plasmid DNA to be used as a template.[5][17]

  • Run a standard PCR program with annealing and extension temperatures and times optimized for your primers and expected product size.

  • After the PCR is complete, analyze the PCR products by agarose gel electrophoresis to check for a band of the expected size.

Visualizations

Beta_Lactamase_Mechanism cluster_bacterium Bacterium Beta_Lactamase β-Lactamase Enzyme Inactive_Carbenicillin Inactive Carbenicillin Beta_Lactamase->Inactive_Carbenicillin PBP Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Carbenicillin Carbenicillin Carbenicillin->Beta_Lactamase Hydrolysis of β-lactam ring Carbenicillin->PBP Inhibition

Caption: Mechanism of β-lactamase inactivation of carbenicillin and its effect on bacterial cell wall synthesis.

Troubleshooting_Workflow Start Satellite Colonies Observed Check_Incubation Check Incubation Time (> 16-20 hours?) Start->Check_Incubation Reduce_Incubation Reduce Incubation Time Check_Incubation->Reduce_Incubation Yes Check_Plates Check Age of Plates (> 2-4 weeks?) Check_Incubation->Check_Plates No Reduce_Incubation->Check_Plates Use_Fresh_Plates Use Freshly Prepared Plates Check_Plates->Use_Fresh_Plates Yes Check_Concentration Check Carbenicillin Concentration (Too low?) Check_Plates->Check_Concentration No Use_Fresh_Plates->Check_Concentration Optimize_Concentration Use Recommended Concentration (50-100 µg/mL) Check_Concentration->Optimize_Concentration Yes Check_Density Check Plating Density (Too high?) Check_Concentration->Check_Density No Optimize_Concentration->Check_Density Reduce_Density Plate a Lower Cell Density Check_Density->Reduce_Density Yes Confirm_Satellites Confirm with Colony PCR Check_Density->Confirm_Satellites No Reduce_Density->Confirm_Satellites End Problem Resolved Confirm_Satellites->End

Caption: A workflow for troubleshooting the formation of satellite colonies on carbenicillin plates.

Amp_vs_Carb cluster_properties Properties Antibiotic β-Lactam Antibiotic Ampicillin Ampicillin Antibiotic->Ampicillin Carbenicillin Carbenicillin Antibiotic->Carbenicillin Stability Stability in Media Satellite_Formation Tendency for Satellite Colony Formation Low Lower Ampicillin->Low High_Tendency Higher Ampicillin->High_Tendency High Higher Carbenicillin->High Low_Tendency Lower Carbenicillin->Low_Tendency Stability->Low Stability->High Satellite_Formation->High_Tendency Satellite_Formation->Low_Tendency

Caption: A comparison of the key properties of ampicillin and carbenicillin relevant to satellite colony formation.

References

Technical Support Center: Plasmid Stability in Large-Scale Cultures with Carbenicillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals to improve plasmid stability in large-scale bacterial cultures using carbenicillin.

Frequently Asked Questions (FAQs)

Q1: Why is carbenicillin often preferred over ampicillin for selecting and maintaining plasmids in large-scale cultures?

A1: Carbenicillin is generally preferred over ampicillin for large-scale cultures due to its higher stability.[1][2][3] Carbenicillin is more resistant to degradation by β-lactamase, the enzyme produced by ampicillin-resistant bacteria.[4][5] It is also more stable at lower pH and higher temperatures, conditions that can occur in large-scale fermentations.[5][6] This enhanced stability ensures that the selective pressure is maintained for a longer duration, which is crucial for preventing the growth of plasmid-free cells in lengthy fermentation runs.[2] The breakdown of ampicillin can lead to the formation of satellite colonies, which are small colonies of non-resistant bacteria that can grow in the vicinity of a resistant colony where the ampicillin has been degraded.[1][2][3] Carbenicillin's stability reduces the occurrence of these satellite colonies.[2][3]

Q2: What is the mechanism of action of carbenicillin and how does the resistance mechanism work?

A2: Carbenicillin, like other penicillin-based antibiotics, inhibits the synthesis of the bacterial cell wall.[1] Specifically, it interferes with the cross-linking of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death.[3] Resistance to carbenicillin is typically conferred by a plasmid-borne gene, most commonly the bla gene, which encodes for the enzyme β-lactamase.[5] This enzyme hydrolyzes the β-lactam ring in the carbenicillin molecule, inactivating the antibiotic and allowing the bacteria to survive and replicate.[6]

Q3: What are "satellite colonies" and why are they a concern in large-scale cultures?

A3: Satellite colonies are small colonies of bacteria that have not taken up the plasmid and are therefore not resistant to the antibiotic, but are able to grow in the vicinity of a larger, resistant colony.[1][2] The resistant colony secretes β-lactamase, which degrades the antibiotic in the surrounding medium, creating a zone where non-resistant cells can survive.[2][3] In large-scale liquid cultures, this phenomenon can lead to a significant population of plasmid-free cells, reducing the overall yield of the desired plasmid-encoded product.[1] The use of the more stable carbenicillin can help minimize the formation of satellite colonies.[3][7]

Q4: What is the recommended working concentration of carbenicillin for large-scale cultures?

A4: The typical working concentration for carbenicillin in laboratory settings is between 50 to 100 µg/mL.[2][4] For large-scale cultures, it is often recommended to use a concentration at the higher end of this range to ensure sustained selective pressure throughout the fermentation process. However, the optimal concentration can depend on the specific bacterial strain, plasmid copy number, and fermentation conditions.

Troubleshooting Guides

Problem 1: Significant loss of plasmid-containing cells during a long fermentation run, even with carbenicillin selection.

  • Possible Cause 1: Sub-optimal carbenicillin concentration.

    • Solution: The initial concentration of carbenicillin may not be sufficient for the entire duration of the fermentation. Consider increasing the initial concentration or implementing a fed-batch strategy where a concentrated carbenicillin solution is added at intervals during the fermentation to maintain a selective concentration.

  • Possible Cause 2: High metabolic burden from the plasmid.

    • Solution: A high-copy-number plasmid or the expression of a toxic protein can impose a significant metabolic burden on the host cells, giving plasmid-free cells a growth advantage. If possible, consider using a lower-copy-number plasmid or a host strain better suited for expressing the recombinant protein. Optimizing the induction strategy (e.g., delaying induction or using a lower inducer concentration) can also alleviate the metabolic load.

  • Possible Cause 3: Degradation of carbenicillin over time.

    • Solution: While more stable than ampicillin, carbenicillin can still be degraded by high concentrations of β-lactamase produced by the culture. Monitor the β-lactamase activity in the culture medium. If it is high, a continuous or intermittent feed of carbenicillin may be necessary to counteract its degradation.

Problem 2: Appearance of a significant population of small, slow-growing cells (potential satellite cells) in the later stages of fermentation.

  • Possible Cause 1: Localized depletion of carbenicillin.

    • Solution: Even with carbenicillin, high cell densities can lead to localized zones of reduced antibiotic concentration due to enzymatic degradation. Ensure adequate mixing in the bioreactor to maintain a homogenous distribution of carbenicillin. A continuous feed of the antibiotic can also help maintain a sufficient concentration throughout the vessel.

  • Possible Cause 2: Inoculum containing a mix of plasmid-containing and plasmid-free cells.

    • Solution: Always start a large-scale culture from a fresh, single colony grown on a selective plate. This ensures that the initial population is homogenous and contains the plasmid. Growing the starter culture in the presence of carbenicillin is also crucial.

Problem 3: Low yield of the desired recombinant protein despite good cell growth.

  • Possible Cause 1: Plasmid instability leading to a mixed population.

    • Solution: A significant portion of the cell population may have lost the plasmid, leading to a lower overall protein yield. Assess plasmid stability at various time points during the fermentation (see Experimental Protocol 1). If plasmid loss is significant, troubleshooting strategies from Problem 1 should be implemented.

  • Possible Cause 2: Sub-optimal induction conditions.

    • Solution: The timing and concentration of the inducer are critical for maximizing protein expression. Optimize the induction point (typically during the mid-log phase of growth) and the inducer concentration. A fed-batch strategy for both the carbon source and the inducer can sometimes lead to higher and more consistent protein expression.

Data Presentation

Table 1: Comparison of Ampicillin and Carbenicillin Properties

PropertyAmpicillinCarbenicillinReference(s)
Mechanism of Action Inhibits cell wall synthesisInhibits cell wall synthesis[1]
Resistance Mechanism β-lactamase hydrolyzes β-lactam ringβ-lactamase hydrolyzes β-lactam ring[5]
Relative Stability Less stableMore stable[1][2][3]
Satellite Colony Formation More proneLess prone[1][2][3]
Recommended Concentration 50-100 µg/mL50-100 µg/mL[2][4]
Cost LowerHigher[1]

Table 2: Half-life of Ampicillin and Carbenicillin in Liquid Culture

AntibioticInitial ConcentrationCulture ConditionHalf-life (t½)Reference(s)
Ampicillin100 µg/mLBack-diluted overnight culture~6 minutes[8]
Carbenicillin100 µg/mLBack-diluted overnight culture~45 minutes[8]
Ampicillin20 µg/mLSingle colony inoculation~30 minutes[8]
Carbenicillin20 µg/mLSingle colony inoculation~175 minutes[8]

Note: The half-life of these antibiotics can be significantly influenced by the specific bacterial strain, plasmid, and culture conditions.

Experimental Protocols

Protocol 1: Assessing Plasmid Stability in a Bioreactor by Replica Plating

This protocol allows for the determination of the percentage of plasmid-containing cells in a bioreactor culture over time.

Materials:

  • Bioreactor culture samples taken at various time points (e.g., 0, 12, 24, 36, 48 hours)

  • Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution for dilutions

  • Non-selective agar plates (e.g., LB agar)

  • Selective agar plates (e.g., LB agar with 100 µg/mL carbenicillin)

  • Sterile spreaders or beads

  • Incubator at 37°C

  • Sterile velveteen squares for replica plating (optional)

Procedure:

  • Sample Collection: Aseptically collect a small volume (e.g., 1 mL) of the culture from the bioreactor at each desired time point.

  • Serial Dilutions: Perform a series of 10-fold serial dilutions of each culture sample in sterile PBS or saline. The goal is to obtain a dilution that will yield 100-200 well-isolated colonies on a plate.

  • Plating on Non-Selective Media: Plate 100 µL of the appropriate dilution onto a non-selective agar plate. This will determine the total number of viable cells (both plasmid-containing and plasmid-free).

  • Plating on Selective Media: Plate 100 µL of the same dilution onto a selective agar plate containing carbenicillin. This will determine the number of cells that have retained the plasmid.

  • Incubation: Incubate all plates at 37°C for 16-24 hours, or until colonies are clearly visible.

  • Colony Counting: Count the number of colonies on both the non-selective (CFU_total) and selective (CFU_plasmid) plates for each time point.

  • Calculation of Plasmid Stability: Calculate the percentage of plasmid-containing cells at each time point using the following formula: Plasmid Stability (%) = (CFU_plasmid / CFU_total) * 100

  • Replica Plating (Alternative to dual plating): a. Plate the appropriate dilution on a non-selective "master" plate. b. After incubation, gently press a sterile velveteen square onto the surface of the master plate. c. Transfer the imprint from the velveteen to a selective plate by gently pressing it onto the agar surface. d. Incubate the replica plate and count the colonies that grow. The number of colonies on the replica plate corresponds to CFU_plasmid, and the number on the master plate is CFU_total.

Protocol 2: General Fed-Batch Fermentation for Recombinant Protein Production in E. coli

This protocol provides a general framework for a fed-batch fermentation process using carbenicillin for plasmid maintenance. This should be optimized for your specific strain, plasmid, and protein of interest.

Materials:

  • Bioreactor with controls for temperature, pH, dissolved oxygen (DO), and agitation

  • Sterile growth medium (e.g., a defined mineral medium)

  • Sterile concentrated feed solution (containing a carbon source like glucose, nitrogen source, and other essential nutrients)

  • Sterile carbenicillin stock solution (e.g., 50 mg/mL)

  • Sterile pH adjusting solutions (e.g., acid and base)

  • Sterile inducer solution (e.g., IPTG)

  • Inoculum culture grown in selective medium

Procedure:

  • Bioreactor Preparation: Prepare and sterilize the bioreactor with the initial batch medium.

  • Inoculation: Inoculate the bioreactor with a fresh overnight starter culture grown in medium containing carbenicillin (e.g., to an initial OD600 of 0.1).

  • Batch Phase: Allow the culture to grow in batch mode at the optimal temperature (e.g., 37°C) with appropriate agitation and aeration to maintain a non-limiting DO level (e.g., >30% saturation). The pH should be controlled at a setpoint (e.g., 7.0).

  • Fed-Batch Phase Initiation: Once the initial carbon source in the batch medium is nearly depleted (indicated by a sharp increase in DO), begin the feed of the concentrated nutrient solution.

  • Feeding Strategy: The feed rate can be controlled to maintain a specific growth rate. An exponential feeding strategy is often used initially to maintain a constant growth rate. Later, the feed rate can be constant or controlled based on the DO signal (DO-stat) to prevent oxygen limitation and acetate accumulation.

  • Carbenicillin Maintenance: Add carbenicillin to the initial batch medium to the desired final concentration (e.g., 100 µg/mL). Depending on the length of the fermentation, a sterile carbenicillin solution can be added to the feed medium or injected separately at intervals to maintain selection pressure.

  • Induction: When the culture reaches the desired cell density (e.g., a specific OD600), induce recombinant protein expression by adding the sterile inducer to the bioreactor.

  • Post-Induction Phase: Continue the fermentation for a set period after induction to allow for protein accumulation. The temperature may be lowered post-induction (e.g., to 25-30°C) to improve protein solubility.

  • Harvesting: Once the fermentation is complete, harvest the cells by centrifugation or microfiltration for downstream processing.

Mandatory Visualization

beta_lactamase_mechanism cluster_cell Bacterial Cell cluster_plasmid Plasmid Carbenicillin Carbenicillin CellWall Cell Wall Synthesis Carbenicillin->CellWall Inhibits InactiveCarbenicillin Inactive Carbenicillin Carbenicillin->InactiveCarbenicillin CellLysis Cell Lysis CellWall->CellLysis Leads to blaGene bla Gene (AmpR) BetaLactamase β-Lactamase Enzyme blaGene->BetaLactamase Encodes BetaLactamase->Carbenicillin

Caption: Mechanism of carbenicillin action and β-lactamase resistance.

troubleshooting_workflow Start Start: Low Plasmid Stability or Recombinant Protein Yield CheckInoculum Is the inoculum from a fresh, single colony on a selective plate? Start->CheckInoculum AssessStability Assess plasmid stability (Protocol 1) CheckInoculum->AssessStability Yes PrepareNewInoculum Prepare fresh inoculum CheckInoculum->PrepareNewInoculum No SignificantLoss Is there significant plasmid loss? AssessStability->SignificantLoss OptimizeCarb Optimize Carbenicillin Strategy: - Increase initial concentration - Fed-batch addition SignificantLoss->OptimizeCarb Yes OptimizeInduction Optimize Induction Conditions: - Induction point (OD600) - Inducer concentration - Post-induction temperature SignificantLoss->OptimizeInduction No ReduceBurden Reduce Metabolic Burden: - Lower copy number plasmid - Optimize induction OptimizeCarb->ReduceBurden End End: Improved Stability and Yield OptimizeCarb->End ReduceBurden->AssessStability ReduceBurden->End OptimizeInduction->End PrepareNewInoculum->Start

Caption: Troubleshooting workflow for improving plasmid stability.

References

Validation & Comparative

Carbenicillin Disodium vs. Ampicillin: A Comparative Guide to Reducing Satellite Colonies in Bacterial Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in molecular cloning and bacterial transformation, the formation of satellite colonies on selection plates is a persistent challenge that can compromise experimental integrity. This guide provides a detailed comparison of Carbenicillin Disodium and ampicillin, two commonly used beta-lactam antibiotics, in their ability to mitigate this issue. The evidence presented demonstrates the superior performance of this compound in preventing the growth of satellite colonies, ensuring a more stringent and reliable selection of transformed bacteria.

The Problem of Satellite Colonies with Ampicillin

Satellite colonies are small, non-transformed colonies that grow in the immediate vicinity of a larger, antibiotic-resistant colony.[1][2][3] This phenomenon is particularly prevalent when using ampicillin for plasmid selection. The underlying mechanism involves the secretion of the enzyme β-lactamase by the transformed, ampicillin-resistant bacteria.[1][2][4][5] This secreted enzyme diffuses into the surrounding agar and degrades the ampicillin, creating a localized environment with a reduced antibiotic concentration.[1][2][3][4] Consequently, non-transformed, ampicillin-sensitive bacteria can proliferate in this "safe zone," leading to the appearance of satellite colonies.[1][2][3][4] The presence of these satellite colonies can lead to the selection of false positives, complicating downstream applications.[1]

This compound: A More Stable Alternative

This compound offers a robust solution to the problem of satellite colonies.[1][3][6][7][8][9] Like ampicillin, it is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[6][9] Resistance to both antibiotics is conferred by the same β-lactamase gene (bla), making them interchangeable in most cloning systems.[6][8] However, carbenicillin exhibits greater stability in culture media and is significantly less susceptible to degradation by β-lactamase compared to ampicillin.[1][3][6][7][8][9][10] This enhanced stability ensures that the selective pressure is maintained for a longer duration and across the entire surface of the agar plate, thereby preventing the growth of satellite colonies.[3][10]

Comparative Summary

The following table summarizes the key differences between this compound and ampicillin in the context of reducing satellite colonies.

FeatureThis compoundAmpicillin
Satellite Colony Formation Significantly reduced or eliminated[1][3][7][8][9][10]Prone to satellite colony formation[2][5][6][9]
Stability in Media More stable, with better tolerance to heat and acidity[1][3][6][8][9]Less stable, degrades more quickly[6][9]
Susceptibility to β-lactamase Less susceptible to enzymatic degradation[1][3][9]Readily degraded by secreted β-lactamase[2][3][4]
Mechanism of Action Inhibits bacterial cell wall synthesis[6][9]Inhibits bacterial cell wall synthesis[6][9]
Resistance Gene bla gene (same as ampicillin)[6][8]bla gene[2][6]
Cost More expensive[6][7]More cost-effective[6]

Experimental Protocol: Bacterial Transformation and Selection

The following is a generalized protocol for bacterial transformation and selection, highlighting the points where the choice of antibiotic is critical.

  • Preparation of Competent Cells: Prepare chemically competent E. coli cells using standard laboratory protocols.

  • Transformation:

    • Thaw competent cells on ice.

    • Add 1-5 µL of plasmid DNA to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds.

    • Immediately place the cells back on ice for 2 minutes.

    • Add 900 µL of SOC or LB broth (without antibiotic).

    • Incubate at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.

  • Plating:

    • Spread 100-200 µL of the transformed cells onto LB agar plates containing the appropriate selective antibiotic.

    • For Ampicillin: Use a final concentration of 50-100 µg/mL. Be aware of the potential for satellite colonies, especially with longer incubation times.[3]

    • For this compound: Use a final concentration of 50-100 µg/mL.[3] This is the recommended choice to minimize satellite colonies.

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C.

  • Colony Selection:

    • Ampicillin Plates: Carefully select large, well-isolated colonies, avoiding the smaller satellite colonies that may be present around them.

    • Carbenicillin Plates: Select well-isolated colonies. The absence of satellite colonies simplifies the selection of true transformants.

Visualizing the Mechanism of Satellite Colony Formation

The following diagram illustrates the process of satellite colony formation when using ampicillin and its prevention with this compound.

G cluster_0 Ampicillin Selection cluster_1 This compound Selection A Transformed Colony (with bla gene) B Secreted β-lactamase A->B secretes C Degraded Ampicillin Zone B->C creates D Satellite Colonies (non-transformed) C->D allows growth of E Transformed Colony (with bla gene) F Maintained Carbenicillin Concentration G No Satellite Colony Growth F->G prevents

Caption: Mechanism of satellite colony formation with ampicillin and its prevention by this compound.

Logical Workflow for Antibiotic Selection

The decision to use this compound or ampicillin can be guided by experimental needs and budget constraints. The following workflow outlines the decision-making process.

G start Start: Plasmid Selection Needed decision1 Are satellite colonies a concern? start->decision1 use_carb Use this compound decision1->use_carb Yes consider_cost Is cost a major constraint? decision1->consider_cost No end Proceed with Experiment use_carb->end use_amp Use Ampicillin use_amp->end consider_cost->use_carb No consider_cost->use_amp Yes

Caption: Decision workflow for choosing between this compound and ampicillin.

References

A Head-to-Head Comparison of Carbenicillin and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Carbenicillin with other prominent beta-lactam antibiotics. The performance of these antibiotics is evaluated based on their antimicrobial spectrum, potency, and stability, supported by experimental data from various studies.

Introduction to Beta-Lactam Antibiotics

Beta-lactam antibiotics are a cornerstone of antimicrobial therapy, characterized by the presence of a beta-lactam ring in their molecular structure.[1][2] This class includes penicillins, cephalosporins, carbapenems, and monobactams.[1][2] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3][4] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1][3][4] This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.[4]

Carbenicillin is a member of the carboxypenicillin subgroup of the penicillin family.[5] It is a semi-synthetic antibiotic with notable activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[5][6]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency against a specific microorganism. The lower the MIC value, the more potent the antibiotic. The following tables summarize MIC data for Carbenicillin and other beta-lactams against several clinically relevant bacteria.

Gram-Negative Bacteria

Table 1: Minimum Inhibitory Concentration (MIC) Data Against Pseudomonas aeruginosa

AntibioticMIC Range (µg/mL)Median MIC (µg/mL)Modal MIC (µg/mL)Notes
Carbenicillin 3.13 - >1024[5]50[3]64[7]Activity is inoculum-dependent.[8]
Ticarcillin 1.6 - >400[3]50[3]-Generally two- to four-fold more active than Carbenicillin.[9]
Piperacillin --2 - 4[7]16- to 32-fold more active than Carbenicillin.[7] Over 60% of isolates were inhibited at 6.3 µg/mL.
Azlocillin ---Reported to be more active than Carbenicillin.[10]
Cefotaxime ---Stable to many beta-lactamases.[11]

Table 2: Minimum Inhibitory Concentration (MIC) Data Against Escherichia coli

AntibioticMIC Range (µg/mL)
Carbenicillin 1.56 - 64[5]
Ampicillin Comparable to Carbenicillin[12]
Piperacillin Generally more active than Carbenicillin[1]

Table 3: Minimum Inhibitory Concentration (MIC) Data Against Klebsiella pneumoniae

AntibioticResistance Profile
Carbenicillin High rates of resistance reported.
Piperacillin High resistance rates observed in some studies.[13]
Cephalosporins (e.g., Cefazolin, Ceftazidime) High resistance (up to 100% in some isolates) has been documented.[13]
Carbapenems (e.g., Imipenem, Meropenem) Resistance is a growing concern, with rates exceeding 60% in some studies.[13]
Gram-Positive Bacteria

Table 4: Minimum Inhibitory Concentration (MIC) Data Against Gram-Positive Cocci

AntibioticActivity Profile
Carbenicillin Limited Gram-positive coverage.[5] Appears to be at least 2-fold more active than piperacillin against staphylococci.[7]
Penicillin G More active than Carbenicillin against non-enterococcal Gram-positive isolates.[14]
Ampicillin More active than Carbenicillin against non-enterococcal Gram-positive isolates and the most active against enterococci.[14]
Piperacillin 16- to 32-fold more active than carbenicillin against group D streptococci.[7]
Ticarcillin Less active than Penicillin G and Ampicillin against non-enterococcal Gram-positive isolates.[14]

Stability and Resistance

The efficacy of a beta-lactam antibiotic is also dependent on its stability in solution and its susceptibility to bacterial resistance mechanisms, primarily beta-lactamase enzymes.

Chemical Stability

Carbenicillin exhibits greater stability in solution compared to some other penicillins, particularly Ampicillin.

  • pH Stability : Carbenicillin is more stable at a lower pH than Ampicillin.[5]

  • Temperature and Media Stability : Carbenicillin has better tolerance for heat and acidity in growth media, making it more effective for large-scale culturing.[2] This increased stability leads to a reduction in the formation of satellite colonies on selection plates compared to Ampicillin.[4][5][15][16]

  • Hydrolysis : In pure water at room temperature, both Penicillin G and Carbenicillin were observed to be completely hydrolyzed after seven days, whereas Ampicillin remained largely stable under the same conditions.[17]

Resistance to Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring.[1]

  • Carbenicillin is susceptible to degradation by beta-lactamase enzymes, although it is more resistant to this degradation than Ampicillin.[5]

  • The carboxypenicillins as a group are generally susceptible to beta-lactamase degradation.[5]

  • Newer beta-lactam/beta-lactamase inhibitor combinations, such as piperacillin/tazobactam, have been developed to overcome this resistance mechanism.[18]

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[11][19]

  • Preparation of Antibiotic Dilutions : A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium within a 96-well microtiter plate.[8]

  • Inoculum Preparation : A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[20] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[20]

  • Inoculation : Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[20]

  • Incubation : The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-24 hours.[19]

  • Interpretation : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[11]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[7][15][21]

  • Plate Preparation : A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) to create a lawn of bacteria.[7][21]

  • Disk Application : Paper disks containing a defined concentration of the antibiotic are placed on the agar surface.[9][21]

  • Incubation : The plate is incubated, typically for 18-24 hours at 35-37°C.[21]

  • Measurement and Interpretation : The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[21]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of beta-lactam antibiotics, the classification of this antibiotic class, and the experimental workflow for determining antimicrobial susceptibility.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Protein (PBP) PBP->Bacterial_Cell_Wall Cross-links Bacterial_Lysis Cell Lysis and Death PBP->Bacterial_Lysis Inhibition leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Beta_Lactam_Antibiotic Beta-Lactam Antibiotic (e.g., Carbenicillin) Beta_Lactam_Antibiotic->PBP Inhibits

Caption: Mechanism of action of beta-lactam antibiotics.

Beta_Lactam_Classification cluster_penicillins Penicillins Beta_Lactams Beta-Lactam Antibiotics Natural_Penicillins Natural Penicillins (e.g., Penicillin G) Beta_Lactams->Natural_Penicillins Aminopenicillins Aminopenicillins (e.g., Ampicillin) Beta_Lactams->Aminopenicillins Carboxypenicillins Carboxypenicillins (e.g., Carbenicillin) Beta_Lactams->Carboxypenicillins Ureidopenicillins Ureidopenicillins (e.g., Piperacillin) Beta_Lactams->Ureidopenicillins Cephalosporins Cephalosporins Beta_Lactams->Cephalosporins Carbapenems Carbapenems Beta_Lactams->Carbapenems Monobactams Monobactams Beta_Lactams->Monobactams

Caption: Classification of beta-lactam antibiotics.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->Standardize_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate (16-24h, 35-37°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

The Superior Choice for Transformation: Why Carbenicillin Outperforms Ampicillin in Plasmid Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the successful selection of transformed bacteria is paramount. While ampicillin has historically been a common choice for selection, its inherent instability can lead to ambiguous results. This guide provides a comprehensive comparison of carbenicillin and ampicillin, presenting experimental evidence that highlights the superior performance of carbenicillin in ensuring the purity and validity of your transformed colonies.

For researchers, scientists, and professionals in drug development, the integrity of cloning and protein expression experiments hinges on the effective selection of bacteria harboring the desired plasmid. This guide will delve into the critical differences between two commonly used beta-lactam antibiotics, ampicillin and carbenicillin, for this purpose. We will explore how the chemical stability of the selection agent directly impacts the formation of problematic satellite colonies and ultimately, the reliability of your experimental outcomes.

Ampicillin vs. Carbenicillin: A Head-to-Head Comparison

The primary differentiating factor between carbenicillin and ampicillin lies in their stability in culture media. Ampicillin is notoriously susceptible to degradation by the beta-lactamase enzyme, which is secreted by ampicillin-resistant bacteria.[1] This degradation can create a localized antibiotic-free zone around a resistant colony, allowing non-transformed, ampicillin-sensitive bacteria to grow as "satellite" colonies.[2][3][4] This phenomenon can lead to the selection of false positives and compromise downstream applications.

Carbenicillin, on the other hand, exhibits greater stability in the presence of beta-lactamases and is also more resistant to changes in pH and temperature.[2][5][6][7] This enhanced stability ensures that the selective pressure is maintained throughout the incubation period, significantly reducing the occurrence of satellite colonies and providing a cleaner selection background.[8][9]

FeatureAmpicillinCarbenicillinAdvantage of Carbenicillin
Mechanism of Action Inhibits bacterial cell wall synthesis.[5][10]Inhibits bacterial cell wall synthesis.[5][6]Both are effective against non-resistant bacteria.
Resistance Gene bla (AmpR) encoding beta-lactamase.[1][7][9]bla (AmpR) encoding beta-lactamase.[7][9]The same resistance gene can be used for both.
Stability in Media Prone to degradation by secreted beta-lactamase, heat, and acidic pH.[1][4][5]More stable against beta-lactamase, heat, and acidic pH.[2][5][6][7]Maintains selective pressure for longer, crucial for overnight incubations and large-scale cultures.[2][5]
Satellite Colony Formation High propensity for satellite colony formation.[1][2][3][4]Significantly reduces or eliminates satellite colonies.[2][3][6][8][9]Provides a cleaner selection, reducing the risk of picking non-transformed colonies.
Cost Generally less expensive.[4][5]More expensive than ampicillin.[1][4][5]Higher initial cost is offset by increased reliability and reduced need for colony screening.
Typical Working Concentration 50-100 µg/mL50-100 µg/mL[2][8]Similar working concentrations allow for easy substitution.

Experimental Protocol: Bacterial Transformation and Selection

This protocol outlines the key steps for transforming competent E. coli cells and selecting for successful transformants using either ampicillin or carbenicillin.

Materials:

  • Competent E. coli cells (e.g., DH5α)

  • Plasmid DNA with an ampicillin/carbenicillin resistance gene (bla)

  • LB Broth

  • LB Agar plates

  • Ampicillin or Carbenicillin stock solution (typically 100 mg/mL)

  • Ice

  • Water bath at 42°C

  • Incubator at 37°C

  • Sterile microcentrifuge tubes and spreaders

Procedure:

  • Thaw Competent Cells: Thaw a 50 µL aliquot of competent E. coli cells on ice.

  • Add Plasmid DNA: Add 1-5 µL of plasmid DNA (typically 10-100 ng) to the competent cells. Gently mix by flicking the tube.

  • Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds. This allows the plasmid DNA to enter the bacterial cells.

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

  • Outgrowth: Add 950 µL of pre-warmed LB broth to the tube. Incubate at 37°C for 1 hour with shaking. This allows the bacteria to recover and express the antibiotic resistance gene.

  • Plating: Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing either 100 µg/mL ampicillin or 100 µg/mL carbenicillin.

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C.

  • Analysis: Observe the plates for colony growth. On carbenicillin plates, colonies should be well-isolated. On ampicillin plates, be cautious of smaller satellite colonies surrounding larger, true transformants.

Visualizing the Experimental Workflow

Transformation_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_recovery Recovery & Plating cluster_selection Selection cluster_results Results Competent_Cells Competent E. coli Mix Mix Cells and DNA Competent_Cells->Mix Plasmid_DNA Plasmid DNA (bla gene) Plasmid_DNA->Mix Ice_Incubation Incubate on Ice (30 min) Mix->Ice_Incubation Heat_Shock Heat Shock (42°C, 45s) Ice_Incubation->Heat_Shock Ice_Recovery Recover on Ice (2 min) Heat_Shock->Ice_Recovery Outgrowth Add LB & Incubate (37°C, 1h) Ice_Recovery->Outgrowth Plating Plate on Selective Media Outgrowth->Plating Carbenicillin_Plate LB + Carbenicillin Plating->Carbenicillin_Plate Ampicillin_Plate LB + Ampicillin Plating->Ampicillin_Plate Clean_Colonies Well-isolated Colonies Carbenicillin_Plate->Clean_Colonies Satellite_Colonies Colonies + Satellites Ampicillin_Plate->Satellite_Colonies

Caption: Experimental workflow for bacterial transformation and selection.

Mechanism of Beta-Lactamase Inactivation

The resistance to both ampicillin and carbenicillin is conferred by the enzyme beta-lactamase, which hydrolyzes the beta-lactam ring, rendering the antibiotic inactive. However, the efficiency of this inactivation differs between the two antibiotics.

Beta_Lactamase_Action cluster_antibiotics Beta-Lactam Antibiotics cluster_enzyme Resistance Mechanism cluster_outcome Outcome Ampicillin Ampicillin Beta_Lactamase Beta-Lactamase (Secreted) Ampicillin->Beta_Lactamase Rapid Hydrolysis Carbenicillin Carbenicillin Carbenicillin->Beta_Lactamase Slower Hydrolysis Inactive_Ampicillin Inactive Ampicillin Beta_Lactamase->Inactive_Ampicillin Slowly_Inactivated_Carbenicillin Slowly Inactivated Carbenicillin Beta_Lactamase->Slowly_Inactivated_Carbenicillin Satellite_Growth Satellite Colony Growth Inactive_Ampicillin->Satellite_Growth Allows growth of non-resistant bacteria No_Satellite_Growth Clean Selection Slowly_Inactivated_Carbenicillin->No_Satellite_Growth Maintains selective pressure

Caption: Action of beta-lactamase on ampicillin versus carbenicillin.

References

Ampicillin vs. Carbenicillin: A Comparative Guide for Selection in Cloning Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For decades, ampicillin has been the go-to selective antibiotic in a vast number of established molecular cloning protocols. However, the emergence of carbenicillin as a viable alternative has prompted researchers to reconsider their choice of selection agent. This guide provides an objective comparison of ampicillin and carbenicillin, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific cloning needs.

Mechanism of Action and Resistance: A Shared Pathway

Resistance to both ampicillin and carbenicillin is primarily conferred by the enzyme β-lactamase, which is often encoded by a gene (e.g., bla) on the cloning plasmid.[2] This enzyme hydrolyzes the β-lactam ring, the active component of these antibiotics, rendering them ineffective.[2] The gene conferring ampicillin resistance also provides resistance to carbenicillin, making these antibiotics interchangeable for selection purposes.[3][4]

G cluster_antibiotic β-Lactam Antibiotic Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Carbenicillin Carbenicillin Carbenicillin->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Figure 1: Mechanism of Action of β-Lactam Antibiotics.

Head-to-Head Comparison: Ampicillin vs. Carbenicillin

While both antibiotics are effective for selecting transformed bacteria, carbenicillin offers several distinct advantages over ampicillin, primarily related to its chemical stability.

FeatureAmpicillinCarbenicillinReference(s)
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis[1]
Resistance Mechanism Hydrolysis by β-lactamaseHydrolysis by β-lactamase[2]
Chemical Stability Less stable; sensitive to heat and acidic pHMore stable; greater tolerance to heat and acidity[5]
Satellite Colonies Prone to formationSignificantly reduced formation[5][6][7]
Typical Working Conc. 50-100 µg/mL50-100 µg/mL[6]
Relative Cost LowerHigher[5]
Stability: The Decisive Factor

The primary drawback of ampicillin is its limited stability in culture media.[5] It is susceptible to degradation by heat and changes in pH.[5] More importantly, the β-lactamase secreted by resistant bacteria can diffuse into the surrounding medium and inactivate the ampicillin, reducing the selective pressure over time.[2][6]

Carbenicillin, on the other hand, is a more stable molecule with better resistance to both temperature and acidity.[5] This enhanced stability ensures that the selective pressure is maintained for a longer duration, which is particularly beneficial for long-term incubations or large-scale cultures.[6]

The Satellite Colony Phenomenon

A direct consequence of ampicillin's instability is the formation of "satellite" colonies.[2][7] These are small colonies of non-transformed bacteria that can grow in the immediate vicinity of a large, antibiotic-resistant colony. The resistant colony secretes enough β-lactamase to create a localized zone of depleted ampicillin, allowing non-resistant cells to survive and divide.[6][7] While these satellite colonies will not grow when sub-cultured in fresh ampicillin-containing media, their presence can complicate colony selection and screening.[2]

Due to its higher stability and reduced susceptibility to β-lactamase degradation, carbenicillin significantly minimizes the formation of satellite colonies, leading to cleaner selection plates and more reliable colony picking.[5][6][7]

G cluster_amp Ampicillin Plate cluster_carb Carbenicillin Plate ResistantColony_A Resistant Colony BetaLactamase_A Secreted β-lactamase ResistantColony_A->BetaLactamase_A Secretes Ampicillin_A Ampicillin in Media BetaLactamase_A->Ampicillin_A Degrades SatelliteColony Satellite Colony (Non-resistant) Ampicillin_A->SatelliteColony Depletion allows growth ResistantColony_C Resistant Colony BetaLactamase_C Secreted β-lactamase ResistantColony_C->BetaLactamase_C Secretes Carbenicillin_C Carbenicillin in Media BetaLactamase_C->Carbenicillin_C Less effective against NoSatellite No Satellite Growth

Figure 2: Formation of Satellite Colonies.

Performance Metrics: Transformation Efficiency and Plasmid Yield

One study on the effect of ampicillin concentration on plasmid yield found that an optimal concentration can significantly increase plasmid recovery, while concentrations that are too high or too low can have a negative impact.[8] This highlights the importance of maintaining an effective antibiotic concentration, a factor that is better controlled with the more stable carbenicillin.

Experimental Protocols

To facilitate the empirical comparison of these two antibiotics in your own laboratory setting, detailed protocols for key cloning procedures are provided below.

Bacterial Transformation Protocol (Heat Shock)

This protocol describes a standard heat shock transformation procedure for chemically competent E. coli.

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA (1-5 µL)

  • SOC medium

  • LB agar plates containing either ampicillin (100 µg/mL) or carbenicillin (100 µg/mL)

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Ice

  • Incubator at 37°C

Procedure:

  • Thaw a tube of competent cells on ice.

  • Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.

  • Incubate the cell/DNA mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (225 rpm).

  • Plate 100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.

  • Incubate the plates overnight at 37°C.

  • The following day, count the number of colonies to determine the transformation efficiency.

G start Start thaw Thaw Competent Cells on Ice start->thaw add_dna Add Plasmid DNA thaw->add_dna ice_incubation1 Incubate on Ice (30 min) add_dna->ice_incubation1 heat_shock Heat Shock at 42°C (45 sec) ice_incubation1->heat_shock ice_incubation2 Incubate on Ice (2 min) heat_shock->ice_incubation2 add_soc Add SOC Medium ice_incubation2->add_soc recovery Incubate at 37°C with Shaking (1 hr) add_soc->recovery plate Plate on Selective LB Agar recovery->plate incubate_plate Incubate Plate Overnight at 37°C plate->incubate_plate end End incubate_plate->end

References

A Comparative Analysis of Carbenicillin and Ampicillin Stability in Liquid Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and the broader scientific community, the selection of an appropriate antibiotic is a critical decision that can significantly impact experimental outcomes. Among the commonly used antibiotics for selecting resistant bacterial strains, ampicillin and carbenicillin are frequently employed. While both are beta-lactam antibiotics with a similar mechanism of action, their stability in liquid media can differ substantially, influencing their efficacy and the reliability of experimental results. This guide provides an objective comparison of the stability of carbenicillin and ampicillin, supported by available data and a detailed experimental protocol for their stability assessment.

Key Stability Differences

Carbenicillin is generally considered to be more stable than ampicillin in liquid media. This enhanced stability is observed across various conditions, including resistance to degradation by heat, lower pH, and enzymatic inactivation by beta-lactamases. The increased stability of carbenicillin often leads to a reduction in the formation of satellite colonies during bacterial selection experiments, providing a cleaner selection pressure.[1][2][3]

Ampicillin, while effective, is more prone to degradation. Its stability is influenced by factors such as temperature, pH, and the presence of beta-lactamase-producing bacteria.[4] The degradation of ampicillin in culture media can lead to a decrease in its effective concentration over time, potentially compromising the selection process.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of ampicillin and carbenicillin in aqueous solutions. It is important to note that a direct side-by-side comparison under identical conditions is not extensively documented in the literature. The data presented here is compiled from various studies.

Table 1: Stability of Ampicillin in Aqueous Solutions

TemperaturepHMedium/SolventStability MetricValue
25-30°CNot Specified0.9% NaClTime to <90% initial concentration30 hours
37°CNot Specified0.9% NaClTime to <90% initial concentration24 hours
4°CNot SpecifiedStock SolutionStorage DurationUp to 2 weeks
-20°CNot SpecifiedStock SolutionStorage Duration4-6 months[2]
37°CNot SpecifiedE. coli CultureTime to complete degradation2.5 - 3.0 hours

Table 2: Stability of Carbenicillin in Aqueous Solutions

TemperaturepHMedium/SolventStability MetricValue
Room TempNot SpecifiedAqueous SolutionStable DurationSeveral hours
4°CNot SpecifiedAqueous SolutionStable DurationUp to 5 days
37°CNot SpecifiedE. coli CultureTime to complete degradation2.5 - 3.0 hours
Not SpecifiedLower pHNot SpecifiedGeneral StabilityMore stable than ampicillin[1][3]

Experimental Protocol: Comparative Stability Assessment of Carbenicillin and Ampicillin

To provide a framework for researchers wishing to perform a direct comparative stability study, a detailed experimental protocol is outlined below. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the intact antibiotic over time.

Objective: To determine and compare the degradation kinetics (half-life and degradation rate constant) of carbenicillin and ampicillin in a liquid medium at different temperatures and pH values.

Materials:

  • Carbenicillin disodium salt

  • Ampicillin sodium salt

  • Sterile liquid medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Sterile buffers of different pH values (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid/base for mobile phase pH adjustment

  • Sterile microcentrifuge tubes

  • Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • pH meter

  • Vortex mixer

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of carbenicillin and ampicillin (e.g., 10 mg/mL) in sterile water.

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Preparation of Test Solutions:

    • Prepare a series of test solutions by diluting the antibiotic stock solutions in the desired sterile liquid medium or buffer to a final concentration (e.g., 100 µg/mL).

    • Prepare separate sets of test solutions for each condition to be tested (e.g., different pH values and temperatures).

  • Incubation:

    • Aliquot the test solutions into sterile microcentrifuge tubes.

    • Place the tubes in incubators set at the desired temperatures.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately store the collected samples at -20°C or colder to halt further degradation until HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact antibiotic from its degradation products. A C18 column is commonly used for beta-lactam antibiotics.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted to optimize separation.

    • Set the UV detector to a wavelength appropriate for the detection of carbenicillin and ampicillin (e.g., around 230 nm).

    • Prepare a calibration curve using standard solutions of known concentrations of carbenicillin and ampicillin.

    • Inject the collected samples into the HPLC system and quantify the peak area of the intact antibiotic.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the intact antibiotic in each sample at each time point.

    • Plot the natural logarithm of the antibiotic concentration versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • Calculate the half-life (t½) of the antibiotic under each condition using the formula: t½ = 0.693 / k.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the stability assessment, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Antibiotic Stock Solutions prep_test Prepare Test Solutions in Liquid Media/Buffers prep_stock->prep_test incubate Incubate at Various Temperatures prep_test->incubate sample Collect Samples at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Intact Antibiotic hplc->quantify kinetics Determine Degradation Kinetics (k) quantify->kinetics half_life Calculate Half-Life (t½) kinetics->half_life

Caption: Experimental workflow for comparative stability analysis.

Logical_Relationship cluster_factors Influencing Factors cluster_stability Antibiotic Stability cluster_outcome Experimental Outcome temp Temperature carbenicillin Carbenicillin Stability temp->carbenicillin ampicillin Ampicillin Stability temp->ampicillin ph pH ph->carbenicillin ph->ampicillin enzyme β-Lactamase enzyme->carbenicillin enzyme->ampicillin efficacy Selection Efficacy carbenicillin->efficacy Higher satellite Satellite Colonies carbenicillin->satellite Fewer ampicillin->efficacy Lower ampicillin->satellite More

Caption: Factors influencing antibiotic stability and outcome.

Conclusion

The selection between carbenicillin and ampicillin should be guided by the specific requirements of the experiment. While ampicillin is a cost-effective option for many standard applications, carbenicillin's superior stability in liquid media makes it a more reliable choice for long-term experiments, large-scale cultures, and situations where precise and consistent selective pressure is paramount. For critical applications, researchers are encouraged to perform their own stability assessments under their specific experimental conditions to ensure the integrity of their results.

References

Carbenicillin vs. Ampicillin for Blue-White Screening: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular cloning, blue-white screening stands as a cornerstone technique for the identification of recombinant bacterial colonies. The selection of an appropriate antibiotic is critical for the efficacy of this method. While both ampicillin and carbenicillin are commonly used beta-lactam antibiotics for this purpose, a closer examination of their properties reveals significant differences in performance, particularly concerning stability and the integrity of screening results. This guide provides a detailed comparison to aid researchers in making an informed choice between these two antibiotics.

Mechanism of Action: A Shared Foundation

Both carbenicillin and ampicillin belong to the penicillin family of beta-lactam antibiotics. Their mode of action is the inhibition of bacterial cell wall synthesis. They achieve this by acylating the transpeptidase enzyme responsible for cross-linking peptidoglycan, the essential structural component of the bacterial cell wall. Plasmids used in blue-white screening carry a beta-lactamase gene (bla), which confers resistance by hydrolyzing the beta-lactam ring of these antibiotics, thus inactivating them.

Performance Comparison: Stability is Key

The primary distinction between carbenicillin and ampicillin lies in their chemical stability. Carbenicillin exhibits greater resistance to degradation by heat and acidic conditions compared to ampicillin.[1] This inherent stability has profound implications for blue-white screening.

A major challenge with ampicillin is the formation of "satellite" colonies.[1][2][3] These are small, non-transformed colonies that grow in a halo around a large, transformed colony. This phenomenon occurs because the beta-lactamase secreted by the resistant colony degrades the ampicillin in the surrounding medium, creating a localized environment with a lower antibiotic concentration where non-resistant cells can survive.[2][3] This can lead to the false-positive selection of colonies that do not contain the desired plasmid.

Carbenicillin, being more stable and less susceptible to hydrolysis by beta-lactamases, significantly reduces the formation of satellite colonies.[1][2] This leads to cleaner plates and a more reliable identification of true transformants.

Quantitative Data Summary
ParameterCarbenicillinAmpicillinReference
Chemical Stability More stable to heat and acidityLess stable[1]
Satellite Colonies Significantly reduced formationProne to formation[1][2][3]
Susceptibility to β-lactamase Less susceptible to hydrolysisMore susceptible to hydrolysis[4][5]
Relative Cost More expensiveLess expensive[1]

Kinetic Parameters of Class C Beta-Lactamase Activity

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Carbenicillin 0.001 - 0.1LowVery Low
Ampicillin 10-100 fold lower than BenzylpenicillinLowLower than Benzylpenicillin

Data adapted from a study on the kinetic parameters of class C beta-lactamases.[4][5] The lower kcat value for carbenicillin indicates a much slower turnover rate by the enzyme compared to other penicillins.

Experimental Protocols

Detailed protocols for blue-white screening using either carbenicillin or ampicillin are provided below. The primary difference is the antibiotic used in the preparation of the agar plates.

Protocol 1: Blue-White Screening with Carbenicillin

Materials:

  • LB agar

  • Carbenicillin (stock solution of 50 mg/mL in 50% ethanol)[6][7]

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) (stock solution of 100 mM)

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) (stock solution of 20 mg/mL in DMF)

  • Transformed competent cells

  • Petri dishes

Procedure:

  • Prepare LB agar according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to approximately 50-55°C.

  • Aseptically add carbenicillin to a final concentration of 50-100 µg/mL.[2]

  • Add IPTG to a final concentration of 0.1 mM.

  • Add X-gal to a final concentration of 40 µg/mL.

  • Mix gently and pour the plates. Allow the agar to solidify completely.

  • Spread the transformed cells onto the plates.

  • Incubate the plates overnight at 37°C.

  • Observe the plates for blue and white colonies. White or whitish colonies are indicative of successful ligation and transformation.

Protocol 2: Blue-White Screening with Ampicillin

Materials:

  • LB agar

  • Ampicillin (stock solution of 100 mg/mL in water)

  • IPTG (stock solution of 100 mM)

  • X-gal (stock solution of 20 mg/mL in DMF)

  • Transformed competent cells

  • Petri dishes

Procedure:

  • Prepare LB agar according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to approximately 50-55°C.

  • Aseptically add ampicillin to a final concentration of 100 µg/mL.

  • Add IPTG to a final concentration of 0.1 mM.

  • Add X-gal to a final concentration of 40 µg/mL.

  • Mix gently and pour the plates. It is recommended to use freshly prepared ampicillin plates (within a few days) for optimal results.

  • Spread the transformed cells onto the plates.

  • Incubate the plates overnight at 37°C.

  • Carefully examine the plates, distinguishing true white colonies from any potential satellite colonies that may appear smaller and in close proximity to larger blue or white colonies.

Visualizing the Mechanisms

To further illustrate the processes involved, the following diagrams depict the blue-white screening mechanism and the enzymatic degradation of ampicillin.

Blue_White_Screening cluster_0 Non-recombinant Plasmid cluster_1 Recombinant Plasmid Plasmid_NR pUC19 (lacZα intact) lacZ_alpha α-peptide Plasmid_NR->lacZ_alpha IPTG IPTG IPTG->Plasmid_NR induces transcription Functional_Bgal Functional β-galactosidase lacZ_alpha->Functional_Bgal lacZ_omega ω-peptide (from E. coli genome) lacZ_omega->Functional_Bgal No_Bgal No Functional β-galactosidase Blue_Product Blue Precipitate Functional_Bgal->Blue_Product hydrolyzes Xgal X-gal (colorless) Xgal->Blue_Product Blue_Colony Blue Colony Blue_Product->Blue_Colony Plasmid_R pUC19 with Insert (lacZα disrupted) Nonfunctional_lacZ Non-functional α-peptide Plasmid_R->Nonfunctional_lacZ IPTG_2 IPTG IPTG_2->Plasmid_R induces transcription Nonfunctional_lacZ->No_Bgal Xgal_2 X-gal (remains colorless) No_Bgal->Xgal_2 no hydrolysis White_Colony White Colony Xgal_2->White_Colony

Caption: Mechanism of blue-white screening.

Ampicillin_Degradation Ampicillin Ampicillin (Active) Beta_Lactamase β-Lactamase Enzyme Ampicillin->Beta_Lactamase Binds to Inactive_Ampicillin Inactive Ampicillin (Hydrolyzed) Beta_Lactamase->Inactive_Ampicillin Hydrolyzes Reduced_Ampicillin_Zone Zone of Reduced Ampicillin Concentration Inactive_Ampicillin->Reduced_Ampicillin_Zone Leads to Satellite_Colony Satellite Colony Growth (Non-transformed cells) Reduced_Ampicillin_Zone->Satellite_Colony Allows

Caption: Degradation of ampicillin by beta-lactamase.

Conclusion: Carbenicillin as the Preferred Choice

For researchers prioritizing accuracy and reliability in blue-white screening, carbenicillin emerges as the superior choice. Its enhanced stability minimizes the risk of satellite colony formation, thereby reducing the likelihood of false positives and streamlining the process of identifying recombinant clones. While the higher cost of carbenicillin is a consideration, the investment can be justified by the improved quality of experimental outcomes and the time saved by avoiding the need to re-screen ambiguous colonies. For routine cloning where cost is a primary constraint and the potential for satellite colonies can be carefully managed, ampicillin remains a viable option. However, for critical cloning experiments, large-scale screenings, or when working with high-transformation efficiencies, the advantages of carbenicillin are compelling.

References

The Researcher's Choice: A Cost-Benefit Analysis of Carbenicillin vs. Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and genetic engineering, the selection of transformed bacteria is a critical step, heavily reliant on the efficacy of antibiotics mixed into the growth media. For decades, ampicillin has been the go-to selective agent due to its low cost and effectiveness. However, the increasing demand for experimental reproducibility and precision has brought a strong contender to the forefront: carbenicillin. This guide provides a comprehensive cost-benefit analysis of using carbenicillin over ampicillin in a research setting, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance Metrics

Carbenicillin and ampicillin are both β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall. Resistance to both is conferred by the bla gene, which encodes the enzyme β-lactamase. Despite these similarities, their performance in the lab can differ significantly, primarily due to carbenicillin's superior stability.

FeatureAmpicillinCarbenicillinAdvantage of Carbenicillin
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis-
Resistance Mechanism Inactivated by β-lactamaseInactivated by β-lactamase-
Stability in Culture Media Less stable, sensitive to heat and pH changesMore stable at higher temperatures and lower pHHigher stability ensures consistent selective pressure over time.
Satellite Colony Formation Prone to the formation of satellite coloniesSignificantly reduces satellite colony formationCleaner plates and more reliable colony selection.
Cost LowerHigher-

Deeper Dive: Stability and Its Impact on Experimental Outcomes

The primary advantage of carbenicillin lies in its enhanced stability in culture media compared to ampicillin.[1][2][3] Ampicillin is known to be less stable and can be readily degraded by the β-lactamase enzyme secreted by resistant bacteria. This degradation can create localized zones with reduced antibiotic concentration, allowing non-transformed, ampicillin-sensitive bacteria to grow in the vicinity of a transformed colony, leading to the formation of "satellite" colonies.[4][5] These satellite colonies can complicate colony selection and downstream applications.

Carbenicillin, on the other hand, is more resistant to degradation by β-lactamase and is more stable in varying temperature and pH conditions.[2] This increased stability ensures that a consistent selective pressure is maintained throughout the incubation period, leading to a significant reduction in satellite colony formation.[6]

Quantitative Analysis of Antibiotic Stability

A study by Kolean et al. (2022) provides quantitative data on the half-life of ampicillin and carbenicillin in Luria-Bertani (LB) media when challenged with β-lactamase-producing E. coli. The results clearly demonstrate the superior stability of carbenicillin.

AntibioticInitial Concentration (µg/mL)Half-life (minutes) in the presence of β-lactamase producing E. coli
Ampicillin1006
Carbenicillin10045

Data adapted from Kolean et al., ACS Synthetic Biology, 2022.[7][8]

This extended half-life of carbenicillin ensures a longer period of effective selection, which is particularly crucial for long-term incubations or when working with libraries where reliable selection of every clone is paramount.

The Problem of Satellite Colonies: A Visual Explanation

The formation of satellite colonies is a direct consequence of ampicillin's instability. The following diagram illustrates this process:

Satellite_Colony_Formation cluster_0 Agar Plate with Ampicillin Resistant_Colony Resistant Colony (Expressing β-lactamase) Degradation_Zone Zone of Ampicillin Degradation Resistant_Colony->Degradation_Zone Secretes β-lactamase Satellite_Colony Satellite Colony (Non-resistant) Degradation_Zone->Satellite_Colony Allows growth

Caption: Mechanism of satellite colony formation on ampicillin plates.

Cost-Benefit Analysis: Is Carbenicillin Worth the Investment?

While the performance benefits of carbenicillin are clear, its higher cost is a significant consideration for many labs.[9] The following table provides an approximate cost comparison based on prices from various suppliers for research-grade antibiotics. Prices can vary depending on the vendor, purity, and quantity purchased.

AntibioticFormRepresentative Price (per gram)
Ampicillin Sodium SaltPowder$7 - $35
Carbenicillin Disodium SaltPowder$35 - $98

The decision to use carbenicillin over ampicillin ultimately depends on the specific needs of the experiment.

When to Choose Ampicillin:

  • Routine cloning and plasmid propagation: For standard, short-term experiments where the risk of satellite colonies is manageable.

  • Budget-conscious projects: When cost is a primary limiting factor.

When to Invest in Carbenicillin:

  • Library construction and screening: To ensure the survival and selection of all clones, minimizing the risk of losing valuable variants.

  • Long-term incubations: When plates need to be incubated for extended periods, maintaining selective pressure is crucial.

  • Experiments sensitive to contamination: To obtain clean plates with distinct, well-isolated colonies.

  • When troubleshooting satellite colony issues: As a direct solution to problems encountered with ampicillin.

Experimental Protocols

To allow for a direct comparison in your own laboratory setting, we provide the following experimental protocols.

Protocol 1: Quantitative Analysis of Satellite Colony Formation

This protocol outlines a method to quantify the difference in satellite colony formation between ampicillin and carbenicillin plates.

Materials:

  • E. coli strain transformed with a plasmid conferring ampicillin resistance (e.g., carrying the bla gene).

  • Non-transformed, ampicillin-sensitive E. coli strain.

  • LB agar plates containing 100 µg/mL ampicillin.

  • LB agar plates containing 100 µg/mL carbenicillin.

  • LB broth.

  • Spectrophotometer.

  • Incubator at 37°C.

  • Micropipettes and sterile tips.

  • Cell spreaders.

Procedure:

  • Prepare Cultures: Inoculate separate tubes of LB broth with the resistant and sensitive E. coli strains. Grow overnight at 37°C with shaking.

  • Dilute Cultures: Measure the optical density at 600 nm (OD600) of the overnight cultures. Prepare serial dilutions of the resistant culture to achieve a concentration that will yield approximately 100-200 colonies per plate. Prepare a 1:10 dilution of the sensitive culture.

  • Plating:

    • On both ampicillin and carbenicillin plates, spread 100 µL of the diluted resistant culture.

    • On separate ampicillin and carbenicillin plates, spread 100 µL of the diluted sensitive culture as a negative control.

    • To test for satellite colony formation, mix 50 µL of the diluted resistant culture with 50 µL of the diluted sensitive culture and spread on both ampicillin and carbenicillin plates.

  • Incubation: Incubate all plates at 37°C for 16-24 hours.

  • Quantification:

    • Count the number of large, primary colonies (resistant) and small, satellite colonies (sensitive) on the co-culture plates for both ampicillin and carbenicillin.

    • Confirm that no colonies grow on the sensitive-only control plates with either antibiotic.

  • Data Analysis: Calculate the ratio of satellite colonies to primary colonies for both ampicillin and carbenicillin plates.

Visualizing the Experimental Workflow

Satellite_Colony_Quantification cluster_prep Culture Preparation cluster_plating Plating cluster_analysis Analysis A Grow resistant & sensitive E. coli overnight B Measure OD600 and prepare dilutions A->B C1 Plate resistant cells on Amp & Carb plates B->C1 C2 Plate sensitive cells on Amp & Carb plates (Negative Control) B->C2 C3 Co-plate resistant & sensitive cells on Amp & Carb plates B->C3 D Incubate plates at 37°C C1->D C2->D C3->D E Count primary and satellite colonies D->E F Calculate satellite to primary colony ratio E->F

Caption: Workflow for quantifying satellite colony formation.

Signaling Pathway: Mechanism of β-Lactam Antibiotics

Both ampicillin and carbenicillin target the final step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.

B_Lactam_Mechanism PBP Penicillin-Binding Protein (Transpeptidase) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Catalyzes cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to (when inhibited) Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to B_Lactam Ampicillin or Carbenicillin B_Lactam->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Conclusion

For researchers, the choice between carbenicillin and ampicillin is a trade-off between cost and performance. While ampicillin remains a viable option for routine applications, the superior stability of carbenicillin offers significant advantages in terms of reliability and the prevention of satellite colonies. In experiments where precision and the integrity of selection are paramount, the additional cost of carbenicillin is a worthwhile investment that can save time, reduce ambiguity, and ultimately lead to more robust and reproducible scientific outcomes.

References

Verifying the Effectiveness of Carbenicillin Stock Solutions Over Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability and long-term efficacy of antibiotic stock solutions are critical for reproducible experimental results. This guide provides a comparative analysis of carbenicillin and its common alternative, ampicillin, focusing on the stability of their stock solutions over time at different storage temperatures. The information presented is supported by experimental data and detailed protocols to allow for the independent verification of their effectiveness.

Carbenicillin vs. Ampicillin: A Head-to-Head Stability Comparison

Carbenicillin is often favored over ampicillin in laboratory settings due to its enhanced stability.[1][2][3][4][5][6] This increased stability translates to a longer shelf-life in stock solutions and culture media, reducing the likelihood of experimental variability. Ampicillin, while effective, is more susceptible to degradation, which can lead to the emergence of satellite colonies and compromise selection experiments.[1][6]

Key Advantages of Carbenicillin:

  • Greater Stability: Carbenicillin exhibits superior resistance to degradation from factors such as heat and low pH.[3]

  • Reduced Satellite Colonies: Due to its stability, carbenicillin is less prone to breakdown by β-lactamase, the enzyme responsible for ampicillin resistance. This minimizes the growth of satellite colonies, which are non-resistant cells that can grow in the zone of antibiotic depletion around a resistant colony.[1][2][3]

Table 1: Stability of Carbenicillin and Ampicillin Stock Solutions

AntibioticStorage TemperatureStability (Aqueous Solution)Reference
Carbenicillin 4°CStable for up to 5 days[7]
-20°CStable for at least 4-6 months, with some sources suggesting up to a year.[8][9]
Ampicillin 4°CStable for a few days to two weeks.[8][10]
-20°CDegrades more quickly than carbenicillin; one study showed 13% degradation after one week. Stable for a few months.[9][10]
-80°CRecommended for storage up to three months to minimize degradation.[9]

Experimental Protocols for Verifying Antibiotic Effectiveness

To ensure the continued efficacy of your carbenicillin stock solutions, it is recommended to periodically test their activity. The following are detailed protocols for two standard methods of assessing antibiotic effectiveness.

Kirby-Bauer Disk Diffusion Assay

This method assesses antimicrobial susceptibility by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Bacterial culture (e.g., a susceptible strain of E. coli) grown to a 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Carbenicillin stock solution of known concentration and aged stock solution for testing

  • Sterile forceps

  • Incubator at 35-37°C

  • Ruler or calipers

Procedure:

  • Using a sterile swab, uniformly streak the surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile filter paper disks with a known amount of the fresh carbenicillin stock solution (e.g., 10 µl of a 10 mg/ml solution).

  • Impregnate separate sterile filter paper disks with the same volume of the aged carbenicillin stock solution being tested.

  • Using sterile forceps, place the disks on the inoculated agar surface, ensuring they are firmly in contact with the agar.

  • Incubate the plates at 35-37°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.

  • Compare the zone of inhibition of the aged stock solution to that of the fresh stock solution. A significant decrease in the zone diameter indicates a loss of antibiotic activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a common approach.

Materials:

  • 96-well microtiter plate

  • Sterile Mueller-Hinton broth

  • Bacterial culture grown to a standardized concentration (e.g., 5 x 10^5 CFU/ml)

  • Carbenicillin stock solution (fresh and aged)

  • Multichannel pipette

  • Incubator at 35-37°C

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Dispense 50 µl of sterile Mueller-Hinton broth into each well of a 96-well plate.

  • In the first well of a row, add 50 µl of the carbenicillin stock solution (fresh or aged) to achieve the desired starting concentration.

  • Perform a two-fold serial dilution by transferring 50 µl from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µl from the last well.

  • Inoculate each well with 50 µl of the standardized bacterial suspension.

  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth.

  • Compare the MIC value of the aged stock solution to that of the fresh stock solution. An increase in the MIC indicates a decrease in antibiotic potency.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Kirby_Bauer Kirby-Bauer Assay cluster_MIC MIC Assay A Prepare Carbenicillin Stock Solutions (Fresh and Aged) D Apply Antibiotic Disks A->D G Serial Dilution of Antibiotic in 96-well Plate A->G B Prepare Bacterial Inoculum C Inoculate Agar Plate B->C H Inoculate Wells B->H C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F G->H I Incubate Plate H->I J Determine MIC I->J

Caption: Workflow for verifying carbenicillin effectiveness.

Signaling_Pathway Carbenicillin Carbenicillin PBP Penicillin-Binding Proteins (Transpeptidases) Carbenicillin->PBP binds to & inhibits Peptidoglycan_Crosslinking Peptidoglycan Cross-linking PBP->Peptidoglycan_Crosslinking catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis is essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis prevents

Caption: Carbenicillin's mechanism of action.

By following the provided protocols and understanding the comparative stability of carbenicillin, researchers can ensure the reliability and reproducibility of their experiments that rely on this important antibiotic.

References

Cross-Resistance Between Carbenicillin and Other Penicillin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbenicillin's performance against other penicillin derivatives, focusing on the phenomenon of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts in the field of antibacterial therapeutics.

Introduction to Carbenicillin and Cross-Resistance

Carbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1][2] It exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2] While effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria, its clinical utility can be limited by the development of antibiotic resistance.[1] A significant challenge in antibiotic therapy is cross-resistance, where bacteria resistant to one antibiotic also exhibit resistance to other structurally or functionally similar antibiotics. This guide explores the cross-resistance patterns between Carbenicillin and other key penicillin derivatives.

The primary mechanisms driving resistance to Carbenicillin and, by extension, cross-resistance to other β-lactam antibiotics, include:

  • Enzymatic Degradation by β-Lactamases: Bacteria can produce enzymes called β-lactamases that hydrolyze the β-lactam ring, inactivating the antibiotic.[3] The presence of β-lactamase genes, such as the bla gene, can confer resistance to both ampicillin and carbenicillin.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the molecular targets of β-lactam antibiotics, can reduce the binding affinity of the drug, leading to resistance.[4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can restrict the entry of antibiotics into the cell, thereby reducing their efficacy.[4]

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its target at a sufficient concentration.

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Carbenicillin and other penicillin derivatives against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The data is compiled from several in-vitro studies and demonstrates the varying levels of activity and the impact of resistance on different penicillin derivatives.

AntibioticBacterial SpeciesMIC Range (µg/mL)Modal MIC (µg/mL)Notes
Carbenicillin Pseudomonas aeruginosa3.13 - >102464Wide range indicates variable susceptibility.[1][5]
Escherichia coli1.56 - 64-[1]
Proteus mirabilis1.56 - 3.13-[1]
Klebsiella pneumoniae->512Generally high resistance.[5]
Enterobacter spp.-512High level of resistance observed.[5]
Piperacillin Pseudomonas aeruginosa-2 - 4Significantly more active than Carbenicillin.[5]
Escherichia coli-1More potent than Carbenicillin.[5]
Proteus mirabilis-≤0.5Highly active.[5]
Klebsiella pneumoniae-8More active than Carbenicillin.[5]
Enterobacter spp.-2Markedly more active than Carbenicillin.[5]
Ticarcillin Pseudomonas aeruginosa--Generally more active than Carbenicillin.
Klebsiella pneumoniae--Significantly more active than Carbenicillin.[6]
Ampicillin Escherichia coli--Cross-resistance with Carbenicillin is common in β-lactamase producers.[3]

Experimental Protocols

The data presented in this guide is primarily derived from antimicrobial susceptibility testing, specifically through the determination of Minimum Inhibitory Concentrations (MICs) and assays to detect β-lactamase activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard laboratory method used to determine the lowest concentration of an antibiotic that inhibits the growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of antibiotics (e.g., Carbenicillin, Piperacillin, etc.)

  • Sterile diluents

  • Multipipettor

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of each antibiotic in the growth medium directly in the 96-well plate.

    • Typically, 100 µL of medium is added to all wells, and then 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) is added to the first column.

    • Serial dilutions are then performed by transferring 100 µL from one column to the next, mixing thoroughly at each step.

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture in fresh medium to achieve a standardized turbidity, often corresponding to a specific optical density (e.g., OD600 of 0.5).

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

Beta-Lactamase Activity Assay (using Nitrocefin)

This assay is used to detect the presence of β-lactamase enzymes, a common mechanism of resistance to penicillins. Nitrocefin is a chromogenic cephalosporin that changes color upon hydrolysis by β-lactamases.

Materials:

  • Bacterial colonies to be tested

  • Nitrocefin solution (or commercially available nitrocefin disks)

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Petri dish or microscope slide

Procedure:

  • Preparation:

    • If using a nitrocefin solution, prepare it according to the manufacturer's instructions.

    • If using disks, place a disk on a clean microscope slide or in a petri dish and moisten it with a drop of sterile water.

  • Inoculation:

    • Using a sterile loop or applicator stick, pick several well-isolated bacterial colonies and smear them onto the moistened nitrocefin disk or into the nitrocefin solution.

  • Observation:

    • Observe for a color change. A rapid change from yellow to red/pink indicates the presence of β-lactamase activity.

    • The time to color change can give a qualitative indication of the amount of enzyme produced.

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for MIC determination and the logical relationship of β-lactamase-mediated resistance.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in Plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Beta_Lactamase_Resistance cluster_antibiotic Antibiotic Action cluster_resistance Resistance Mechanism penicillin Penicillin Derivative (e.g., Carbenicillin) pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to & inhibits beta_lactamase β-Lactamase Enzyme penicillin->beta_lactamase Hydrolyzed by cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to inactivation Inactivation of Antibiotic beta_lactamase->inactivation Leads to inactivation->pbp Prevents binding to

References

A Researcher's Guide to Comparing Carbenicillin from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the quality and consistency of reagents are paramount. Carbenicillin, a semi-synthetic penicillin antibiotic, is a crucial component in many experimental workflows, particularly for selecting transformed bacteria containing plasmids with the ampicillin resistance gene (ampR). While often considered a standard reagent, its performance can vary between suppliers due to differences in purity, potency, and stability.

This guide provides a framework for an objective, data-driven comparison of Carbenicillin from various commercial sources. It outlines key performance indicators, provides detailed experimental protocols for evaluation, and presents a logical workflow for making an informed purchasing decision.

Key Performance Parameters

The quality of Carbenicillin can be assessed through several critical parameters:

  • Purity: The percentage of the active Carbenicillin molecule relative to any impurities or degradation products. High purity is essential as contaminants can have unknown or detrimental effects on experiments.

  • Potency: The biological activity of the antibiotic, often measured as its ability to inhibit bacterial growth. This is a direct measure of its effectiveness.

Data Presentation: A Comparative Analysis

To illustrate how data from such a comparison could be presented, the following tables summarize hypothetical results for Carbenicillin from three fictional suppliers.

Table 1: Purity and Potency Analysis

SupplierLot NumberPurity by HPLC (%)Minimum Inhibitory Concentration (MIC) vs. E. coli DH5α (µg/mL)
Supplier A A102399.225
Supplier B B458896.550
Supplier C C782198.825

Purity was determined by High-Performance Liquid Chromatography (HPLC). The MIC is the lowest concentration that inhibited visible bacterial growth.

Table 2: Functional Assay - Satellite Colony Formation

SupplierLot NumberAverage Satellite Colonies per Plate (n=5)Observations
Supplier A A10232 ± 1Clean plates with distinct, well-formed primary colonies.
Supplier B B458815 ± 4Significant satellite colony formation; hazy growth around primary colonies.
Supplier C C78214 ± 2Mostly clean plates, with a few small satellite colonies observed.

Satellite colonies are small colonies of non-transformed bacteria that can grow in the zone where the antibiotic has been degraded by resistant colonies.[1][5]

Experimental Protocols

Detailed and consistent methodologies are crucial for a fair comparison. The following protocols outline the key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique used to separate, identify, and quantify each component in a mixture.[6][7] This protocol provides a general framework for assessing Carbenicillin purity.

Objective: To quantify the percentage of Carbenicillin relative to impurities.

Materials:

  • Carbenicillin powder from each supplier

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or formic acid

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve 10 mg of Carbenicillin from each supplier in 10 mL of HPLC-grade water to create 1 mg/mL stock solutions.

  • Mobile Phase: Prepare a mobile phase, for example, 70:30 (v/v) water:acetonitrile with 0.1% phosphoric acid. The exact composition may need optimization.[7]

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Run Time: 15 minutes

  • Data Analysis:

    • Inject a blank (water) followed by each Carbenicillin sample.

    • Identify the main peak corresponding to Carbenicillin.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Potency Assessment via Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Objective: To determine the lowest effective concentration of Carbenicillin from each supplier required to inhibit the growth of a susceptible E. coli strain.

Materials:

  • Carbenicillin stock solutions (1 mg/mL) from each supplier

  • Susceptible E. coli strain (e.g., DH5α)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Methodology:

  • Bacterial Culture: Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

  • Dilution: Dilute the overnight culture 1:1000 in fresh LB broth to achieve a starting concentration of approximately 1 x 10^5 CFU/mL.

  • Serial Dilution of Antibiotic:

    • Add 100 µL of LB broth to all wells of a 96-well plate.

    • Add 100 µL of a 100 µg/mL working solution of Carbenicillin (from Supplier A) to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well. This creates concentrations ranging from 50 µg/mL down to ~0.1 µg/mL.

    • Repeat for each supplier in separate rows.

  • Inoculation: Add 10 µL of the diluted bacterial culture to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of Carbenicillin at which no visible turbidity (bacterial growth) is observed.[9]

Satellite Colony Formation Assay

This functional assay mimics a common laboratory use of Carbenicillin: plasmid selection.

Objective: To assess the stability and effectiveness of Carbenicillin from different suppliers in preventing the growth of satellite colonies on an agar plate.

Materials:

  • E. coli transformed with an ampR-containing plasmid

  • Non-transformed, susceptible E. coli

  • LB agar plates

  • Carbenicillin stock solutions (50 mg/mL)

Methodology:

  • Plate Preparation: Prepare LB agar and cool to ~50°C. Add Carbenicillin from each supplier to a final concentration of 100 µg/mL. Pour plates and let them solidify.

  • Bacterial Plating:

    • Create a mixed culture containing a small number of transformed (resistant) E. coli and a large excess of non-transformed (susceptible) E. coli (e.g., a 1:1000 ratio).

    • Plate 100 µL of this mixture onto the prepared Carbenicillin plates for each supplier.

  • Incubation: Incubate the plates at 37°C for 24-36 hours. A longer incubation time is used to challenge the stability of the antibiotic.

  • Analysis: Count the number of large, primary colonies (true transformants) and the number of small satellite colonies surrounding them. A lower number of satellite colonies indicates higher antibiotic stability and performance.[1][5]

Visualizations: Workflows and Mechanisms

Experimental Workflow

The process of comparing Carbenicillin suppliers can be visualized as a structured workflow, from initial sample acquisition to final decision-making.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analytical & Functional Testing cluster_2 Phase 3: Analysis & Decision A Acquire Carbenicillin (Suppliers A, B, C) B Prepare Stock Solutions (50 mg/mL) A->B C Purity Test (HPLC) B->C D Potency Test (MIC Assay) B->D E Performance Test (Satellite Colony Assay) B->E F Compile & Compare Data (Purity, MIC, Satellites) C->F D->F E->F G Select Optimal Supplier F->G

Workflow for comparing Carbenicillin suppliers.
Mechanism of Action and Resistance

Carbenicillin functions by inhibiting bacterial cell wall synthesis.[11][12][13] It is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan layer of the cell wall.[11][14] Resistance is typically conferred by the ampR gene, which produces the enzyme β-lactamase. This enzyme inactivates the antibiotic by hydrolyzing its β-lactam ring.[11][15]

G cluster_0 Mechanism of Action cluster_1 Mechanism of Resistance Carb Carbenicillin PBP Penicillin-Binding Proteins (PBPs) Carb->PBP binds & inhibits Synth Peptidoglycan Cross-linking PBP->Synth catalyzes Lysis Cell Lysis PBP->Lysis inhibition leads to Wall Stable Cell Wall Synth->Wall Plasmid Plasmid with ampR Gene BL β-lactamase (Enzyme) Plasmid->BL expresses Inactive Inactive Carbenicillin BL->Inactive hydrolyzes Carbenicillin to

Carbenicillin's mechanism and β-lactamase resistance.
Logical Framework for Supplier Selection

The choice of a supplier should be based on a logical evaluation of the collected data. The ideal supplier provides a product that is pure, potent, and performs reliably in application, all at a reasonable cost.

G Start Start Evaluation Purity Purity > 98%? Start->Purity Potency MIC ≤ 25 µg/mL? Purity->Potency Yes Reject Reject Supplier Purity->Reject No Performance Satellite Colonies < 5? Potency->Performance Yes Potency->Reject No Cost Cost-Effective? Performance->Cost Yes Performance->Reject No Select Select Supplier Cost->Select Yes Cost->Reject No

Decision tree for selecting a Carbenicillin supplier.

References

Safety Operating Guide

Proper Disposal of Carbenicillin Disodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of Carbenicillin Disodium is a critical aspect of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental contamination and ensure compliance with regulations. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound waste.

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Disposal Procedures for Different Waste Streams

The appropriate disposal method for this compound depends on the form of the waste. Stock solutions, unused media containing the antibiotic, and contaminated labware require different approaches.

1. Stock Antibiotic Solutions: this compound stock solutions are considered hazardous chemical waste due to their high concentration.[2] These solutions should never be disposed of down the drain.[1][3]

  • Collection: Collect stock solutions in a designated, properly labeled, and approved container for chemical waste.[2]

  • Treatment: These solutions should be offered to a licensed disposal company.[3][4] The recommended method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[1][3][4] Another option is to dissolve or mix the material with a combustible solvent before incineration.[3][4][5]

2. Used and Unused Culture Media: Culture media containing this compound can be decontaminated prior to disposal. Carbenicillin is a beta-lactam antibiotic, which is susceptible to heat degradation.[2]

  • Decontamination: Autoclaving is an effective method for deactivating Carbenicillin in used or unused media.[2]

  • Disposal of Autoclaved Media: After autoclaving, and provided no other hazardous chemicals are present, the media may be deemed safe for drain disposal, but always confirm with your institution's EHS guidelines.[2]

3. Contaminated Labware and Materials: Solid waste contaminated with this compound, such as gloves, pipette tips, and empty containers, must be managed as hazardous waste.

  • Containers: Empty containers may still pose a chemical hazard.[1] Whenever possible, they should be returned to the supplier for reuse or recycling.[1] If that is not an option, they should be decontaminated.[1] Uncleaned containers should be handled in the same manner as the product itself.[6]

  • Solid Waste: Dispose of contaminated labware and other solid materials in accordance with federal, state, and local requirements.[7] This typically involves collection in a designated hazardous waste container for pickup by a licensed waste management service.

Summary of Disposal Options

Waste TypeRecommended Disposal MethodKey Considerations
Stock Solutions Incineration by a licensed waste disposal facility.[1][3][4]Do not dispose of down the drain.[1][3] Collect in a designated chemical waste container.
Used/Unused Media Autoclave to deactivate the antibiotic.[2]Check with institutional EHS for guidance on drain disposal after autoclaving.[2]
Contaminated Solids Dispose of as hazardous waste through a licensed contractor.Handle uncleaned containers as you would the product itself.[6]

Experimental Protocol: Deactivation of Carbenicillin in Liquid Media via Autoclaving

This protocol describes the general procedure for deactivating Carbenicillin in laboratory growth media using a standard autoclave.

Objective: To thermally degrade Carbenicillin in liquid media to allow for non-hazardous disposal.

Materials:

  • Liquid media containing this compound

  • Autoclavable biohazard bags or autoclavable bottles

  • Standard laboratory autoclave

Procedure:

  • Containment: Place the liquid media in a leak-proof, autoclavable container (e.g., a loosely capped autoclavable bottle or a sealed autoclavable bag). Do not seal containers tightly to avoid pressure buildup.

  • Autoclaving: Process the contained media in a standard autoclave cycle. A typical cycle for liquid waste is 121°C for a minimum of 20-30 minutes.

  • Verification: While not typically performed in a routine laboratory setting for this specific antibiotic, the effectiveness of the autoclave cycle in sterilizing the media also serves to degrade the heat-labile Carbenicillin.

  • Disposal: After the autoclaved media has cooled, and with approval from your institution's EHS, it may be poured down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify Carbenicillin Disodium Waste waste_type Determine Waste Type start->waste_type stock_solution Stock Solution waste_type->stock_solution Concentrated media Used/Unused Media waste_type->media Dilute Liquid solids Contaminated Solids waste_type->solids Solid collect_chem_waste Collect in Designated Chemical Waste Container stock_solution->collect_chem_waste autoclave Autoclave to Deactivate media->autoclave collect_hazardous_waste Collect in Designated Hazardous Waste Container solids->collect_hazardous_waste incinerate Dispose via Licensed Incineration Facility collect_chem_waste->incinerate ehs_consult Consult Institutional EHS for Drain Disposal autoclave->ehs_consult drain_disposal Dispose Down Drain ehs_consult->drain_disposal Approved hazardous_waste Dispose as Hazardous Waste ehs_consult->hazardous_waste Not Approved collect_hazardous_waste->hazardous_waste

References

Safeguarding Your Research: A Guide to Handling Carbenicillin Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with Carbenicillin Disodium, ensuring the well-being of laboratory personnel and the integrity of your research. This compound is known to potentially cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled[1][2][3][4][5][6].

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses or gogglesTight-fitting with side-shields, conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][7]To protect eyes from dust particles and potential splashes.
Hand Protection Protective glovesChemically resistant gloves, inspected before use.[2][5][8]To prevent skin contact and potential allergic reactions.[2][3]
Body Protection Laboratory coat or protective suitA complete suit protecting against chemicals is recommended. For smaller quantities (up to 500 grams), a lab coat may be sufficient.[7][9]To protect skin from accidental spills and contamination of personal clothing.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN149 approved respirator should be used, especially when high concentrations are present or dust is generated.[1][3][7]To prevent inhalation of the substance, which can cause respiratory sensitization.[1][2][3][4]

Procedural Guidance for Handling and Storage

Adherence to proper procedures is critical for minimizing risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][10]

  • Avoid the formation and inhalation of dust.[7][8][10][9]

  • Prevent contact with skin, eyes, and clothing.[4][7]

  • Wash hands thoroughly after handling and before breaks.[1][2]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2][3]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4][9][11]

  • Recommended storage is often refrigerated, between 2 - 8°C.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[4][9]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following steps should be taken:

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Containment: Use dry clean-up procedures and avoid generating dust.[9] Cover the spill with a suitable absorbent material.[7]

  • Collection: Using non-sparking tools, sweep or shovel the material into a suitable container for disposal.[7][8]

  • Decontamination: Clean the spill site, potentially with a 10% caustic solution, and ventilate the area until disposal is complete.[7]

Disposal:

  • All waste, including contaminated materials and empty containers, must be handled in accordance with local, state, and federal regulations.[1][9]

  • Do not mix with other waste.[6]

  • Consult a licensed professional waste disposal service to dispose of this material.[9]

Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.

A Preparation - Don appropriate PPE - Work in a ventilated area B Handling - Avoid dust formation - Prevent contact A->B C Storage - Keep container sealed - Store in a cool, dry place B->C D Spill Response - Evacuate and ventilate - Contain and collect B->D Accidental Release F Decontamination - Clean affected area - Wash hands B->F After Handling C->B Retrieve for Use E Disposal - Follow regulations - Use licensed service D->E F->E Dispose of Contaminated PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.